Product packaging for dl-Alanyl-dl-serine(Cat. No.:CAS No. 3062-19-9)

dl-Alanyl-dl-serine

Cat. No.: B1655023
CAS No.: 3062-19-9
M. Wt: 176.17 g/mol
InChI Key: IPWKGIFRRBGCJO-UHFFFAOYSA-N
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Description

Alanyl-serine, also known as a-S dipeptide or ala-ser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Alanyl-serine is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B1655023 dl-Alanyl-dl-serine CAS No. 3062-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-hydroxypropanoic acid
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InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPWKGIFRRBGCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID10952884
Record name N-(2-Amino-1-hydroxypropylidene)serine
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Molecular Weight

176.17 g/mol
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CAS No.

3062-19-9, 3303-41-1
Record name Alanylserine
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Record name N-DL-Alanyl-DL-serine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological relevance of the dipeptide dl-alanyl-dl-serine. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and potential applications of this molecule. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of associated biological pathways and experimental workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound (CAS Number: 1999-26-4) is a dipeptide composed of a racemic mixture of alanine and serine residues. Its zwitterionic nature, arising from the presence of both an amino group and a carboxylic acid group, contributes to its solubility in aqueous solutions.[1] The presence of a hydroxyl group on the serine residue allows for hydrogen bonding, influencing its physical properties and potential biological interactions.

General Properties
PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄[2][3]
Molecular Weight 176.17 g/mol [1][2][3]
CAS Number 1999-26-4[2]
Synonyms Alanylserine, N-DL-Alanyl-DL-serine[3]
IUPAC Name 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid[3]
Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted, as experimental data for this specific racemic dipeptide is limited in publicly available literature.

PropertyValueNotesSource
Melting Point 209-214 °C (decomposition)Predicted[4]
Boiling Point 486.7 ± 45.0 °CPredicted[4]
Density 1.354 ± 0.06 g/cm³Predicted[4]
Solubility Soluble in waterQualitative[1]
pKa 2.98 ± 0.10Predicted[2]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The following data has been reported:

  • ¹H NMR: Spectral data is available and can be used to identify the different protons in the molecule.

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework of the dipeptide.

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups such as the amide, carboxylic acid, and hydroxyl groups.

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[3]

Experimental Protocols

This section outlines the general methodologies for the synthesis, purification, and analysis of this compound, based on standard peptide chemistry techniques.

Synthesis

2.1.1. Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). A representative workflow is as follows:

  • Resin Preparation: An appropriate resin (e.g., Wang resin) is selected and prepared. The C-terminal amino acid, serine, with its amino group protected (e.g., with Fmoc) and its side chain protected (e.g., with a tert-butyl group), is attached to the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of serine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Coupling: The next amino acid, alanine, also with its N-terminus protected with Fmoc, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form the peptide bond with the deprotected serine.

  • Final Deprotection and Cleavage: After the dipeptide is formed, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting group on serine is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

2.1.2. Solution-Phase Synthesis

Alternatively, this compound can be synthesized in solution.[5][6] This involves the coupling of protected alanine and serine amino acids in a suitable solvent, followed by deprotection steps.

  • Protection: The amino group of alanine and the carboxylic acid group of serine are protected to prevent unwanted side reactions. The side chain of serine is also typically protected.

  • Coupling: The protected amino acids are coupled using a coupling agent to form the dipeptide.

  • Deprotection: The protecting groups are removed to yield the final this compound product.

Purification

The crude dipeptide obtained from synthesis is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is commonly used for peptide purification.

  • Mobile Phase: A gradient of water and a more organic solvent like acetonitrile, both typically containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptide.

  • Detection: The peptide is detected by monitoring the absorbance at a specific wavelength, usually 214 or 280 nm.

  • Fraction Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.

Analysis

The purity and identity of the synthesized this compound can be confirmed by analytical RP-HPLC and mass spectrometry.

  • Analytical RP-HPLC: A small amount of the purified product is injected onto an analytical HPLC system to assess its purity.

  • Mass Spectrometry: This technique is used to confirm that the molecular weight of the synthesized product matches the expected molecular weight of this compound.

Biological Significance and Associated Pathways

This compound and its constituent amino acids have roles in various biological processes.

D-Alanylation of Teichoic Acids in Gram-Positive Bacteria

In many Gram-positive bacteria, the cell wall contains teichoic acids that are modified with D-alanine. This process is crucial for the bacteria's survival and virulence. This compound can be involved in this pathway, where D-alanine is incorporated into the teichoic acid structure. The enzyme D-alanyl carrier protein ligase (DltA) plays a key role in this process.

D_Alanylation_Pathway D_Alanine D-Alanine DltA DltA (D-alanyl carrier protein ligase) D_Alanine->DltA ATP ATP ATP->DltA D_Alanyl_AMP D-Alanyl-AMP DltA->D_Alanyl_AMP Adenylation DltC DltC (D-alanyl carrier protein) D_Alanyl_AMP->DltC Transfer D_Alanyl_DltC D-Alanyl-DltC DltC->D_Alanyl_DltC Teichoic_Acid Teichoic Acid D_Alanyl_DltC->Teichoic_Acid D-alanylation D_Alanylated_TA D-Alanylated Teichoic Acid Teichoic_Acid->D_Alanylated_TA

Caption: D-Alanylation of Teichoic Acid Pathway.

D-Serine as a Neuromodulator

The hydrolysis of this compound can release D-serine. D-serine is a significant co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By binding to the glycine site on the NMDA receptor, D-serine plays a crucial role in synaptic plasticity, learning, and memory.

D_Serine_NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binds

Caption: D-Serine Signaling at the NMDA Receptor.

Experimental Workflow Visualization

The enzymatic synthesis of this compound can be a highly efficient process. The following diagram illustrates a typical workflow for this method.

Enzymatic_Synthesis_Workflow Start Start: Racemic DL-Serine N_Acetylation N-Acetylation Start->N_Acetylation N_Acetyl_DL_Serine N-Acetyl-DL-Serine N_Acetylation->N_Acetyl_DL_Serine Enzymatic_Hydrolysis Enzymatic Hydrolysis (D-aminoacylase) N_Acetyl_DL_Serine->Enzymatic_Hydrolysis D_Serine_Mixture D-Serine & N-Acetyl-L-Serine Enzymatic_Hydrolysis->D_Serine_Mixture Purification Purification D_Serine_Mixture->Purification Remaining_Mixture N-Acetyl-L-Serine D_Serine_Mixture->Remaining_Mixture D_Serine_Product Purified D-Serine Purification->D_Serine_Product L_Enzymatic_Hydrolysis Enzymatic Hydrolysis (L-aminoacylase) Remaining_Mixture->L_Enzymatic_Hydrolysis L_Serine_Product L-Serine L_Enzymatic_Hydrolysis->L_Serine_Product

Caption: Enzymatic Synthesis Workflow for Stereoisomers.

Conclusion

This compound is a dipeptide with properties that make it of interest to various scientific disciplines. Its chemical characteristics, defined by its amino acid constituents, and its involvement in significant biological pathways highlight its importance. This guide has provided a foundational understanding of this compound, offering a starting point for further research and development. The methodologies for its synthesis and analysis are well-established in the field of peptide chemistry, allowing for its preparation and characterization in a laboratory setting. As research continues, a deeper understanding of the specific roles and applications of this and similar dipeptides is anticipated.

References

dl-Alanyl-dl-serine molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to dl-Alanyl-dl-serine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies for the dipeptide this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Formula

This compound is a dipeptide, an organic compound formed from two alpha-amino acids, alanine and serine, joined by a peptide bond.[1] The "dl" prefix indicates that it is a racemic mixture, containing both D and L stereoisomers of both alanine and serine. Its IUPAC name is 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid.[2]

The molecular formula for this compound is C₆H₁₂N₂O₄.[1][2][3][4] The presence of a hydroxyl (-OH) group from the serine residue gives the molecule unique reactivity, allowing it to participate in hydrogen bonding.[1] Under physiological conditions, its amino (-NH₃⁺) and carboxylate (-COO⁻) groups are ionized, making it a zwitterionic compound soluble in aqueous environments.[1]

Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₄[1][2][3][4]
Molecular Weight176.17 g/mol [1][2][3]
CAS Number3062-19-9[1][2][3][4]
Canonical SMILESCC(C(=O)NC(CO)C(=O)O)N[1][3][4]
InChIInChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)[1][2][3]
IUPAC Name2-(2-aminopropanoylamino)-3-hydroxypropanoic acid[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA-4.3[2][3]
Hydrogen Bond Donor Count4[3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count4[3]
Exact Mass176.07970687 Da[2][3]
Topological Polar Surface Area113 Ų[2][3]
Complexity182[2][3]
pKa (Predicted)2.98 ± 0.10[3]

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Industrial Synthesis via Enzymatic Resolution

Industrial-scale production of this compound often utilizes enzymatic methods to resolve racemic precursors, which is noted for its high efficiency and waste minimization.[1]

Methodology:

  • N-acetylation of DL-serine: The process begins with the N-acetylation of the racemic DL-serine precursor. This reaction is conducted under alkaline conditions (pH 9–11) at a temperature below 30°C to produce N-acetyl-DL-serine.[1]

  • D-aminoacylase Hydrolysis: The N-acetyl-DL-serine is then subjected to hydrolysis using a D-specific aminoacylase. This step is performed at a pH of 7.9–8.2 and a temperature of 38–39°C for 48–72 hours. The outcome is the selective hydrolysis of the D-enantiomer, yielding D-serine and leaving N-acetyl-L-serine unreacted.[1]

  • Purification: The resulting D-serine is purified from the mixture using strong acidic cationic resin chromatography.[1]

  • L-aminoacylase Hydrolysis: The remaining N-acetyl-L-serine is subsequently hydrolyzed using an L-specific aminoacylase at a pH of 6.9–7.2 and a temperature of 38–39°C for 48–72 hours. This step yields L-serine.[1]

  • Peptide Synthesis: The separated D- and L-serine enantiomers, along with DL-alanine, can then be used in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), to produce this compound.[1] This overall method achieves a total yield greater than 95% by recycling unhydrolyzed intermediates.[1]

Analytical Method for Enantiomeric Separation

To precisely quantify the D- and L-serine components derived from this compound, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is employed.[1]

Methodology:

  • Derivatization: The sample containing the dipeptide is first hydrolyzed to its constituent amino acids. The resulting serine enantiomers are then derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This reaction creates diastereomeric isoindole derivatives, which are crucial for chiral separation.[1]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column. The different physicochemical properties of the diastereomers allow for their separation as they pass through the column.[1]

  • Detection and Quantification: An electrochemical detector (ECD) is used for the sensitive and precise quantification of the separated D- and L-serine derivatives.[1]

Biological Activity and Significance

This compound demonstrates notable biological activity. In Gram-positive bacteria, it acts as a substrate for the D-alanyl carrier protein ligase (DltA).[1] This enzyme is integral to the modification of teichoic acids in the bacterial cell wall, a process that influences cell wall rigidity and contributes to antibiotic resistance.[1] Furthermore, upon hydrolysis, the released D-serine can function as an endogenous agonist for NMDA receptors within mammalian systems, playing a role in modulating neurotransmission and synaptic plasticity.[1]

References

Biological Activity of dl-Alanyl-dl-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of the dipeptide dl-Alanyl-dl-serine. The document focuses on its dual role as a potential modulator of bacterial cell wall synthesis and as a precursor to the neuromodulator D-serine in mammalian systems. This guide synthesizes available data on its mechanism of action, presents relevant quantitative data for related compounds, and provides detailed experimental protocols for the assessment of its biological effects. Visualizations of key pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a dipeptide composed of a racemic mixture of alanine and serine residues. Its biological significance stems primarily from two distinct areas of interest: its interaction with the bacterial enzyme D-alanyl carrier protein ligase (DltA) and the in vivo hydrolysis of the dipeptide to release D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[1] This guide explores the current understanding of these biological activities, offering a technical resource for researchers investigating its potential as an antimicrobial agent or a modulator of neurotransmission.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄[2]
Molecular Weight 176.17 g/mol [2]
CAS Number 3062-19-9[1]
IUPAC Name 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid[2]
Synonyms DL-Ala-DL-Ser, Alanylserine[2]
Solubility Soluble in water

Biological Activity in Bacteria

The primary antibacterial target of interest for this compound is the D-alanylation pathway of teichoic acids in Gram-positive bacteria. This pathway is crucial for bacterial cell wall integrity and virulence.

Mechanism of Action: Targeting D-alanyl Carrier Protein Ligase (DltA)

In Gram-positive bacteria, D-alanyl carrier protein ligase (DltA) is a key enzyme in the D-alanylation of lipoteichoic acids (LTAs).[3] This process involves the incorporation of D-alanine into the LTA structure, which reduces the net negative charge of the bacterial cell wall. This alteration in surface charge is a mechanism of resistance against cationic antimicrobial peptides. This compound is a substrate for DltA, facilitating the incorporation of the D-alanyl-D-serine moiety into peptidoglycan structures, thereby influencing cell wall rigidity and potentially antibiotic resistance.[1]

Quantitative Data
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
D-Alanine 0.45 ± 0.041.8 ± 0.034000
L-Alanine 18 ± 1.20.011 ± 0.00030.61

Data obtained from pyrophosphate-detection assays with recombinant S. aureus DltA.[3]

The significant difference in the catalytic efficiency (kcat/Km) between D-alanine and L-alanine highlights the stereospecificity of DltA. It is hypothesized that this compound would be recognized by DltA, with the D-alanyl portion being the primary determinant for binding and catalysis.

Experimental Protocols

This protocol is adapted from the methodology used to determine the kinetic parameters of S. aureus DltA.[3]

Objective: To determine the kinetic parameters (Km and Vmax) of DltA with this compound as a substrate.

Principle: The adenylation activity of DltA is measured by quantifying the production of pyrophosphate (PPi). The reaction is coupled to an inorganic pyrophosphatase, and the resulting phosphate is detected.

Materials:

  • Recombinant DltA enzyme

  • This compound

  • ATP

  • Inorganic pyrophosphatase

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 5 µM recombinant DltA, 5 units/mL inorganic pyrophosphatase, 5 mM ATP, 10 mM MgCl₂, 100 mM KCl in 50 mM Tris-HCl buffer (pH 7.4).

  • Prepare serial dilutions of this compound in the reaction buffer.

  • Initiate the reaction by adding varying concentrations of the this compound substrate to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength for the chosen detection reagent.

  • Generate a standard curve using known concentrations of phosphate.

  • Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

This protocol follows the general principles of the Mueller-Hinton broth microdilution method.[4][5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the dipeptide dilutions with the standardized bacterial suspension.

  • Include a positive control (bacteria in MHB without the dipeptide) and a negative control (MHB only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Visualization

D_Alanylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall D_Ala D-Alanine DltA DltA D_Ala->DltA ATP ATP ATP->DltA AMP_PPi AMP + PPi DltA->AMP_PPi Adenylation DltC_holo Holo-DltC (D-Ala) DltA->DltC_holo DltC_apo Apo-DltC DltC_apo->DltA Thioesterification DltB DltB DltC_holo->DltB Translocation DltD DltD DltB->DltD LTA Lipoteichoic Acid (LTA) LTA->DltD LTA_D_Ala D-alanylated LTA DltD->LTA_D_Ala D-alanylation dl_Ala_dl_Ser This compound dl_Ala_dl_Ser->DltA Potential Substrate

Figure 1: D-alanylation pathway of lipoteichoic acid in Gram-positive bacteria.

Experimental_Workflow cluster_enzyme_assay DltA Activity Assay cluster_mic_assay Antibacterial Susceptibility (MIC) prep_reagents Prepare Reagents (DltA, Substrate, ATP, etc.) run_reaction Incubate Reaction Mixture (37°C) prep_reagents->run_reaction detect_ppi Detect Pyrophosphate run_reaction->detect_ppi analyze_kinetics Calculate Kinetic Parameters (Km, Vmax) detect_ppi->analyze_kinetics prep_dilutions Prepare Serial Dilutions of This compound in MHB inoculate_plate Inoculate 96-well Plate prep_dilutions->inoculate_plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate_plate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate_plate read_mic Determine MIC incubate_plate->read_mic

Figure 2: Experimental workflow for assessing the biological activity of this compound.

Biological Activity in Mammalian Systems

In mammalian systems, the biological activity of this compound is primarily indirect and attributed to its hydrolysis product, D-serine.

Mechanism of Action: Role of D-serine as an NMDA Receptor Co-agonist

Following administration, this compound can be hydrolyzed by peptidases into its constituent amino acids, D/L-alanine and D/L-serine. D-serine is a potent and selective endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate and a co-agonist (like D-serine or glycine) is required for the activation of the NMDA receptor, which is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Therefore, this compound can be considered a pro-drug for D-serine, potentially increasing its bioavailability in the central nervous system.

Quantitative Data

There is no direct quantitative data available for the interaction of this compound with NMDA receptors. The activity is dependent on its hydrolysis and the subsequent binding of D-serine.

Signaling Pathway Visualization

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds D_Serine D-Serine D_Serine->NMDA_R Binds (Co-agonist) Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates dl_Ala_dl_Ser This compound Hydrolysis Hydrolysis (Peptidases) dl_Ala_dl_Ser->Hydrolysis Hydrolysis->D_Serine

Figure 3: D-serine mediated NMDA receptor signaling pathway.

Conclusion

This compound presents a compelling subject for further research due to its dual potential as an antimicrobial agent targeting the bacterial cell wall and as a pro-drug for the neuromodulator D-serine. While direct quantitative data on its interaction with its bacterial target, DltA, is currently lacking, the experimental protocols outlined in this guide provide a clear path for future investigations. The established role of its hydrolysis product, D-serine, in NMDA receptor signaling underscores its potential for applications in neuroscience. This technical guide serves as a comprehensive resource to stimulate and support further research into the multifaceted biological activities of this compound.

References

An In-depth Technical Guide to the Synthesis of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-serine is a dipeptide of interest in various research and development sectors, particularly due to its composition of both D and L-amino acids. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on enzymatic resolution and solid-phase peptide synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for laboratory and industrial applications.

Introduction

This compound (CAS 3062-19-9) is a dipeptide composed of one molecule of alanine and one molecule of serine, existing as a racemic mixture of its stereoisomers.[1][2] Its molecular formula is C₆H₁₂N₂O₄, and it has a molecular weight of 176.17 g/mol .[1][3] The presence of both D- and L-amino acid configurations within its structure presents unique opportunities and challenges in its synthesis and application. Dipeptides containing D-amino acids are known for their increased resistance to enzymatic degradation, a property that is highly valuable in drug development.[4] This guide details the principal methodologies for the synthesis of this compound, providing in-depth protocols for both enzymatic and chemical approaches.

Synthesis Pathways and Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis, which offers high stereoselectivity and yield, and chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), which provides versatility.

Enzymatic Synthesis via Resolution of N-Acetyl-dl-serine

A highly efficient industrial-scale method for producing enantiomerically pure alanyl-serine dipeptides, which can be combined to form this compound, involves the enzymatic resolution of N-acetyl-dl-serine. This patented method boasts a total yield exceeding 95% by recycling unhydrolyzed intermediates.[3] The general pathway involves the acylation of the racemic amino acid, followed by stereospecific enzymatic hydrolysis.

Overall Synthesis Pathway:

Enzymatic_Synthesis dl_Serine dl-Serine N_acetyl_dl_Serine N-acetyl-dl-serine dl_Serine->N_acetyl_dl_Serine Acetylation D_Serine D-Serine N_acetyl_dl_Serine->D_Serine D-Aminoacylase N_acetyl_L_Serine N-acetyl-L-serine N_acetyl_dl_Serine->N_acetyl_L_Serine Separation dl_Alanyl_dl_serine This compound D_Serine->dl_Alanyl_dl_serine Peptide Coupling (with dl-Alanine) L_Serine L-Serine N_acetyl_L_Serine->L_Serine L-Aminoacylase L_Serine->dl_Alanyl_dl_serine Peptide Coupling (with dl-Alanine)

Enzymatic resolution pathway for producing precursors for this compound synthesis.

Quantitative Data for Enzymatic Synthesis:

StepProcessKey ParametersOutcomeYield
1N-acetylation of dl-SerineAlkaline pH (9-11), <30°CN-acetyl-dl-serine>98%
2D-Aminoacylase HydrolysispH 7.9-8.2, 38-39°C, 48-72hD-Serine + N-acetyl-L-serine>95% (for D-Serine)
3Cationic Resin ChromatographyStrong acidic resinPurified D-Serine>99% purity
4L-Aminoacylase HydrolysispH 6.9-7.2, 38-39°C, 48-72hL-Serine + unhydrolyzed residue>95% (for L-Serine)
5Peptide CouplingStandard coupling reagentsThis compoundVariable

Experimental Protocol for Enzymatic Resolution:

  • N-acetylation of dl-Serine:

    • Dissolve dl-Serine in an aqueous solution.

    • Adjust the pH to 9-11 using a suitable base (e.g., NaOH).

    • Maintain the temperature below 30°C.

    • Slowly add acetic anhydride to the solution while maintaining the pH.

    • Monitor the reaction completion using TLC or HPLC.

    • The resulting solution contains N-acetyl-dl-serine.

  • Enzymatic Hydrolysis (D-Aminoacylase):

    • Adjust the pH of the N-acetyl-dl-serine solution to 7.9-8.2.

    • Add D-aminoacylase to the solution.

    • Incubate at 38-39°C for 48-72 hours with gentle agitation.

    • The enzyme will selectively hydrolyze N-acetyl-D-serine to D-Serine.

  • Purification of D-Serine:

    • Pass the reaction mixture through a strong acidic cation exchange resin column.

    • D-Serine will be retained on the resin.

    • Elute the D-Serine using an appropriate buffer (e.g., aqueous ammonia).

    • The unhydrolyzed N-acetyl-L-serine will pass through the column and can be collected for the next step.

  • Enzymatic Hydrolysis (L-Aminoacylase):

    • Take the collected N-acetyl-L-serine solution and adjust the pH to 6.9-7.2.

    • Add L-aminoacylase.

    • Incubate at 38-39°C for 48-72 hours.

    • The enzyme will hydrolyze N-acetyl-L-serine to L-Serine.

  • Peptide Coupling:

    • The resulting D-Serine and L-Serine can then be coupled with dl-Alanine using standard peptide coupling methods to yield the desired this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a versatile, albeit potentially lower-yielding for simple dipeptides on an industrial scale, alternative for synthesizing this compound. The Fmoc/tBu strategy is a commonly employed method.

SPPS Workflow:

SPPS_Workflow Resin Resin Support Load_Ser Load Fmoc-dl-Ser(tBu)-OH Resin->Load_Ser Deprotection1 Fmoc Deprotection (Piperidine) Load_Ser->Deprotection1 Couple_Ala Couple Fmoc-dl-Ala-OH Deprotection1->Couple_Ala Deprotection2 Fmoc Deprotection (Piperidine) Couple_Ala->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA) Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Product This compound Purification->Product

General workflow for the solid-phase synthesis of this compound.

Experimental Protocol for SPPS:

  • Resin Preparation:

    • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

  • First Amino Acid Loading:

    • Dissolve Fmoc-dl-Ser(tBu)-OH and diisopropylethylamine (DIPEA) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM and methanol.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling:

    • Activate Fmoc-dl-Ala-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR.

Quantitative Data for SPPS:

ParameterTypical Value
Coupling Efficiency>99% per step
Overall Crude Yield70-90%
Purity after HPLC>95-98%

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₁₂N₂O₄
Molecular Weight176.17 g/mol
CAS Number3062-19-9

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: The NMR spectra provide information about the chemical environment of the protons and carbons in the molecule, confirming the dipeptide structure.[1][2][5]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide. The expected [M+H]⁺ ion is at m/z 177.087.[1]

Biological Context and Potential Applications

While specific signaling pathways directly involving this compound are not extensively documented in mammalian systems, the presence of a D-amino acid is significant. Dipeptides containing D-amino acids often exhibit increased stability against enzymatic degradation by proteases.[4]

In bacteria, D-alanyl-D-alanine is a crucial component of the peptidoglycan cell wall. The enzymes involved in its synthesis, such as D-alanine-D-alanine ligase, are well-characterized and are targets for antibiotics. This compound can interact with D-alanyl carrier protein ligase (DltA), which is involved in the modification of teichoic acids in the cell walls of Gram-positive bacteria.[3] This interaction can influence cell wall rigidity and antibiotic resistance.

The metabolic fate of dipeptides in mammalian systems generally involves uptake by peptide transporters, followed by intracellular hydrolysis into their constituent amino acids.[6] The resulting D- and L-amino acids then enter their respective metabolic pathways. D-serine, a hydrolysis product, is a known endogenous agonist of NMDA receptors in the brain, playing a role in neurotransmission.[3]

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemical methods. The enzymatic resolution of N-acetyl-dl-serine offers a high-yield and stereospecific route suitable for large-scale production. Solid-phase peptide synthesis provides a versatile laboratory-scale method. The choice of method will depend on the desired scale, purity requirements, and available resources. The unique properties conferred by the D-amino acid component make this compound and similar dipeptides valuable tools for research in drug development, microbiology, and neuroscience. This guide provides the foundational knowledge and protocols to enable researchers to synthesize and utilize this dipeptide in their studies.

References

The Natural Occurrence of D-Alanyl-D-serine: A Hallmark of Vancomycin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of D-amino acids in various biological systems has challenged the long-held dogma of L-amino acid exclusivity in proteins and peptides. While once considered anomalies, D-amino acids are now recognized as crucial components in a range of organisms, from bacteria to mammals, playing significant roles in physiology and metabolism. This guide focuses on the natural occurrence of a specific D-amino acid-containing dipeptide, D-Alanyl-D-serine. While the free form of this dipeptide is not widely documented in nature, it is a critical structural component of the bacterial cell wall in certain species, particularly in the context of antibiotic resistance. This whitepaper provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for D-Alanyl-D-serine, a key player in the mechanism of vancomycin resistance.

Natural Occurrence of D-Alanyl-D-serine

The primary and most well-documented natural occurrence of D-Alanyl-D-serine is as the terminal dipeptide of peptidoglycan precursors in the cell walls of certain Gram-positive bacteria. This is particularly significant in strains that have developed resistance to glycopeptide antibiotics like vancomycin. In susceptible bacteria, the peptidoglycan stem peptide typically terminates in D-Alanyl-D-alanine, which is the binding site for vancomycin. However, in resistant strains, such as Enterococcus gallinarum, Enterococcus casseliflavus, and certain vancomycin-resistant strains of Enterococcus faecalis and Clostridioides difficile, the terminal D-alanine is replaced with a D-serine, forming a D-Alanyl-D-serine terminus[1][2]. This substitution is the basis for vancomycin resistance in these organisms[1].

The presence of the hydroxyl group of D-serine instead of the methyl group of D-alanine introduces steric hindrance, which reduces the binding affinity of vancomycin for its target[1][3]. This modification allows the bacteria to continue cell wall synthesis even in the presence of the antibiotic.

Quantitative Data on D-Alanyl-D-serine and Vancomycin Resistance

The substitution of D-alanine with D-serine at the terminus of peptidoglycan precursors has a quantifiable impact on vancomycin efficacy. The following table summarizes key quantitative data related to this resistance mechanism.

ParameterValueSignificanceSource
Vancomycin Binding Affinity
Reduction in affinity for D-Ala-D-Ser vs. D-Ala-D-Ala6- to 7-fold decreaseThis reduction in binding affinity is the molecular basis for low-level vancomycin resistance.[1][2][3]
Reduction in affinity for D-Ala-D-Lac vs. D-Ala-D-Ala~1,000-fold decreaseFor comparison, the D-Ala-D-Lac substitution confers a much higher level of vancomycin resistance.[1][4]
Enzyme Kinetics (VanG Ligase)
Km for D-Ser248-fold lower than VanA for D-LacVanG has a high affinity for its substrate, D-serine.[3]
Catalytic efficiency (kcat/Km) for D-Ala-D-Ser synthesis>450-fold higher than VanA for D-Ala-D-SerVanG is highly efficient at synthesizing D-Alanyl-D-serine.[3]
Peptidoglycan Precursor Composition
In E. faecium UCN71 (VanN-type resistance)UDP-MurNAc-pentapeptide(Ala) and UDP-MurNAc-pentapeptide(Ser) in equal amounts, even without induction.Indicates constitutive expression of the resistance genes.[2]
In E. faecium BM4518 (transferable VanN)Increased production of UDP-MurNAc-pentapeptide(Ser) upon vancomycin induction.Demonstrates inducible resistance.[2]

Biosynthesis of D-Alanyl-D-serine-Containing Peptidoglycan

The synthesis of peptidoglycan precursors ending in D-Alanyl-D-serine is a sophisticated enzymatic pathway encoded by the van gene clusters (e.g., vanC, vanE, vanG, vanL, and vanN)[2][5]. This pathway is a prime example of a signaling and response system to antibiotic pressure.

The key steps in this biosynthetic pathway are:

  • Production of D-serine: The enzyme serine racemase (e.g., VanT) catalyzes the conversion of L-serine to D-serine[1][6]. This provides the necessary substrate for the subsequent ligation step.

  • Ligation of D-alanine and D-serine: A specific D-Alanyl-D-serine ligase (e.g., VanC, VanE, VanG) catalyzes the formation of the D-Alanyl-D-serine dipeptide[1][3].

  • Incorporation into Peptidoglycan Precursors: The D-Alanyl-D-serine dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide[D-Ser] precursor.

  • Elimination of Susceptible Precursors: To ensure effective resistance, the cell must eliminate the native peptidoglycan precursors ending in D-Alanyl-D-alanine. This is achieved by the action of a DD-carboxypeptidase (e.g., VanXYc) that cleaves the terminal D-alanine from the susceptible precursors[1].

Biosynthesis_of_D_Alanyl_D_serine_Peptidoglycan L_Serine L-Serine VanT VanT (Serine Racemase) L_Serine->VanT D_Serine D-Serine Van_Ligase Van Ligase (e.g., VanC, VanG) D_Serine->Van_Ligase VanT->D_Serine Racemization D_Alanine D-Alanine D_Alanine->Van_Ligase UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_pentapeptide_Ser UDP-MurNAc-pentapeptide[D-Ser] UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide_Ser D_Ala_D_Ser D-Alanyl-D-serine D_Ala_D_Ser->UDP_MurNAc_pentapeptide_Ser Addition Van_Ligase->D_Ala_D_Ser Ligation Peptidoglycan_synthesis Peptidoglycan Synthesis UDP_MurNAc_pentapeptide_Ser->Peptidoglycan_synthesis

Biosynthesis of D-Alanyl-D-serine containing peptidoglycan precursors.

Experimental Protocols

The identification and quantification of D-Alanyl-D-serine in bacterial cell walls require a multi-step experimental approach.

Protocol 1: Isolation of Bacterial Cell Wall (Peptidoglycan)

This protocol describes the purification of peptidoglycan sacculi from bacterial cultures.

  • Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic or stationary). Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a strong detergent, such as 4% sodium dodecyl sulfate (SDS), and boil for 30 minutes to lyse the cells and denature proteins[7][8].

  • Washing: Pellet the insoluble peptidoglycan by ultracentrifugation and wash repeatedly with sterile, purified water to remove the SDS and other soluble cellular components[9][10].

  • Enzymatic Digestion of Contaminants:

    • Treat the washed pellet with proteases (e.g., trypsin or Pronase E) to digest any remaining proteins that may be associated with the cell wall[10].

    • Treat with DNase and RNase to remove contaminating nucleic acids.

  • Final Washing and Lyophilization: Wash the purified peptidoglycan extensively with water to remove enzymes and digestion products. Lyophilize the final pellet for storage or further analysis.

Protocol 2: Analysis of Peptidoglycan Composition by HPLC

This protocol outlines the method for analyzing the muropeptide composition of the isolated peptidoglycan.

  • Enzymatic Digestion of Peptidoglycan: Resuspend the purified peptidoglycan in a suitable buffer and digest it into its constituent muropeptides using a muramidase, such as mutanolysin or cellosyl[8][10].

  • Reduction of Muramic Acid: Stop the digestion by boiling, and then reduce the terminal N-acetylmuramic acid residues to muramitol with sodium borohydride. This prevents the formation of anomers during HPLC analysis[8].

  • HPLC Separation:

    • Adjust the pH of the muropeptide solution to be compatible with the HPLC mobile phase.

    • Inject the sample onto a reversed-phase C18 HPLC column.

    • Separate the muropeptides using a gradient of an appropriate mobile phase, such as sodium phosphate buffer with an increasing concentration of methanol.

  • Detection and Quantification: Monitor the elution of muropeptides by UV absorbance at 202-210 nm. The identity of the peaks corresponding to muropeptides ending in D-Alanyl-D-serine can be confirmed by collecting the fractions and analyzing them by mass spectrometry. Quantification is achieved by integrating the peak areas and comparing them to known standards or by using molar extinction coefficients.

Experimental_Workflow_Peptidoglycan_Analysis Bacterial_Culture Bacterial Culture Cell_Harvest Cell Harvest (Centrifugation) Bacterial_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Boiling in SDS) Cell_Harvest->Cell_Lysis Washing Washing (Ultracentrifugation) Cell_Lysis->Washing Enzymatic_Digestion Enzymatic Digestion (Proteases, Nucleases) Washing->Enzymatic_Digestion Purified_Peptidoglycan Purified Peptidoglycan (Sacculi) Enzymatic_Digestion->Purified_Peptidoglycan Muramidase_Digestion Muramidase Digestion Purified_Peptidoglycan->Muramidase_Digestion Reduction Reduction with NaBH4 Muramidase_Digestion->Reduction HPLC_Analysis HPLC Analysis Reduction->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification and Quantification) HPLC_Analysis->Data_Analysis

Experimental workflow for the analysis of peptidoglycan composition.

Conclusion

The natural occurrence of D-Alanyl-D-serine is a fascinating example of molecular adaptation in bacteria, providing a mechanism to circumvent the action of a last-resort antibiotic. Its presence as the terminus of peptidoglycan precursors in vancomycin-resistant strains highlights the intricate biochemical pathways that have evolved under selective pressure. For researchers in drug development, understanding the biosynthesis and role of D-Alanyl-D-serine is crucial for designing novel therapeutic strategies to combat antibiotic resistance. The detailed experimental protocols provided in this guide offer a framework for the investigation of this and other modifications to the bacterial cell wall, which remains a prime target for the development of new antimicrobial agents. The continued study of such resistance mechanisms is essential in the ongoing battle against infectious diseases.

References

An In-depth Technical Guide to dl-Alanyl-dl-serine (CAS: 3062-19-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dl-Alanyl-dl-serine, a dipeptide of significant interest in various scientific domains. This document collates its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in key biological pathways.

Physicochemical Properties

PropertyValueSource
CAS Number 3062-19-9[2]
Molecular Formula C₆H₁₂N₂O₄[1][2]
Molecular Weight 176.17 g/mol [1][3]
Predicted pKa 2.98 ± 0.10[2]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Soluble in water[1]
Reference: dl-Serine Melting Point 240 °C (decomposes)[4][5]
Reference: dl-Serine Boiling Point 394.8 ± 32.0 °C at 760 mmHg[]
Reference: dl-Serine Water Solubility 50.23 g/L at 25 °C[4][5]

Synthesis and Purification

This compound can be synthesized through both enzymatic and chemical methods. Solid-phase peptide synthesis (SPPS) is a common and efficient chemical method.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a rink amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ala-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • First Amino Acid Coupling (Serine):

    • Dissolve Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reversed-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. Chiral chromatography or derivatization with a chiral reagent is necessary to separate the different stereoisomers.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol describes the analysis of this compound using a C18 column. For enantiomeric separation, pre-column derivatization with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) would be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase starting condition (e.g., 95% A, 5% B).

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Data Acquisition: Record the chromatogram for 35-40 minutes.

  • Analysis: The dipeptide will elute as a single peak in an achiral separation. For enantiomeric separation, derivatization prior to injection will result in diastereomers that can be resolved on a standard C18 column.

Biological Significance and Signaling Pathways

The constituent amino acids of this compound, particularly D-serine and D-alanine, play crucial roles in distinct biological processes.

D-Serine and NMDA Receptor Signaling

D-serine, which can be formed from the serine component, is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Its binding to the glycine site on the GluN1 subunit is essential for receptor activation, which is critical for synaptic plasticity, learning, and memory.

NMDA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_astrocyte Astrocyte cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 L_Serine_Astro L-Serine SRR Serine Racemase L_Serine_Astro->SRR D_Serine_Astro D-Serine D_Serine_Astro->NMDA_R Binds GluN1 (Co-agonist) SRR->D_Serine_Astro Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

D-Serine as a co-agonist in NMDA receptor activation.
D-Alanylation of Teichoic Acids in Gram-Positive Bacteria

The D-alanine component of this compound is a crucial element in the modification of teichoic acids in the cell walls of Gram-positive bacteria. The dltABCD operon encodes the enzymes responsible for this process, which modulates the net negative charge of the bacterial cell surface, impacting antibiotic resistance and virulence.

Teichoic_Acid_Alanylation cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular D_Alanine D-Alanine DltA DltA (D-Alanyl Carrier Protein Ligase) D_Alanine->DltA ATP ATP ATP->DltA DltC_loaded DltC-D-Ala DltA->DltC_loaded DltC_unloaded DltC DltC_unloaded->DltA DltB DltB (Membrane Protein) DltC_loaded->DltB DltD DltD (Transfer Protein) DltB->DltD TA_Alanylated D-Alanyl-Teichoic Acid DltD->TA_Alanylated TA Teichoic Acid TA->DltD

Workflow for the D-Alanylation of Teichoic Acids.

Applications and Research Interest

This compound and its constituent amino acids are subjects of interest in several research areas:

  • Neuroscience: Due to the role of D-serine as an NMDA receptor modulator, there is interest in its potential therapeutic applications for neurological and psychiatric disorders.

  • Drug Development: The dipeptide can serve as a building block in the synthesis of more complex peptides and peptidomimetics with potential therapeutic properties.

  • Microbiology: The involvement of D-alanine in bacterial cell wall synthesis makes the enzymes in this pathway potential targets for novel antimicrobial agents.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided protocols and pathway diagrams serve as a starting point for further investigation and application of this versatile dipeptide.

References

The Metabolic Journey of dl-Alanyl-dl-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dl-Alanyl-dl-serine, a dipeptide composed of both D- and L-isomers of alanine and serine, occupies a unique niche at the intersection of bacterial cell wall metabolism and mammalian neurotransmission. While not a direct component of canonical metabolic pathways, its significance lies in its ability to be hydrolyzed into its constituent amino acids, D-alanine and D-serine, which are key players in distinct biological processes. This technical guide provides an in-depth exploration of the functional roles of this compound, detailing its involvement in bacterial peptidoglycan synthesis and its potential impact on the mammalian central nervous system. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated metabolic and signaling pathways.

Introduction

This compound is a dipeptide with the molecular formula C₆H₁₂N₂O₄.[1][2] Its structure is characterized by a peptide bond linking an alanine residue to a serine residue, with the "dl" designation indicating a racemic mixture of stereoisomers. The primary biological relevance of this dipeptide stems from its catabolism to D-alanine and D-serine, molecules with well-established and potent biological activities. In Gram-positive bacteria, D-alanine is an essential component of the peptidoglycan cell wall, a critical structure for bacterial viability and a key target for antibiotics. In mammals, D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a vital role in synaptic plasticity and neurotransmission.[3] This guide will dissect the metabolic pathways influenced by this compound, providing a comprehensive resource for researchers in microbiology, neurobiology, and pharmacology.

Role in Bacterial Metabolism: Fortifying the Wall

In the realm of microbiology, the significance of this compound lies in its potential to serve as a source of D-alanine and D-serine for the synthesis and modification of the bacterial cell wall.

Transport into the Bacterial Cell

Bacteria possess sophisticated transport systems for the uptake of peptides from their environment. The Dipeptide Permease (Dpp) system, an ATP-binding cassette (ABC) transporter, is a primary mechanism for the import of di- and tripeptides in bacteria such as Escherichia coli and Bacillus subtilis.[4][5][6] It is highly probable that this compound is transported into the bacterial cytoplasm via the Dpp system or other similar peptide transporters.

Experimental Protocol: Dipeptide Transport Assay

A common method to study the transport of dipeptides like this compound into bacteria involves the use of radiolabeled compounds or competitive inhibition assays.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Bacillus subtilis) to mid-logarithmic phase in a defined minimal medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer lacking a carbon source, and resuspend them to a specific optical density.

  • Transport Assay:

    • Direct Uptake: Incubate the bacterial suspension with radiolabeled this compound (e.g., containing ¹⁴C-alanine or ³H-serine) for various time intervals.

    • Competitive Inhibition: Incubate the bacteria with a known radiolabeled dipeptide substrate of the Dpp transporter in the presence and absence of unlabeled this compound.

  • Measurement: Stop the transport reaction by rapid filtration through a membrane filter, followed by washing to remove extracellular substrate. The radioactivity retained on the filter, representing the intracellular substrate, is quantified using a scintillation counter.

  • Data Analysis: Calculate the rate of uptake. For competitive inhibition, determine the inhibition constant (Ki) to assess the affinity of this compound for the transporter.

Intracellular Hydrolysis and a Pool of D-Amino Acids

Once inside the bacterial cytoplasm, this compound is likely hydrolyzed by intracellular peptidases. Bacteria express a variety of peptidases, some of which exhibit specificity for peptides containing D-amino acids.[7][8] This hydrolysis releases D-alanine and D-serine into the intracellular pool.

Incorporation into Peptidoglycan and Teichoic Acids

The liberated D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. The synthesis of these side chains terminates with a D-alanyl-D-alanine dipeptide, which is essential for the cross-linking reactions that provide the cell wall with its structural integrity.

Furthermore, D-alanine is incorporated into teichoic acids, which are anionic polymers embedded in the cell wall of Gram-positive bacteria. The D-alanylation of teichoic acids is mediated by the proteins encoded by the dlt operon. The D-alanyl carrier protein ligase (DltA) activates D-alanine and transfers it to the D-alanyl carrier protein (DltC). This modification of teichoic acids reduces the net negative charge of the cell wall, thereby modulating interactions with cationic antimicrobial peptides and influencing antibiotic resistance.

D-serine, when present in sufficient concentrations, can be mistakenly incorporated into the peptidoglycan precursors in place of D-alanine. This substitution can lead to a less cross-linked and structurally weaker cell wall, potentially increasing the bacterium's susceptibility to osmotic stress and certain antibiotics.

Diagram: Bacterial Cell Wall Synthesis and the Role of D-Alanine

bacterial_cell_wall cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm dl-Alanyl-dl-serine_ext This compound dl-Alanyl-dl-serine_int This compound dl-Alanyl-dl-serine_ext->dl-Alanyl-dl-serine_int Dpp Transporter Peptidases Peptidases dl-Alanyl-dl-serine_int->Peptidases D-Alanine D-Alanine DltA DltA D-Alanine->DltA Peptidoglycan_precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D-Alanine->Peptidoglycan_precursor D-Ala-D-Ala ligase D-Serine D-Serine D-Serine->Peptidoglycan_precursor Aberrant incorporation Peptidases->D-Alanine Peptidases->D-Serine DltC DltC-D-Ala DltA->DltC ATP -> AMP + PPi Teichoic_Acid Teichoic Acid DltC->Teichoic_Acid D-alanylation

Caption: Bacterial uptake and metabolism of this compound.

Role in Mammalian Systems: A Neuromodulatory Precursor

In mammals, the interest in this compound is primarily linked to the biological activity of its D-serine component as a neuromodulator.

Absorption and Distribution

Dipeptides and tripeptides resulting from protein digestion are absorbed from the small intestine into the bloodstream via peptide transporters.[9] While specific transporters for this compound have not been characterized, it is plausible that it can be absorbed intact and subsequently distributed throughout the body via the circulatory system.

Enzymatic Degradation

The metabolic fate of D-amino acid-containing peptides in mammals is not as well understood as that of their L-counterparts. However, the presence of D-amino acid oxidase (DAO) in various tissues, particularly the liver and kidney, suggests a mechanism for the degradation of D-amino acids.[10] It is likely that this compound is first hydrolyzed by peptidases, and the resulting D-serine and D-alanine are then subject to degradation by DAO. Peptides containing D-amino acids are generally more resistant to proteolysis by common proteases, which could lead to a longer half-life in vivo compared to L-dipeptides.[11]

D-Serine and NMDA Receptor Modulation

D-serine is a potent co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[3] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor. Therefore, the availability of D-serine can significantly influence synaptic plasticity, learning, and memory. Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders.

Diagram: Potential Fate of this compound in Mammals

mammalian_pathway cluster_gut Small Intestine cluster_blood Bloodstream cluster_tissue Tissues (e.g., Brain) dl-Alanyl-dl-serine_gut This compound dl-Alanyl-dl-serine_blood This compound dl-Alanyl-dl-serine_gut->dl-Alanyl-dl-serine_blood Peptide Transporters dl-Alanyl-dl-serine_tissue This compound dl-Alanyl-dl-serine_blood->dl-Alanyl-dl-serine_tissue Peptidases Peptidases dl-Alanyl-dl-serine_tissue->Peptidases D-Serine D-Serine DAO D-Amino Acid Oxidase D-Serine->DAO NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist D-Alanine D-Alanine D-Alanine->DAO Peptidases->D-Serine Peptidases->D-Alanine Degradation_Products Degradation Products DAO->Degradation_Products

Caption: Hypothetical metabolic fate of this compound in mammals.

Analytical Methodologies

The study of this compound and its metabolic products requires sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of amino acids and peptides. To separate the D- and L-enantiomers of alanine and serine, chiral derivatization agents can be used to form diastereomers that can be resolved on a standard reversed-phase column.[12] Alternatively, chiral chromatography columns can be employed.

Experimental Protocol: HPLC Analysis of D/L-Amino Acids

  • Sample Preparation: Hydrolyze the sample containing this compound (e.g., using acid hydrolysis) to release the free amino acids. Neutralize the sample.

  • Derivatization: React the amino acid mixture with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).[12]

  • HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and an aqueous buffer) to separate the diastereomeric derivatives.

  • Detection: Detect the separated derivatives using a fluorescence or UV detector.

  • Quantification: Use external standards of D- and L-alanine and D- and L-serine to create a calibration curve for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS provide high sensitivity and specificity for the analysis of dipeptides and their metabolites in complex biological matrices. Chiral LC columns can be directly coupled to a mass spectrometer for the separation and detection of enantiomers.[13]

ParameterHPLC with Chiral DerivatizationChiral LC-MS/MS
Principle Separation of diastereomersDirect separation of enantiomers
Sensitivity Moderate to HighHigh to Very High
Specificity GoodExcellent
Sample Prep Derivatization requiredMinimal (protein precipitation)
Instrumentation Standard HPLC systemLC system coupled to a mass spectrometer

Conclusion and Future Directions

This compound serves as a fascinating molecular link between microbial physiology and mammalian neurobiology. Its primary function appears to be as a carrier and precursor for D-alanine and D-serine. In bacteria, it contributes to the essential processes of cell wall biosynthesis, with implications for antibiotic susceptibility. In mammals, it has the potential to influence central nervous system function through the modulation of NMDA receptors by its D-serine component.

Future research should focus on several key areas:

  • Direct evidence of transport: Elucidating the specific transporters responsible for this compound uptake in both bacteria and mammals.

  • Peptidase specificity: Identifying and characterizing the specific peptidases that hydrolyze this dipeptide.

  • Quantitative metabolic flux: Determining the in vivo kinetics of this compound transport, hydrolysis, and incorporation into downstream pathways.

  • Pharmacological potential: Investigating the therapeutic potential of this compound and its analogs as modulators of bacterial growth or neuronal activity.

A deeper understanding of the metabolic pathways involving this compound will undoubtedly open new avenues for the development of novel antimicrobial agents and therapeutics for neurological disorders.

References

dl-Alanyl-dl-serine: An In-depth Technical Guide on its Zwitterionic Nature and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties and solubility characteristics of the dipeptide dl-alanyl-dl-serine. This document is intended to be a valuable resource for researchers and professionals involved in peptide-based drug development and formulation, offering detailed insights into the physicochemical behavior of this compound.

Core Concepts: The Zwitterionic Nature of this compound

This compound, a dipeptide composed of alanine and serine, exists predominantly as a zwitterion in aqueous solutions over a wide pH range. This internal salt is characterized by the presence of both a positively charged ammonium group (-NH3+) at the N-terminus and a negatively charged carboxylate group (-COO-) at the C-terminus, resulting in an overall neutral molecule. The specific pH at which the net charge is zero is known as the isoelectric point (pI).

The zwitterionic nature of this compound is fundamental to its solubility and biological activity. The equilibrium between the zwitterionic, cationic, and anionic forms is pH-dependent, as illustrated in the following diagram.

Zwitterion_Equilibrium Cationic Cationic Form (Low pH) H₃N⁺-Ala-Ser-COOH Zwitterion Zwitterionic Form (Isoelectric Point) H₃N⁺-Ala-Ser-COO⁻ Cationic->Zwitterion +OH⁻ -H₂O Zwitterion->Cationic +H⁺ Anionic Anionic Form (High pH) H₂N-Ala-Ser-COO⁻ Zwitterion->Anionic +OH⁻ -H₂O Anionic->Zwitterion +H⁺

Caption: pH-dependent equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
Predicted Water Solubility (L-alanyl-L-serine) 81 g/LALOGPS
Estimated Isoelectric Point (pI) ~5.69Calculated
Isoelectric Point (pI) Estimation

The isoelectric point (pI) of a simple dipeptide can be estimated by averaging the pKa values of the terminal α-carboxyl and α-amino groups. For this compound, the relevant pKa values are those of the carboxyl group of serine and the amino group of alanine.

Ionizable GroupAmino AcidpKa Value
α-COOHSerine2.21
α-NH₃⁺Alanine9.17

Estimated pI = (pKa₁ + pKa₂) / 2 = (2.21 + 9.17) / 2 = 5.69

At a pH below the pI, the dipeptide will carry a net positive charge, and above the pI, it will have a net negative charge. This charge state significantly influences its solubility and interaction with other molecules.

Solubility of this compound

The solubility of peptides is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. The solubility of this compound is influenced by several factors, including pH, temperature, and the presence of co-solvents.

Factors Influencing Solubility
  • pH: Peptides are generally least soluble at their isoelectric point, where the net charge is zero, leading to increased intermolecular interactions and potential aggregation. Moving the pH away from the pI increases the net charge, enhancing interactions with water molecules and improving solubility.

  • Temperature: For most solids, solubility in water increases with temperature. However, the effect of temperature on peptide solubility can be complex and should be determined experimentally.

  • Stereochemistry: The spatial arrangement of atoms can influence crystal packing and intermolecular forces, thereby affecting solubility. Racemic mixtures, such as this compound, may have different solubility profiles compared to their pure enantiomers. For instance, the solubility of dl-serine is significantly lower than that of its pure D- and L-enantiomers due to differences in crystal structure and hydrogen bonding.

Quantitative Solubility Data
CompoundTemperature (°C)Solubility ( g/100 mL)
dl-Alanine 2516.65
dl-Serine 255.02
L-Serine 2542.2

This data suggests that the individual amino acids have moderate to high water solubility. The presence of the polar hydroxyl group from serine in the dipeptide structure is expected to contribute favorably to its aqueous solubility.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the experimental determination of the isoelectric point and solubility of this compound.

Determination of Isoelectric Point by Potentiometric Titration

This method involves titrating a solution of the dipeptide with a strong base and monitoring the pH to determine the pKa values of the ionizable groups.

PI_Determination cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Accurately weigh This compound B Dissolve in a known volume of deionized water A->B C Adjust pH to ~1.5 with a strong acid (e.g., HCl) B->C D Titrate with a standardized strong base (e.g., NaOH) C->D E Record pH at regular intervals of titrant addition D->E F Plot pH vs. volume of base added E->F G Determine the equivalence points from the titration curve F->G H Calculate pKa values from the half-equivalence points G->H I Calculate pI as the average of the relevant pKa values H->I

Caption: Workflow for pI determination by potentiometric titration.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

    • Adjust the initial pH of the solution to approximately 1.5 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all carboxyl groups are fully protonated.

  • Titration:

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

    • Add the titrant in small, precise increments, recording the pH value after each addition. Ensure the solution is well-stirred throughout the titration.

  • Data Analysis:

    • Plot the recorded pH values against the volume of base added to generate a titration curve.

    • Identify the two equivalence points, which correspond to the complete deprotonation of the carboxyl group and the amino group, respectively. These will appear as steep inflections in the curve.

    • Determine the pKa values from the pH at the half-equivalence points. pKa₁ corresponds to the carboxyl group, and pKa₂ corresponds to the amino group.

    • Calculate the isoelectric point (pI) by averaging the two determined pKa values.

Measurement of Aqueous Solubility by the Gravimetric Method

This method determines solubility by measuring the mass of the dissolved solute in a saturated solution at a specific temperature.

Solubility_Measurement cluster_0 Equilibration cluster_1 Sample Collection and Analysis cluster_2 Calculation A Add excess this compound to a known volume of water B Equilibrate at a constant temperature with stirring (e.g., 24-48 hours) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the supernatant (saturated solution) C->D E Accurately weigh the collected sample D->E F Evaporate the solvent to dryness E->F G Weigh the remaining solid residue F->G H Calculate the solubility based on the mass of the residue and the volume of the solution G->H

Caption: Workflow for solubility measurement by the gravimetric method.

Methodology:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a temperature-controlled water bath or incubator and stir continuously to ensure the solution reaches saturation. Equilibration times of 24 to 48 hours are typically sufficient.

  • Sample Collection and Analysis:

    • Once equilibrium is reached, cease stirring and allow any undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the collected sample to a pre-weighed container and record the total weight.

    • Evaporate the water from the sample using a vacuum oven or by gentle heating until a constant weight of the solid residue is achieved.

    • Accurately weigh the container with the dried solid residue.

  • Calculation:

    • The mass of the dissolved dipeptide is the final weight of the container with the residue minus the initial weight of the empty container.

    • The mass of the water is the total weight of the collected sample minus the weight of the dissolved dipeptide.

    • Calculate the solubility in grams per 100 mL or other desired units.

Conclusion

This compound is a dipeptide with a prominent zwitterionic character that governs its physicochemical properties, particularly its solubility in aqueous media. While specific experimental solubility data for the dl-racemic mixture is currently limited in the scientific literature, its constituent amino acids and the predicted solubility of its L-isomer suggest good water solubility. The provided experimental protocols offer a clear pathway for researchers to determine the precise isoelectric point and solubility profile of this compound, which are essential parameters for its application in pharmaceutical and biotechnological research and development. Further experimental investigation into the temperature and pH-dependent solubility of this dipeptide is warranted to expand its characterization and facilitate its use in various scientific disciplines.

In-Depth Technical Guide to the Stereoisomers of Alanyl-Serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of the dipeptide alanyl-serine, focusing on their structure, properties, synthesis, and potential biological significance. This document is intended to serve as a technical resource for professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction to Alanyl-Serine Stereoisomers

Alanyl-serine is a dipeptide composed of the amino acids alanine and serine linked by a peptide bond. Both alanine and serine are chiral molecules, existing as L- and D-enantiomers. Consequently, the combination of these two amino acids can result in four distinct stereoisomers of alanyl-serine:

  • L-Alanyl-L-Serine: Composed of two L-amino acids.

  • D-Alanyl-D-Serine: Composed of two D-amino acids.

  • L-Alanyl-D-Serine: A diastereomer with an L-alanine and a D-serine residue.

  • D-Alanyl-L-Serine: A diastereomer with a D-alanine and an L-serine residue.

The stereochemistry of these dipeptides plays a crucial role in their three-dimensional structure, which in turn dictates their physicochemical properties and biological activity. Understanding the unique characteristics of each stereoisomer is essential for their application in various research and development endeavors, including drug design and proteomics. While L-amino acids are the predominant enantiomers found in terrestrial life, D-amino acids and dipeptides containing them are known to have specific biological roles, particularly in microorganisms and as signaling molecules in the nervous system.

Physicochemical Properties

PropertyL-Alanyl-L-SerineD-Alanyl-D-SerineL-Alanyl-D-SerineD-Alanyl-L-Serine
Molecular Formula C₆H₁₂N₂O₄C₆H₁₂N₂O₄C₆H₁₂N₂O₄C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol 176.17 g/mol
Topological Polar Surface Area 113 Ų113 Ų113 Ų113 Ų
Hydrogen Bond Donor Count 4444
Hydrogen Bond Acceptor Count 5555
Rotatable Bond Count 4444
XLogP3-AA -3.7-3.7-3.7-3.7
PubChem CID 15494331549438Not AvailableNot Available

Data sourced from PubChem. Properties for L-Alanyl-D-Serine and D-Alanyl-L-Serine are predicted to be similar to the other stereoisomers but are not explicitly available in PubChem.

Synthesis and Purification of Alanyl-Serine Stereoisomers

The synthesis of specific alanyl-serine stereoisomers requires a controlled approach to ensure the correct coupling of the desired enantiomers of alanine and serine while preventing unwanted side reactions and racemization. Standard solid-phase or solution-phase peptide synthesis methodologies can be adapted for this purpose.

Generalized Experimental Protocol for Solution-Phase Synthesis

This protocol outlines a general strategy for the synthesis of a specific alanyl-serine stereoisomer (e.g., L-Alanyl-L-Serine) using protecting groups and a coupling agent.

Materials:

  • N-terminally protected L-Alanine (e.g., Boc-L-Ala-OH or Fmoc-L-Ala-OH)

  • C-terminally protected L-Serine (e.g., H-L-Ser-OtBu or H-L-Ser-OBzl)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU))[1][2][3]

  • Base (for aminium/uronium-based coupling agents, e.g., Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc and tBu groups; Piperidine for Fmoc group)[4][5]

  • Reagents for purification (e.g., HPLC grade solvents)

Methodology:

  • Activation of the Carboxyl Group: Dissolve the N-terminally protected alanine enantiomer in the anhydrous solvent. Add the coupling agent to activate the carboxylic acid group. If using HBTU or HATU, add a base like DIPEA.

  • Coupling Reaction: To the activated alanine solution, add the C-terminally protected serine enantiomer. Allow the reaction to proceed at room temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection: After the reaction is complete, filter to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The solvent is then removed under reduced pressure. The resulting protected dipeptide is then subjected to deprotection steps to remove the N-terminal and C-terminal protecting groups. For example, TFA can be used to cleave Boc and tBu groups simultaneously.[4]

  • Purification: The crude dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile containing a small amount of a modifier like TFA.

  • Characterization: The purified alanyl-serine stereoisomer is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and Mass Spectrometry (MS) to verify its molecular weight.[6][7][8] Chiral HPLC can be employed to confirm the enantiomeric purity of the final product.[9]

Synthesis_Workflow cluster_synthesis Solution-Phase Synthesis cluster_purification Purification & Analysis Ala_protected N-Protected Alanine Activation Carboxyl Activation Ala_protected->Activation Ser_protected C-Protected Serine Peptide_bond Peptide Bond Formation Ser_protected->Peptide_bond Coupling Coupling Agent (e.g., HBTU/DIPEA) Coupling->Activation Activation->Peptide_bond Protected_dipeptide Protected Alanyl-Serine Peptide_bond->Protected_dipeptide Deprotection Deprotection (e.g., TFA) Protected_dipeptide->Deprotection Crude_product Crude Dipeptide Deprotection->Crude_product Purification RP-HPLC Crude_product->Purification Pure_product Pure Alanyl-Serine Purification->Pure_product Characterization NMR & Mass Spec Pure_product->Characterization

Fig. 1: Generalized workflow for the synthesis and purification of an alanyl-serine stereoisomer.

Potential Biological Roles and Signaling Pathways

While specific signaling pathways directly initiated by alanyl-serine dipeptides have not been extensively documented, their biological roles can be inferred from the known functions of their constituent D- and L-amino acids.

  • L-Alanyl-L-Serine: This dipeptide is composed of the two proteinogenic amino acids and is likely involved in normal cellular metabolism. It can be a product of protein degradation or serve as a building block for larger peptides. Its uptake and metabolism would likely follow standard peptide transport and hydrolysis pathways.

  • D-Alanyl-D-Serine: This stereoisomer is of particular interest in microbiology. In some bacteria, peptidoglycan precursors terminate in D-alanyl-D-serine instead of the more common D-alanyl-D-alanine. This alteration can confer resistance to certain antibiotics, such as vancomycin.

  • Diastereomers (L-Ala-D-Ser and D-Ala-L-Ser): The biological roles of these mixed stereoisomer dipeptides are less clear. However, considering the role of D-serine as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system, it is plausible that these dipeptides could be transported into the brain and hydrolyzed to release D-serine, thereby modulating NMDA receptor activity. This suggests a potential for these molecules in the development of therapeutics for neurological disorders.

Below is a hypothetical signaling pathway illustrating the potential neuromodulatory role of a D-serine-containing alanyl-serine dipeptide.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron Dipeptide D-Ala-L-Ser Transporter Peptide Transporter Dipeptide->Transporter Uptake Dipeptidase Dipeptidase Transporter->Dipeptidase Internalization D_Serine D-Serine Dipeptidase->D_Serine Hydrolysis L_Alanine L-Alanine Dipeptidase->L_Alanine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Binding Ca_influx Ca²+ Influx NMDA_Receptor->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Fig. 2: Hypothetical pathway for the neuromodulatory action of a D-serine-containing dipeptide.

Conclusion

The four stereoisomers of alanyl-serine represent a fascinating area of study with potential applications ranging from microbiology to neuropharmacology. While experimental data on these specific dipeptides is currently limited, established methods in peptide synthesis and analysis provide a clear path for their preparation and characterization. Further research into the unique biological activities of each stereoisomer is warranted and could lead to the development of novel therapeutic agents and a deeper understanding of the roles of D-amino acids in biological systems.

References

Navigating the Chiral Maze: A Technical Guide to the Challenges of dl-Alanyl-dl-serine Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 2, 2025 – Researchers, scientists, and professionals in drug development face significant hurdles when working with racemic mixtures of dipeptides, and dl-Alanyl-dl-serine is no exception. This in-depth technical guide provides a comprehensive overview of the core challenges associated with the synthesis, separation, characterization, and differential biological activities of the stereoisomers of Alanyl-serine, offering valuable insights for researchers in the field.

The presence of two chiral centers in Alanyl-serine gives rise to four distinct stereoisomers: L-Alanyl-L-serine (L-Ala-L-Ser), D-Alanyl-L-serine (D-Ala-L-Ser), L-Alanyl-D-serine (L-Ala-D-Ser), and D-Alanyl-D-serine (D-Ala-D-Ser). The production of a specific stereoisomer is often accompanied by the formation of a racemic mixture, presenting a formidable challenge for isolation and purification. The distinct spatial arrangement of these isomers can lead to significant differences in their physicochemical properties and biological functions.

Physicochemical Properties: A Tale of Four Isomers

Table 1: Predicted and Known Physicochemical Properties of Alanyl-serine and its Constituent Amino Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Water Solubility (g/L)Predicted pKa (Acidic)Predicted pKa (Basic)Specific Rotation ([α]D)
L-Alanyl-L-serineC₆H₁₂N₂O₄176.17813.488.39Not Found
D-Alanyl-L-serineC₆H₁₂N₂O₄176.17Not FoundNot FoundNot FoundNot Found
L-Alanyl-D-serineC₆H₁₂N₂O₄176.17Not FoundNot FoundNot FoundNot Found
D-Alanyl-D-serineC₆H₁₂N₂O₄176.17Not FoundNot FoundNot FoundNot Found
This compoundC₆H₁₂N₂O₄176.17Not FoundNot FoundNot FoundNot Found
L-AlanineC₃H₇NO₂89.09166.52.349.87+1.8 (c=10, H₂O)
D-AlanineC₃H₇NO₂89.09166.52.349.87-1.8 (c=10, H₂O)
L-SerineC₃H₇NO₃105.09420 (at 20°C)[1]2.199.21-7.5 (c=10, H₂O)
D-SerineC₃H₇NO₃105.09420 (at 20°C)[1]2.199.21+7.5 (c=10, H₂O)
DL-SerineC₃H₇NO₃105.0950 (at 20°C)[1]2.199.210

Note: Predicted values are based on computational models and may not reflect experimental results. The solubility of DL-Serine is significantly lower than its pure enantiomers.

Synthesis and Separation: Untangling the Stereoisomers

The synthesis of a specific Alanyl-serine stereoisomer requires careful control of the chirality of the starting amino acids. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides with a defined sequence and stereochemistry. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.

sp_ps_workflow Resin Resin Support Load Load First Protected Amino Acid (e.g., Fmoc-Ser(tBu)-OH) Resin->Load Deprotect1 Fmoc Deprotection (e.g., Piperidine in DMF) Load->Deprotect1 Couple Couple Second Protected Amino Acid (e.g., Fmoc-Ala-OH) with Coupling Reagent (e.g., HBTU) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Deprotect2->Cleave Purify Purification (e.g., HPLC) Cleave->Purify

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: General Solid-Phase Synthesis of a Dipeptide [3][4][5][6][7]

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Loading: Dissolve the first N-Fmoc and side-chain protected amino acid (e.g., Fmoc-Ser(tBu)-OH or Fmoc-D-Ser(tBu)-OH) in DCM with a base such as diisopropylethylamine (DIPEA) and add it to the resin. Agitate for 1-2 hours.

  • Capping: Treat the resin with a capping solution (e.g., a mixture of DCM, methanol, and DIPEA) to block any unreacted sites on the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the loaded amino acid by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).

  • Coupling of the Second Amino Acid: Dissolve the second N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH or Fmoc-D-Ala-OH) and a coupling agent (e.g., HBTU) in DMF with a base and add it to the resin. Agitate for 1-2 hours.

  • Final Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the N-terminus.

  • Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereospecific route to peptide formation. For example, D-alanyl-D-alanine ligase is an enzyme that specifically synthesizes D-D dipeptides.[8] While a specific enzyme for D-alanyl-D-serine synthesis is not explicitly detailed in the search results, the principle of using ligases for stereospecific dipeptide synthesis is well-established.

enzymatic_synthesis D_Ala D-Alanine Ligase Dipeptide Ligase (Hypothetical) D_Ala->Ligase D_Ser D-Serine D_Ser->Ligase ATP ATP ATP->Ligase D_Ala_D_Ser D-Alanyl-D-Serine Ligase->D_Ala_D_Ser ADP_Pi ADP + Pi Ligase->ADP_Pi chiral_hplc_workflow Sample Racemic Mixture of This compound Inject Inject into HPLC System Sample->Inject Column Chiral Stationary Phase (CSP) Inject->Column Separate Differential Interaction with CSP Column->Separate Detect UV Detector Separate->Detect Chromatogram Chromatogram with Separated Peaks Detect->Chromatogram nmda_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Intracellular Signaling Ca_ion->Signaling D_Ser_containing_dipeptide D-Ser-containing Alanyl-serine Hydrolysis Hydrolysis D_Ser_containing_dipeptide->Hydrolysis D_Ser D-Serine Hydrolysis->D_Ser D_Ser->NMDA_R Glutamate->NMDA_R

References

The Role of dl-Alanyl-dl-serine in Peptidoglycan Synthesis: A Technical Guide to a Key Mechanism of Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance poses a significant threat to global health. Vancomycin has long been a last-resort antibiotic for treating serious Gram-positive infections. However, resistance mechanisms have evolved, notably through the modification of the peptidoglycan synthesis pathway. A key alteration involves the substitution of the canonical D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-alanyl-D-serine (D-Ala-D-Ser). This seemingly subtle change, the replacement of a methyl group with a hydroxymethyl group, is sufficient to reduce the binding affinity of vancomycin, conferring resistance. This technical guide provides an in-depth exploration of the role of dl-Alanyl-dl-serine in peptidoglycan synthesis, focusing on the enzymatic machinery, regulatory pathways, and experimental methodologies used to investigate this critical resistance mechanism.

Introduction: Peptidoglycan Synthesis and the Action of Vancomycin

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. Its synthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. A crucial step in this process is the formation of a pentapeptide chain attached to N-acetylmuramic acid (NAM), which typically terminates in a D-Ala-D-Ala dipeptide. This D-Ala-D-Ala terminus is the target of glycopeptide antibiotics such as vancomycin. Vancomycin binds to the D-Ala-D-Ala moiety, sterically hindering the transglycosylation and transpeptidation reactions necessary for the incorporation of new peptidoglycan subunits into the growing cell wall, ultimately leading to cell death.

The D-Ala-D-Ser-Mediated Vancomycin Resistance

Bacteria have evolved sophisticated mechanisms to counteract the action of vancomycin. One of the primary strategies is the alteration of the drug's target. In several vancomycin-resistant strains, the terminal D-Ala of the peptidoglycan precursor is replaced by a D-Serine residue, forming a D-Ala-D-Ser terminus. This substitution reduces the binding affinity of vancomycin for its target by approximately 6- to 10-fold, a significant enough decrease to confer clinical resistance.[1] This resistance is primarily associated with the vanC, vanE, vanG, and vanN gene clusters found in various enterococcal species.

Key Enzymes in the D-Ala-D-Ser Pathway

The synthesis of D-Ala-D-Ser terminated peptidoglycan precursors is orchestrated by a set of specialized enzymes encoded by the van operons:

  • Serine Racemase (VanT): This enzyme catalyzes the conversion of L-serine to D-serine, providing the necessary substrate for the modified peptidoglycan precursor.[2] VanT is a membrane-bound enzyme that exhibits both serine and alanine racemase activities, though it is more efficient at racemizing serine.[3]

  • D-alanine-D-serine ligase (VanC, VanE, VanG, VanN): These ATP-dependent ligases catalyze the formation of the D-alanyl-D-serine dipeptide.[4][5] They exhibit a strong preference for D-serine as the C-terminal residue.

Quantitative Data on Enzyme Kinetics and Vancomycin Binding

The efficiency of the resistance mechanism is underpinned by the kinetic properties of the involved enzymes and the altered binding affinity of vancomycin.

EnzymeSubstrate(s)Km (mM)kcat (min-1)kcat/Km (min-1mM-1)Organism/Van TypeReference
VanG D-Ala, D-SerD-Ala: 0.11 ± 0.02D-Ser: 0.08 ± 0.013.2 ± 0.140 ± 4Enterococcus faecalis (VanG)[4]
VanA D-Ala, D-SerD-Ala: 0.57 ± 0.05D-Ser: 19.8 ± 1.5550 ± 2027.8 ± 2.5VanA-type VRE[6]
VanC2 D-Ala, D-SerD-Ser: 0.64-8.3Enterococcus casseliflavus (VanC)[4]
Alanine/Serine Racemase L-Ser4.5 ± 0.32-5.87 ± 0.44 (/s/mM)Pyrococcus horikoshii[7]
VanT L-Ser--Alanine racemase activity is ~14-18% of serine racemase activity.Enterococcus gallinarum[3]

Note: Kinetic data for VanE and VanN ligases, and specific values for VanT from vancomycin-resistant enterococci were not available in the searched literature. The data for the Pyrococcus horikoshii racemase is provided as an example of kinetic analysis for this enzyme class.

LigandVancomycin Binding Affinity ReductionReference
Acyl-D-Ala-D-Ala Baseline[1]
Acyl-D-Ala-D-Ser ~6 to 10-fold decrease[1]
Acyl-D-Ala-D-Lac ~1000-fold decrease[1]

Signaling Pathways and Regulatory Networks

The expression of the genes responsible for D-Ala-D-Ser-mediated vancomycin resistance is tightly regulated. These genes are typically organized in operons, such as the vanC and vanG operons, which are controlled by two-component regulatory systems.

The VanC-type Resistance Pathway

The vanC operon typically includes the genes for the VanC ligase, the VanXYc bifunctional D,D-dipeptidase/D,D-carboxypeptidase, and the VanT serine racemase. The expression is regulated by the VanRc and VanSc two-component system.

VanC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanSc VanSc (Sensor Kinase) Vancomycin->VanSc Senses VanRc VanRc (Response Regulator) VanSc->VanRc Phosphorylates VanT VanT (Serine Racemase) D-Serine D-Serine VanT->D-Serine vanC_operon vanC Operon (vanC, vanXYc, vanT) VanRc->vanC_operon Activates Transcription vanC_operon->VanT VanC VanC (D-Ala-D-Ser Ligase) vanC_operon->VanC VanXYc VanXYc (D,D-peptidase) vanC_operon->VanXYc D-Ala-D-Ser D-Ala-D-Ser VanC->D-Ala-D-Ser L-Serine L-Serine L-Serine->VanT Substrate D-Serine->VanC Substrates D-Alanine D-Alanine D-Alanine->VanC Substrates UDP-MurNAc-pentapeptide(D-Ala-D-Ser) UDP-MurNAc- pentapeptide (D-Ala-D-Ser) D-Ala-D-Ser->UDP-MurNAc-pentapeptide(D-Ala-D-Ser) Incorporation UDP-MurNAc-pentapeptide(D-Ala-D-Ala) UDP-MurNAc- pentapeptide (D-Ala-D-Ala) UDP-MurNAc-pentapeptide(D-Ala-D-Ala)->VanXYc Hydrolyzes Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide(D-Ala-D-Ser)->Peptidoglycan Synthesis

Figure 1: The VanC-type vancomycin resistance pathway.

The VanG-type Resistance Pathway

The vanG operon has a more complex organization, often including additional regulatory and accessory genes.[8][9] The core components, however, remain the serine racemase (VanTG) and the D-Ala-D-Ser ligase (VanG). The regulatory system can involve a three-component system (VanUG, VanRG, VanSG).[1]

VanG_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS_G VanS_G (Sensor Kinase) Vancomycin->VanS_G Senses VanR_G VanR_G (Response Regulator) VanS_G->VanR_G Phosphorylates VanT_G VanT_G (Serine Racemase) D-Serine D-Serine VanT_G->D-Serine VanU_G VanU_G (Repressor) vanG_operon vanG Operon (vanG, vanXY_G, vanT_G, etc.) VanU_G->vanG_operon Represses VanR_G->vanG_operon Activates Transcription vanG_operon->VanT_G VanG VanG (D-Ala-D-Ser Ligase) vanG_operon->VanG VanXY_G VanXY_G (D,D-peptidase) vanG_operon->VanXY_G D-Ala-D-Ser D-Ala-D-Ser VanG->D-Ala-D-Ser L-Serine L-Serine L-Serine->VanT_G Substrate D-Serine->VanG Substrates D-Alanine D-Alanine D-Alanine->VanG Substrates UDP-MurNAc-pentapeptide(D-Ala-D-Ser) UDP-MurNAc- pentapeptide (D-Ala-D-Ser) D-Ala-D-Ser->UDP-MurNAc-pentapeptide(D-Ala-D-Ser) Incorporation UDP-MurNAc-pentapeptide(D-Ala-D-Ala) UDP-MurNAc- pentapeptide (D-Ala-D-Ala) UDP-MurNAc-pentapeptide(D-Ala-D-Ala)->VanXY_G Hydrolyzes Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide(D-Ala-D-Ser)->Peptidoglycan Synthesis Experimental_Workflow Start Start Bacterial_Isolate Bacterial Isolate Start->Bacterial_Isolate MIC_Determination Vancomycin MIC Determination Bacterial_Isolate->MIC_Determination Resistant_Phenotype Resistant Phenotype? MIC_Determination->Resistant_Phenotype Genomic_Analysis Genomic Analysis (PCR/Sequencing for van genes) Resistant_Phenotype->Genomic_Analysis Yes Susceptible_Control Susceptible Control Strain Resistant_Phenotype->Susceptible_Control No van_Gene_Present vanC/E/G/N Present? Genomic_Analysis->van_Gene_Present Precursor_Analysis Peptidoglycan Precursor Analysis (HPLC/LC-MS) van_Gene_Present->Precursor_Analysis Yes End End van_Gene_Present->End No D-Ala-D-Ser_Detected D-Ala-D-Ser Detected? Precursor_Analysis->D-Ala-D-Ser_Detected Enzyme_Assays Enzyme Activity Assays (Ligase & Racemase) D-Ala-D-Ser_Detected->Enzyme_Assays Yes D-Ala-D-Ser_Detected->End No Mechanism_Confirmed Resistance Mechanism Confirmed Enzyme_Assays->Mechanism_Confirmed Mechanism_Confirmed->End Susceptible_Control->End

References

Hydrolysis of dl-Alanyl-dl-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the hydrolysis of the dipeptide dl-Alanyl-dl-serine. Tailored for researchers, scientists, and drug development professionals, this document details the chemical breakdown of this peptide, outlines experimental procedures, and explores the biological significance of its hydrolysis products.

Introduction

This compound is a dipeptide composed of dl-alanine and dl-serine linked by a peptide bond. Its hydrolysis, the cleavage of this bond by the addition of a water molecule, results in the liberation of its constituent amino acids: dl-alanine and dl-serine. This process is of significant interest in various fields, from proteomics to neurobiology, due to the distinct roles of the resulting enantiomeric amino acids. This guide will explore the fundamental principles of this hydrolysis reaction, provide detailed methodologies for its execution in a laboratory setting, and discuss the relevant biological pathways associated with its products.

Products of Hydrolysis

The primary and sole products of the complete hydrolysis of this compound are dl-Alanine and dl-Serine. The reaction involves the breaking of the amide bond linking the two amino acid residues.

Chemical Equation:

This compound + H₂O → dl-Alanine + dl-Serine

It is important to note that the designation "dl" indicates a racemic mixture of both D and L enantiomers for each amino acid. Therefore, the hydrolysis of this compound will yield a mixture of D-Alanine, L-Alanine, D-Serine, and L-Serine.

Quantitative Data on Dipeptide Hydrolysis

The following table summarizes typical conditions and expected outcomes for the hydrolysis of dipeptides. These values should be considered as a general guideline, and optimal conditions for the hydrolysis of this compound may require empirical determination.

Hydrolysis MethodReagent/EnzymeTemperature (°C)Time (hours)Typical YieldNotes
Acid Hydrolysis 6 M HCl11024> 95%Can cause racemization of amino acids.[2]
Alkaline Hydrolysis 2-4 M NaOH or KOH100-1104-8VariableCan lead to the degradation of certain amino acids, particularly serine.
Enzymatic Hydrolysis Peptidases/Aminoacylases25-401-24> 90%Highly specific, avoids racemization.

Experimental Protocols

Detailed methodologies for the three main types of hydrolysis are provided below.

Acid Hydrolysis

This method is widely used for the complete hydrolysis of peptides into their constituent amino acids.

Materials:

  • This compound

  • 6 M Hydrochloric acid (HCl)

  • Vacuum hydrolysis tubes (e.g., Pyrex tubes)

  • Heating block or oven

  • Vacuum pump

  • pH meter

  • Buffer solutions

Procedure:

  • Accurately weigh 1-5 mg of this compound into a vacuum hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Freeze the sample in a dry ice/ethanol bath or liquid nitrogen.

  • Evacuate the tube using a vacuum pump and seal it under vacuum.

  • Place the sealed tube in a heating block or oven set to 110°C for 24 hours.

  • After 24 hours, allow the tube to cool to room temperature.

  • Carefully open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried hydrolysate in a suitable buffer for analysis (e.g., by HPLC or amino acid analyzer).

Alkaline Hydrolysis

This method is an alternative to acid hydrolysis, though it can lead to the degradation of some amino acids.

Materials:

  • This compound

  • 4 M Sodium hydroxide (NaOH)

  • Hydrolysis tubes

  • Heating block or oven

  • Neutralizing acid (e.g., HCl)

  • pH meter

Procedure:

  • Place 1-5 mg of this compound into a hydrolysis tube.

  • Add 1 mL of 4 M NaOH.

  • Seal the tube and heat at 110°C for 4-8 hours.

  • Cool the tube to room temperature.

  • Neutralize the hydrolysate by the dropwise addition of HCl until a neutral pH is reached.

  • The sample is now ready for analysis.

Enzymatic Hydrolysis

This method utilizes enzymes to catalyze the hydrolysis of the peptide bond under mild conditions, thus preserving the stereochemistry of the amino acids.

Materials:

  • This compound

  • Broad-specificity peptidase (e.g., Pronase or Peptidase M) or specific aminoacylases.

  • Phosphate buffer (pH 7.5)

  • Incubator or water bath

  • Enzyme inactivation agent (e.g., heat or specific inhibitor)

Procedure:

  • Dissolve a known amount of this compound in a phosphate buffer (pH 7.5).

  • Add the peptidase enzyme to the solution at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 12-24 hours), with gentle agitation.

  • Stop the reaction by heating the mixture (e.g., 95°C for 10 minutes) or by adding a specific inhibitor.

  • The resulting solution containing the hydrolyzed amino acids can be directly used for analysis.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Acid_Hydrolysis_Workflow start Start weigh Weigh this compound start->weigh add_hcl Add 6 M HCl weigh->add_hcl freeze_evacuate Freeze & Evacuate add_hcl->freeze_evacuate seal Seal Tube freeze_evacuate->seal heat Heat at 110°C for 24h seal->heat cool Cool to Room Temp heat->cool open_tube Open Tube cool->open_tube evaporate Evaporate HCl open_tube->evaporate redissolve Redissolve in Buffer evaporate->redissolve analyze Analyze Products redissolve->analyze

Figure 1: Acid Hydrolysis Experimental Workflow.

Alkaline_Hydrolysis_Workflow start Start weigh Weigh this compound start->weigh add_naoh Add 4 M NaOH weigh->add_naoh seal Seal Tube add_naoh->seal heat Heat at 110°C for 4-8h seal->heat cool Cool to Room Temp heat->cool neutralize Neutralize with HCl cool->neutralize analyze Analyze Products neutralize->analyze Enzymatic_Hydrolysis_Workflow start Start dissolve Dissolve Dipeptide in Buffer start->dissolve add_enzyme Add Peptidase dissolve->add_enzyme incubate Incubate at 37°C add_enzyme->incubate inactivate Inactivate Enzyme incubate->inactivate analyze Analyze Products inactivate->analyze D_Serine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Signaling Downstream Signaling (e.g., LTP, LTD) Ca_channel->Signaling Activates Glutamate Glutamate Glutamate->NMDA_R Binds D_Serine D-Serine D_Serine->NMDA_R Binds (Co-agonist) Dipeptide This compound (Source) Hydrolysis Hydrolysis Dipeptide->Hydrolysis Hydrolysis->D_Serine Produces

References

Unlocking the Therapeutic Potential of dl-Alanyl-dl-serine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of dl-Alanyl-dl-serine derivatives, outlining their potential therapeutic applications in oncology and neurology. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative bioactivity data, and a focus on the underlying mechanisms of action.

Anti-Tumor Applications: The Case of N-dichloroacetyl-DL-serine

A promising derivative of this compound, N-dichloroacetyl-DL-serine (also known as FT-9045), has demonstrated notable anti-tumor activity. This section delves into the available data and the experimental framework for its investigation.

Quantitative Bioactivity Data

Table 1: Toxicological Profile of N-dichloroacetyl-DL-serine in Mice

ParameterValueReference
Acute LD5015 - 20 g/kg[1]

LD50: The dose required to be lethal to 50% of the tested population.

Experimental Protocols

The synthesis of N-dichloroacetyl-DL-serine can be achieved through the acylation of DL-serine. A detailed protocol is as follows:

  • Dissolution: Dissolve DL-serine in an aqueous solution of sodium hydroxide at a controlled temperature.

  • Acylation: Add dichloroacetyl chloride to the solution while maintaining a basic pH and low temperature.

  • Acidification: After the reaction is complete, acidify the mixture to precipitate the N-dichloroacetyl-DL-serine.

  • Purification: The crude product is then filtered, washed, and can be further purified by recrystallization.

  • Salt Formation (Optional): To obtain the sodium salt (FT-9045), the purified N-dichloroacetyl-DL-serine is treated with an equimolar amount of sodium hydroxide.

This protocol outlines a typical experimental workflow for assessing the anti-tumor activity of a compound like N-dichloroacetyl-DL-serine.

experimental_workflow_antitumor cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_monitoring Data Collection and Analysis animal_model Female mice (e.g., Swiss albino) tumor_inoculation Subcutaneous inoculation of Sarcoma-37 cells animal_model->tumor_inoculation treatment_groups Randomization into treatment and control groups tumor_inoculation->treatment_groups drug_administration Daily intraperitoneal administration of N-dichloroacetyl-DL-serine (various doses) treatment_groups->drug_administration control_group Administration of vehicle control treatment_groups->control_group tumor_measurement Regular measurement of tumor volume drug_administration->tumor_measurement control_group->tumor_measurement body_weight Monitoring of body weight and general health tumor_measurement->body_weight endpoint Euthanasia at a predefined endpoint body_weight->endpoint data_analysis Statistical analysis of tumor growth inhibition endpoint->data_analysis

Experimental workflow for in vivo anti-tumor efficacy testing.

Neuroprotective Applications: Targeting the NMDA Receptor

The therapeutic potential of this compound derivatives in neurodegenerative diseases is primarily linked to the role of D-serine, a hydrolysis product of the dipeptide, as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This section explores the underlying signaling pathway and a conceptual framework for the development of this compound derivatives as prodrugs for D-serine.

NMDA Receptor Signaling Pathway

D-serine, along with the primary neurotransmitter glutamate, is essential for the activation of synaptic NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.

nmda_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_astrocyte Astrocyte glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor binds calcium_influx Ca²⁺ Influx nmda_receptor->calcium_influx opens d_serine D-Serine d_serine->nmda_receptor binds d_serine->nmda_receptor co-agonist downstream_signaling Downstream Signaling Cascades calcium_influx->downstream_signaling synaptic_plasticity Synaptic Plasticity (LTP) downstream_signaling->synaptic_plasticity l_serine L-Serine serine_racemase Serine Racemase l_serine->serine_racemase serine_racemase->d_serine

Simplified signaling pathway of NMDA receptor activation.
Prodrug Strategy for CNS Delivery

A significant challenge in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Dipeptides can be designed as prodrugs to facilitate the transport of active molecules, such as D-serine, into the central nervous system (CNS).

The following workflow outlines the key steps in the preclinical evaluation of a hypothetical dl-Alanyl-d-serine derivative as a D-serine prodrug for a condition like schizophrenia, where NMDA receptor hypofunction is implicated.

prodrug_evaluation_workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics cluster_efficacy In Vivo Efficacy Studies synthesis Synthesis of dl-Alanyl-d-serine derivative characterization Physicochemical Characterization synthesis->characterization stability Plasma and Brain Homogenate Stability Assays characterization->stability bbb_permeability In vitro BBB model (e.g., Caco-2 cells) stability->bbb_permeability animal_model_pk Animal model (e.g., rat) bbb_permeability->animal_model_pk administration_pk Systemic administration of the prodrug animal_model_pk->administration_pk sampling Collection of blood and brain tissue samples administration_pk->sampling analysis_pk Quantification of prodrug and D-serine levels (LC-MS/MS) sampling->analysis_pk animal_model_efficacy Animal model of schizophrenia (e.g., PCP-induced) analysis_pk->animal_model_efficacy behavioral_tests Behavioral assays (e.g., prepulse inhibition, novel object recognition) animal_model_efficacy->behavioral_tests neurochemical_analysis Post-mortem neurochemical analysis behavioral_tests->neurochemical_analysis

Conceptual workflow for the preclinical evaluation of a dl-Alanyl-d-serine prodrug.
Experimental Protocols

This protocol describes a competitive radioligand binding assay to assess the affinity of a test compound for the NMDA receptor.

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., hippocampus or cortex).

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801) in the presence of varying concentrations of the this compound derivative.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Table 2: Conceptual Data from NMDA Receptor Binding Assay

CompoundIC50 (µM)Ki (µM)
dl-Alanyl-d-serine derivative[Value][Value]
D-Serine (control)[Value][Value]
Unlabeled Ligand (control)[Value][Value]

Future Directions and Conclusion

The exploration of this compound derivatives presents a promising avenue for the development of novel therapeutics. The anti-tumor potential of N-dichloroacetyl-DL-serine warrants further investigation to elucidate its precise mechanism of action and to obtain more comprehensive dose-response data. In the realm of neurodegenerative disorders, the design of dipeptide prodrugs of D-serine offers a rational approach to overcome the challenges of CNS drug delivery. Future research should focus on the synthesis and rigorous preclinical evaluation of a library of this compound derivatives to identify lead candidates with optimal pharmacokinetic and pharmacodynamic profiles. This technical guide provides a foundational framework for researchers to advance the study of this versatile class of compounds.

References

An In-depth Technical Guide on the Interaction of dl-Alanyl-dl-serine with D-alanyl Carrier Protein Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanyl carrier protein ligase (DltA) is a critical enzyme in the d-alanylation of teichoic acids (TAs) on the cell wall of Gram-positive bacteria. This process plays a pivotal role in bacterial physiology, contributing to pathogenesis, biofilm formation, and resistance to cationic antimicrobial peptides.[1][2][3] The d-alanylation pathway is initiated by DltA, which catalyzes the ATP-dependent activation of D-alanine and its subsequent transfer to the D-alanyl carrier protein (DltC).[1][4][5][6][7] Given its importance, the d-alanylation pathway, and specifically DltA, has emerged as a promising target for the development of novel antimicrobial agents.[1][2][3]

This guide provides a comprehensive overview of the interaction between DltA and its substrates, with a particular focus on the available information regarding the dipeptide dl-alanyl-dl-serine. While the interaction of DltA with its primary substrate, D-alanine, is well-characterized, the specific interaction with this compound is less documented in publicly available literature. One source suggests that this compound can act as a substrate for DltA, facilitating its incorporation into peptidoglycan structures.[8] This guide will synthesize the available data, detail relevant experimental protocols, and present molecular interactions and pathways through structured diagrams.

Molecular Mechanism of D-alanyl Carrier Protein Ligase (DltA)

DltA catalyzes a two-step reaction essential for the d-alanylation of teichoic acids:

  • Adenylation of D-alanine: DltA first activates D-alanine by catalyzing its reaction with ATP to form a D-alanyl-AMP intermediate and pyrophosphate.[1][6][9]

  • Thioesterification: The activated D-alanyl moiety is then transferred to the 4'-phosphopantetheinyl (Ppant) prosthetic group of the D-alanyl carrier protein, DltC, forming a thioester bond.[1]

The D-alanyl-DltC conjugate is then transported across the cell membrane where the D-alanine is ultimately transferred to teichoic acids.[4] DltA exhibits a high degree of enantioselectivity, strongly preferring D-alanine over L-alanine.[1][9]

The D-alanylation Pathway

The overall pathway for the D-alanylation of teichoic acids is a multi-step process encoded by the dlt operon (dltABCD).[1][2][4][10]

D_alanylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_exterior Cell Wall D_alanine D-alanine DltA DltA D_alanine->DltA ATP ATP ATP->DltA D_alanyl_AMP D-alanyl-AMP DltA->D_alanyl_AMP PPi DltC_S_D_ala D-alanyl-DltC D_alanyl_AMP->DltC_S_D_ala DltA, AMP DltC_SH DltC-SH DltC_SH->DltC_S_D_ala DltB DltB DltC_S_D_ala->DltB DltD DltD DltB->DltD Translocation D_ala_TA D-alanyl-Teichoic Acid DltD->D_ala_TA Transfer TA Teichoic Acid TA->D_ala_TA

Figure 1: The D-alanylation pathway of teichoic acids.

Quantitative Data on Substrate Interaction with DltA

Bacterial SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Staphylococcus aureusD-alanine0.29 ± 0.020.23 ± 0.01793[1]
Staphylococcus aureusL-alanine31.0 ± 2.10.09 ± 0.002.9[1]
Bacillus cereusD-alanine--~3-fold higher than L-alanine[9]

Interaction of this compound with DltA

One publication indicates that this compound interacts with D-alanyl carrier protein ligase (DltA) and serves as a substrate, leading to the incorporation of D-alanyl-D-serine into peptidoglycan structures.[8] However, detailed kinetic studies or binding assays to quantify this interaction are not provided in the available literature. The structural similarity of the D-alanyl moiety of the dipeptide to D-alanine suggests that it could potentially fit into the active site of DltA. Further research is necessary to elucidate the precise mechanism and efficiency of this interaction.

Experimental Protocols

The following are generalized protocols for key experiments used to study the interaction of substrates with DltA. These can be adapted to investigate the interaction of this compound with DltA.

Cloning, Expression, and Purification of DltA

This protocol describes the general steps for obtaining purified DltA protein.

protein_purification_workflow start Amplify dltA gene from genomic DNA ligation Ligate into an expression vector (e.g., pET) start->ligation transformation Transform into an expression host (e.g., E. coli BL21) ligation->transformation cell_growth Grow cells and induce protein expression (e.g., with IPTG) transformation->cell_growth cell_harvest Harvest cells by centrifugation cell_growth->cell_harvest lysis Lyse cells (e.g., by sonication) cell_harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->affinity_chrom size_exclusion Size-Exclusion Chromatography affinity_chrom->size_exclusion end Purified DltA size_exclusion->end

Figure 2: General workflow for the expression and purification of DltA.

Methodology:

  • Gene Amplification: The dltA gene is amplified from the genomic DNA of the target bacterium using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: The amplified PCR product and an expression vector (e.g., pET-28a) are digested with the corresponding restriction enzymes and ligated.

  • Transformation: The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate concentration of IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication or other methods are used to lyse the cells.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification can be achieved by size-exclusion chromatography.

DltA Activity Assay (Pyrophosphate Detection)

This assay measures the D-alanine-dependent production of pyrophosphate (PPi) from ATP, which is the first step of the DltA-catalyzed reaction.

Principle: The amount of PPi generated is quantified using a coupled enzymatic assay where PPi is used to generate ATP from AMP by pyruvate phosphate dikinase, and the resulting ATP is used to generate light by luciferase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, ATP, and the substrate (D-alanine or this compound).

  • Enzyme Addition: Initiate the reaction by adding purified DltA.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • PPi Detection: Stop the reaction and measure the amount of PPi produced using a commercial pyrophosphate detection kit according to the manufacturer's instructions.

  • Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Inhibition Assays

To identify and characterize inhibitors of DltA, the activity assay described above can be performed in the presence of potential inhibitory compounds.

Methodology:

  • Assay Setup: The DltA activity assay is set up as described above.

  • Inhibitor Addition: The potential inhibitor is added to the reaction mixture at various concentrations.

  • Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk or Dixon plots. A known inhibitor of DltA is D-alanylacyl-sulfamoyl-adenosine.[11]

Conclusion and Future Directions

D-alanyl carrier protein ligase (DltA) is a well-established target for the development of novel antibacterial agents against Gram-positive pathogens. The enzymatic mechanism and substrate specificity for its natural substrate, D-alanine, have been extensively studied. The potential for DltA to recognize and process alternative substrates, such as the dipeptide this compound, presents an intriguing area for further investigation. While there is a preliminary indication that this dipeptide can act as a substrate, rigorous kinetic and structural studies are required to validate and quantify this interaction.

Future research should focus on:

  • Kinetic Characterization: Performing detailed kinetic analyses to determine the Km and kcat of DltA for this compound.

  • Structural Studies: Obtaining crystal structures of DltA in complex with this compound or its adenylated intermediate to visualize the binding mode.

  • In Vivo Relevance: Investigating whether the interaction between DltA and this compound has physiological relevance in bacterial cell wall synthesis and modification.

A deeper understanding of the substrate promiscuity of DltA could open new avenues for the design of novel substrate-analogue inhibitors with improved efficacy and specificity.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide dl-Alanyl-dl-serine. SPPS offers a robust and efficient method for the synthesis of peptides by assembling amino acids on a solid support.[1] The most widely used method, Fmoc/tBu chemistry, allows for the synthesis of peptides under mild conditions.[2][3] This protocol will utilize a 2-chlorotrityl chloride resin, which is highly acid-labile and permits the cleavage of the final peptide with a free C-terminal carboxylic acid under gentle acidic conditions.[4][5]

This compound is a dipeptide composed of racemic alanine and racemic serine. This protocol is designed for the synthesis of this specific diastereomeric mixture. The synthesized peptide can be used in various research applications, including drug discovery and development, biochemical assays, and structural biology.

Materials and Reagents

ReagentSupplierGrade
2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVBMajor SupplierSynthesis Grade
Fmoc-dl-Ser(tBu)-OHMajor SupplierSynthesis Grade
Fmoc-dl-Ala-OHMajor SupplierSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Major SupplierSynthesis Grade
Dichloromethane (DCM)Major SupplierAnhydrous
N,N-Dimethylformamide (DMF)Major SupplierAnhydrous, Amine-free
PiperidineMajor SupplierReagent Grade
Methanol (MeOH)Major SupplierAnhydrous
Trifluoroacetic acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major SupplierReagent Grade
Diethyl etherMajor SupplierAnhydrous
Acetonitrile (ACN)Major SupplierHPLC Grade
WaterMajor SupplierHPLC Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Major SupplierSynthesis Grade
HOBt (Hydroxybenzotriazole)Major SupplierSynthesis Grade

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid (Fmoc-dl-Ser(tBu)-OH)

This protocol describes the loading of the first amino acid, Fmoc-dl-Ser(tBu)-OH, onto the 2-chlorotrityl chloride resin. The tert-butyl (tBu) group protects the hydroxyl side chain of serine during synthesis.

Quantitative Data:

ParameterValue
Resin1.0 g (1.0 mmol/g loading capacity)
Fmoc-dl-Ser(tBu)-OH0.5 eq (0.5 mmol, 191.7 mg)
DIPEA2.0 eq (2.0 mmol, 348 µL)
DCM (for swelling)10 mL
DCM (for reaction)10 mL
Capping Solution (DCM:MeOH:DIPEA, 17:2:1)20 mL
Reaction Time2 hours
Capping Time30 minutes

Procedure:

  • Place 1.0 g of 2-chlorotrityl chloride resin in a reaction vessel.

  • Swell the resin in 10 mL of anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve 191.7 mg of Fmoc-dl-Ser(tBu)-OH and 348 µL of DIPEA in 10 mL of anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • To cap any unreacted sites, add 20 mL of the capping solution (DCM:MeOH:DIPEA, 17:2:1) to the resin and agitate for 30 minutes.[6]

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Dry the resin under vacuum.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound serine, preparing it for the coupling of the next amino acid.

Quantitative Data:

ParameterValue
Deprotection Solution20% Piperidine in DMF
Volume of Deprotection Solution10 mL
Reaction Time2 x 10 minutes

Procedure:

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Coupling of the Second Amino Acid (Fmoc-dl-Ala-OH)

This protocol describes the coupling of Fmoc-dl-Ala-OH to the deprotected serine on the resin. HBTU/HOBt is used as the coupling reagent.

Quantitative Data:

ParameterValue
Fmoc-dl-Ala-OH3.0 eq (3.0 mmol, 933.9 mg)
HBTU2.9 eq (2.9 mmol, 1099.5 mg)
HOBt3.0 eq (3.0 mmol, 459.4 mg)
DIPEA6.0 eq (6.0 mmol, 1044 µL)
DMF10 mL
Reaction Time2 hours

Procedure:

  • In a separate flask, dissolve 933.9 mg of Fmoc-dl-Ala-OH, 1099.5 mg of HBTU, and 459.4 mg of HOBt in 10 mL of DMF.

  • Add 1044 µL of DIPEA to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Perform a final Fmoc deprotection step as described in Protocol 2.

Cleavage of the Dipeptide from the Resin

This step cleaves the this compound dipeptide from the resin and removes the tBu side-chain protecting group.

Quantitative Data:

ParameterValue
Cleavage Cocktail95% TFA, 2.5% Water, 2.5% TIS
Volume of Cleavage Cocktail10 mL
Reaction Time2 hours

Procedure:

  • Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Add 10 mL of the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.

Purification Protocol:

  • Column: Preparative C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of 5-95% B over 30 minutes is typically effective for dipeptides.

  • Detection: 220 nm

  • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject the solution onto the column and collect fractions corresponding to the major peak. Lyophilize the pure fractions to obtain the final product.[8]

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the dipeptide (C6H12N2O4, MW: 176.17 g/mol ) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the dipeptide using 1H and 13C NMR. 2D NMR techniques like COSY can be used for complete assignment of proton signals.[10][11]

Experimental Workflow

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-dl-Ser(tBu)-OH (DIPEA, DCM) Swell->Load Cap Cap with MeOH/DIPEA Load->Cap Wash1 Wash (DCM, DMF) Cap->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF, DCM) Deprotect1->Wash2 Couple Couple Fmoc-dl-Ala-OH (HBTU, HOBt, DIPEA) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash (DCM) Deprotect2->Wash4 Cleave Cleave from Resin (TFA/H2O/TIS) Wash4->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize Final This compound Characterize->Final

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-serine is a dipeptide of interest in various fields of biomedical research and drug development. Its synthesis requires precise control of stereochemistry, which can be efficiently achieved through enzymatic methods. This document provides detailed application notes and protocols for the synthesis of this compound, primarily focusing on the use of D- and L-aminoacylases for the stereospecific resolution of the precursor, DL-serine.

The industrial-scale synthesis of this compound employs a chemoenzymatic approach. The process begins with the chemical N-acetylation of racemic DL-serine. Subsequently, enantioselective enzymatic hydrolysis of the N-acetylated intermediate is carried out using specific D- and L-aminoacylases. This resolution step yields the individual D- and L-serine enantiomers, which are the essential building blocks for the final dipeptide synthesis. While aminoacylases are primarily hydrolases, their reverse reaction for peptide synthesis is also a subject of research. However, the most established and efficient method to date involves the enzymatic resolution of precursors followed by a separate peptide synthesis step. This method can achieve a total yield exceeding 95% by recycling unhydrolyzed intermediates, making it a cost-effective and scalable process[1].

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 3062-19-9[1]
Molecular Formula C₆H₁₂N₂O₄[1]
Molecular Weight 176.17 g/mol [1]
Synonyms N-DL-alanyl-L-serine[1]
Table 2: Characteristics of Key Aminoacylases for Resolution
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Kinetic Parameters (Substrate)
D-Aminoacylase Alcaligenes faecalis DA1~8.045K_m_ = 1.00 mM (N-acetyl-D-methionine)
L-Aminoacylase Aspergillus oryzae8.0 - 8.5~65Prefers hydrophobic N-acyl-L-amino acids
Table 3: Summary of Enzymatic Synthesis Steps for this compound Precursors
StepProcessKey ConditionsExpected Outcome
1 N-acetylation of DL-serineAlkaline pH (9–11), <30°CN-acetyl-DL-serine
2 D-aminoacylase HydrolysispH 7.9–8.2, 38–39°C, 48–72hD-serine + N-acetyl-L-serine
3 Cationic Resin ChromatographyStrong acidic resinPurification of D-serine
4 L-aminoacylase HydrolysispH 6.9–7.2, 38–39°C, 48–72hL-serine + unhydrolyzed residue

Experimental Protocols

Protocol 1: N-acetylation of DL-serine

Objective: To chemically synthesize N-acetyl-DL-serine from DL-serine.

Materials:

  • DL-serine

  • Sodium hydroxide solution

  • Acetic anhydride

  • Reaction vessel with pH and temperature control

  • Stirrer

Procedure:

  • Dissolve DL-serine in purified water in the reaction vessel.

  • While stirring, add sodium hydroxide solution to fully dissolve the serine.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride to the solution, maintaining the pH between 9 and 11 by the controlled addition of sodium hydroxide solution.

  • Continue the reaction at <30°C until completion, which can be monitored by a suitable analytical method (e.g., TLC or HPLC).

  • The resulting solution contains N-acetyl-DL-serine and can be used directly in the next step.

Protocol 2: Enantioselective Hydrolysis of N-acetyl-D-serine using D-Aminoacylase

Objective: To specifically hydrolyze N-acetyl-D-serine to D-serine.

Materials:

  • N-acetyl-DL-serine solution from Protocol 1

  • D-Aminoacylase (e.g., from Alcaligenes faecalis)

  • Buffer solution (e.g., sodium phosphate)

  • pH meter and titration equipment (acid/base)

  • Incubator/water bath with temperature control

Procedure:

  • Adjust the pH of the N-acetyl-DL-serine solution to the optimal range for D-aminoacylase (pH 7.9–8.2).

  • Add the D-aminoacylase to the solution. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.

  • Incubate the mixture at the optimal temperature for the enzyme (38–39°C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the formation of D-serine or the disappearance of N-acetyl-D-serine using HPLC.

  • The reaction is typically run for 48–72 hours or until completion.

  • The resulting mixture contains D-serine, N-acetyl-L-serine, and the enzyme.

Protocol 3: Separation of D-Serine and N-acetyl-L-serine

Objective: To isolate D-serine from the unreacted N-acetyl-L-serine.

Materials:

  • Reaction mixture from Protocol 2

  • Strong acidic cation exchange resin

  • Chromatography column

  • Elution buffers

Procedure:

  • Load the reaction mixture onto a pre-equilibrated strong acidic cation exchange column.

  • D-serine will bind to the resin, while the acetylated L-serine will pass through.

  • Wash the column with deionized water to remove any remaining unbound material.

  • Elute the purified D-serine from the resin using an appropriate buffer (e.g., an ammonia solution).

  • Collect the fractions containing D-serine and confirm the purity using HPLC.

  • The flow-through containing N-acetyl-L-serine is collected for the next step.

Protocol 4: Hydrolysis of N-acetyl-L-serine using L-Aminoacylase

Objective: To hydrolyze the recovered N-acetyl-L-serine to L-serine.

Materials:

  • N-acetyl-L-serine solution from Protocol 3

  • L-Aminoacylase (e.g., from Aspergillus oryzae)

  • Buffer solution

  • pH meter and titration equipment

  • Incubator/water bath

Procedure:

  • Adjust the pH of the N-acetyl-L-serine solution to the optimal range for the L-aminoacylase (pH 6.9–7.2).

  • Add the L-aminoacylase to the solution.

  • Incubate the mixture at the optimal temperature (38–39°C) with gentle stirring.

  • Monitor the reaction for the formation of L-serine.

  • The reaction is typically run for 48–72 hours.

  • The resulting L-serine can be purified using a similar ion-exchange chromatography method as described in Protocol 3.

Protocol 5: Synthesis of this compound

Objective: To synthesize the dipeptide from the resolved amino acids.

Note: As robust and widely applicable protocols for the direct synthesis of dipeptides using aminoacylases are not yet established, a standard chemical peptide synthesis approach is provided here. This typically involves the protection of functional groups, activation of the carboxyl group, and coupling.

Materials:

  • D-Alanine and L-Alanine

  • D-Serine and L-Serine (from the resolution steps)

  • Protecting group reagents (e.g., Boc-anhydride for N-terminus, benzyl alcohol for C-terminus)

  • Coupling agent (e.g., DCC - dicyclohexylcarbodiimide)

  • Appropriate organic solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group, H₂/Pd for benzyl group)

General Procedure (example for L-Alanyl-L-serine):

  • Protection: Protect the amino group of L-alanine (e.g., as Boc-L-Ala) and the carboxyl group of L-serine (e.g., as L-Ser-OBn).

  • Coupling: Dissolve Boc-L-Ala and L-Ser-OBn in a suitable solvent. Add the coupling agent (e.g., DCC) and allow the reaction to proceed to form the protected dipeptide, Boc-L-Ala-L-Ser-OBn.

  • Purification: Purify the protected dipeptide by chromatography.

  • Deprotection: Remove the protecting groups (e.g., using TFA to remove Boc and catalytic hydrogenation to remove the benzyl ester) to yield the final dipeptide, L-Alanyl-L-serine.

  • Racemic Mixture: To obtain this compound, the four possible stereoisomers (L-Ala-L-Ser, D-Ala-D-Ser, L-Ala-D-Ser, D-Ala-L-Ser) would need to be synthesized individually and then mixed in the desired proportions, or a non-stereospecific synthesis would be performed.

Protocol 6: HPLC Analysis of Reaction Components and Final Product

Objective: To monitor the progress of the reactions and to determine the purity of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

Method for Amino Acid Enantiomers (Serine):

  • Derivatization: React the sample with ortho-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindole derivatives[1].

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient profile needs to be optimized.

  • Detection: Electrochemical detection is highly sensitive for these derivatives[1].

Method for Dipeptide Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a suitable time (e.g., 5% to 60% B in 30 minutes). The gradient should be optimized for the specific dipeptide.

  • Detection: UV detection at 210-220 nm.

  • Quantification: Use external standards of known concentrations of the analytes to generate a calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_resolution Enzymatic Resolution of DL-Serine cluster_synthesis Dipeptide Synthesis DL-Serine DL-Serine N-acetylation N-acetylation DL-Serine->N-acetylation N-acetyl-DL-serine N-acetyl-DL-serine N-acetylation->N-acetyl-DL-serine D-Aminoacylase Hydrolysis D-Aminoacylase Hydrolysis N-acetyl-DL-serine->D-Aminoacylase Hydrolysis D-Serine D-Serine D-Aminoacylase Hydrolysis->D-Serine N-acetyl-L-serine N-acetyl-L-serine D-Aminoacylase Hydrolysis->N-acetyl-L-serine Peptide Coupling Peptide Coupling D-Serine->Peptide Coupling L-Aminoacylase Hydrolysis L-Aminoacylase Hydrolysis N-acetyl-L-serine->L-Aminoacylase Hydrolysis L-Serine L-Serine L-Aminoacylase Hydrolysis->L-Serine L-Serine->Peptide Coupling DL-Alanine DL-Alanine DL-Alanine->Peptide Coupling This compound This compound Peptide Coupling->this compound

Caption: Overall workflow for the synthesis of this compound.

Enzymatic_Resolution_Detail N-acetyl-DL-serine N-acetyl-DL-serine D-Aminoacylase D-Aminoacylase N-acetyl-DL-serine->D-Aminoacylase Stereospecific Hydrolysis Separation Separation N-acetyl-DL-serine->Separation Unreacted D-Serine D-Serine D-Aminoacylase->D-Serine Acetic Acid_D Acetic Acid D-Aminoacylase->Acetic Acid_D L-Aminoacylase L-Aminoacylase L-Serine L-Serine L-Aminoacylase->L-Serine Acetic Acid_L Acetic Acid L-Aminoacylase->Acetic Acid_L N-acetyl-L-serine N-acetyl-L-serine N-acetyl-L-serine->L-Aminoacylase Hydrolysis Separation->N-acetyl-L-serine

Caption: Enzymatic resolution of N-acetyl-DL-serine.

References

Application Notes and Protocols for the En-antiomeric Separation of dl-Alanyl-dl-serine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-performance liquid chromatography (HPLC) methods designed for the enantiomeric separation of dl-Alanyl-dl-serine. The methods described herein are adapted from established procedures for structurally similar dipeptides and are intended to serve as a comprehensive guide for achieving the separation of the four stereoisomers: L-Alanyl-L-serine, D-Alanyl-D-serine, L-Alanyl-D-serine, and D-Alanyl-L-serine.

Introduction

The stereoisomeric composition of peptide-based pharmaceuticals is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound, a dipeptide with two chiral centers, can exist as four stereoisomers. Consequently, the development of robust analytical methods for their separation and quantification is paramount in drug development and quality control. This application note details two primary HPLC-based approaches for this purpose: one utilizing a crown ether-based chiral stationary phase (CSP) and the other employing a teicoplanin-based CSP.

Method 1: Enantiomeric Separation using a Crown Ether-Based Chiral Stationary Phase

This method is adapted from the successful separation of the stereoisomers of Alanine-Phenylalanine (Ala-Phe) and is expected to be effective for Alanyl-serine due to the similar structural properties of the dipeptides. Crown ether-based CSPs are particularly well-suited for the separation of primary amine-containing compounds like dipeptides.

Experimental Protocol

A detailed breakdown of the experimental conditions is provided below.

Table 1: HPLC Parameters for Crown Ether-Based CSP Method

ParameterValue
Column ChiroSil SCA(-)
(Crown Ether-based CSP)
Dimensions 150 x 4.6 mm
Particle Size 5 µm
Mobile Phase 10 mM Sulfuric Acid in 70% aqueous Methanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Logical Workflow for Method Development

The following diagram illustrates the decision-making process for optimizing the separation on a crown ether-based CSP.

cluster_0 Method Development on Crown Ether CSP start Start with Ala-Phe Separation Conditions check_resolution Assess Resolution of Ala-Ser Stereoisomers start->check_resolution optimize_acid Optimize Acid Concentration (e.g., 5-15 mM) check_resolution->optimize_acid Insufficient Resolution final_method Final Optimized Method check_resolution->final_method Adequate Resolution optimize_methanol Adjust Methanol Content (e.g., 60-80%) optimize_acid->optimize_methanol check_elution Check Elution Order and Peak Shape optimize_methanol->check_elution adjust_temp Modify Temperature (e.g., 20-30 °C) check_elution->adjust_temp Poor Peak Shape check_elution->final_method Good Peak Shape adjust_temp->final_method

Caption: Decision tree for optimizing the HPLC method using a crown ether-based CSP.

Method 2: Enantiomeric Separation using a Teicoplanin-Based Chiral Stationary Phase

Teicoplanin, a macrocyclic glycopeptide, is a versatile chiral selector known for its excellent performance in separating underivatized amino acids and dipeptides. This method is adapted from a high-speed separation of DL-Leu-DL-Ala and is suitable for dipeptides with polar side chains.

Experimental Protocol

The following table outlines the specific parameters for this method.

Table 2: HPLC Parameters for Teicoplanin-Based CSP Method

ParameterValue
Column CHIROBIOTIC T
(Teicoplanin-based CSP)
Dimensions 250 x 4.6 mm
Particle Size 5 µm
Mobile Phase Methanol/Water (60:40, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

General Experimental Workflow

The diagram below outlines the standard workflow for an HPLC enantiomeric separation experiment.

cluster_1 HPLC Enantiomeric Separation Workflow sample_prep Sample Preparation Dissolve this compound in mobile phase hplc_analysis HPLC Analysis Inject sample onto the chiral column sample_prep->hplc_analysis data_acquisition Data Acquisition Collect chromatogram using UV detector hplc_analysis->data_acquisition data_analysis Data Analysis Identify and quantify stereoisomers data_acquisition->data_analysis reporting Reporting | Generate report with quantitative data data_analysis->reporting

Caption: General workflow for HPLC enantiomeric separation.

Conclusion

The methods presented in these application notes provide a robust starting point for the successful enantiomeric separation of this compound. Researchers are encouraged to use these protocols as a foundation and to further optimize the parameters to meet their specific analytical needs. The choice between a crown ether-based and a teicoplanin-based CSP will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with downstream applications.

Thema: Derivatisierung von dl-Alanyl-dl-serin zur chiralen HPLC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis und Protokoll

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Analyse von Dipeptid-Stereoisomeren ist in der pharmazeutischen Forschung und Entwicklung von entscheidender Bedeutung, da die Chiralität eines Moleküls dessen pharmakokinetische und pharmakodynamische Eigenschaften maßgeblich beeinflussen kann. Das Dipeptid dl-Alanyl-dl-serin besteht aus zwei chiralen Zentren, was zur Bildung von vier möglichen Stereoisomeren führt: L-Alanyl-L-serin, D-Alanyl-D-serin, L-Alanyl-D-serin und D-Alanyl-L-serin. Diese Isomere sind oft schwer zu trennen und besitzen keine starken Chromophore, was ihre Detektion mittels Standard-HPLC mit UV-Vis-Detektion erschwert.

Dieser Anwendungshinweis beschreibt eine robuste Methode zur Analyse von dl-Alanyl-dl-serin mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Prä-Säulen-Derivatisierung.[1][2][3] Die Methode nutzt o-Phthalaldehyd (OPA) in Verbindung mit dem chiralen Thiol N-Acetyl-L-cystein (NAC), um hochfluoreszierende diastereomere Derivate zu bilden.[4][5] Diese Diastereomere können auf einer achiralen C18-Umkehrphasensäule effizient getrennt und mit hoher Empfindlichkeit mittels eines Fluoreszenzdetektors quantifiziert werden.[6]

Prinzip der Methode

Die Methode basiert auf der Reaktion der primären Aminogruppe des N-terminalen Alaninrests des Dipeptids mit o-Phthalaldehyd (OPA) und einem chiralen Thiol (N-Acetyl-L-cystein) in einem alkalischen Medium.[1][7] Diese Reaktion führt zur Bildung eines stabilen und hochfluoreszierenden 1-Alkylthio-2-Alkyl-substituierten Isoindol-Derivats.

Da ein einzelnes Enantiomer des chiralen Thiols (N-Acetyl-L-cystein) verwendet wird, entstehen aus den Enantiomeren des Dipeptids diastereomere Derivate. Diese Diastereomere weisen unterschiedliche physikalisch-chemische Eigenschaften auf, was ihre chromatographische Trennung auf einer achiralen stationären Phase ermöglicht. Die anschließende Detektion erfolgt über Fluoreszenz, was eine hohe Empfindlichkeit und Selektivität gewährleistet.

cluster_reactants Ausgangsmaterialien cluster_products Reaktionsprodukte Dipeptide dl-Alanyl-dl-serin (L-Ala & D-Ala N-Terminus) Derivatization Derivatisierungs- reaktion (Alkalisches Medium) Dipeptide->Derivatization Primäre Amingruppe OPA o-Phthalaldehyd (OPA) OPA->Derivatization NAC N-Acetyl-L-cystein (Chirales Thiol) NAC->Derivatization Diastereomer1 Diastereomer 1 (OPA-L-Ala-Peptid-NAC) Separation Trennung auf achiraler HPLC-Säule Diastereomer1->Separation Diastereomer2 Diastereomer 2 (OPA-D-Ala-Peptid-NAC) Diastereomer2->Separation Derivatization->Diastereomer1 Derivatization->Diastereomer2

Abbildung 1: Logische Beziehung der diastereomeren Bildung.

Experimentelle Protokolle

Materialien und Reagenzien
  • dl-Alanyl-dl-serin Standard (≥98 % Reinheit)

  • o-Phthalaldehyd (OPA), für HPLC-Derivatisierung (≥99.0 %)[8]

  • N-Acetyl-L-cystein (NAC) (≥99 % Reinheit)

  • Borsäure (≥99.5 %)

  • Natriumhydroxid (NaOH)

  • Methanol (HPLC-Gradient-Grade)

  • Acetonitril (HPLC-Gradient-Grade)

  • Wasser (HPLC- oder Milli-Q-Qualität)

  • Salzsäure (HCl) zur pH-Einstellung

Instrumentierung
  • HPLC-System mit:

    • Binär- oder Quaternärpumpe

    • Autosampler mit programmierbarer Derivatisierungsfunktion

    • Säulenthermostat

    • Fluoreszenzdetektor (FLD)

  • Analytische Waage

  • pH-Meter

  • Ultraschallbad

  • HPLC-Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 3.5 µm Partikelgröße)

Reagenzienvorbereitung
  • Boratpuffer (0.4 M, pH 9.5): 2.47 g Borsäure in 100 mL Wasser lösen. Den pH-Wert mit 10 M NaOH auf 9.5 einstellen.

  • OPA/NAC-Derivatisierungsreagenz: 25 mg OPA in 2.5 mL Methanol lösen. 25 mg NAC hinzufügen und mischen, bis es sich aufgelöst hat. 22.5 mL 0.4 M Boratpuffer (pH 9.5) hinzufügen und gut mischen. Dieses Reagenz sollte täglich frisch zubereitet und vor Licht geschützt bei 4 °C gelagert werden.

Standard- und Probenvorbereitung
  • Stammlösung (1 mg/mL): 10 mg dl-Alanyl-dl-serin genau einwiegen und in einem 10-mL-Messkolben mit Wasser auflösen.

  • Arbeitsstandards: Geeignete Verdünnungen der Stammlösung mit Wasser herstellen, um einen Konzentrationsbereich von z. B. 1 µg/mL bis 100 µg/mL abzudecken.

Automatisierte Prä-Säulen-Derivatisierung

Die Derivatisierung wird idealerweise vom Autosampler durchgeführt, um Präzision und Reproduzierbarkeit zu gewährleisten.[9][10]

  • 10 µL der Standard- oder Probelösung in ein Autosampler-Vial geben.

  • 40 µL des OPA/NAC-Derivatisierungsreagenz hinzufügen.

  • Die Lösung für 2 Minuten bei Raumtemperatur mischen und reagieren lassen.

  • Unmittelbar danach einen definierten Anteil (z. B. 20 µL) in das HPLC-System injizieren.

HPLC-Bedingungen

Die folgenden Parameter bieten einen Ausgangspunkt und sollten für das spezifische System optimiert werden.

ParameterEinstellung
Säule C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Natriumphosphatpuffer, pH 6.8
Mobile Phase B Acetonitril/Methanol (50:50, v/v)
Flussrate 1.0 mL/min
Säulentemperatur 35 °C
Injektionsvolumen 20 µL
Fluoreszenz-Detektion Anregung (Ex): 340 nm, Emission (Em): 455 nm[1]
Gradientenprogramm 0 min: 10 % B; 25 min: 50 % B; 30 min: 80 % B; 35 min: 10 % B; 40 min: 10 % B

Daten und erwartete Ergebnisse

Die Methode sollte vier Hauptpeaks liefern, die den vier diastereomeren Derivaten der Stereoisomere von Alanyl-serin entsprechen. Die genaue Elutionsreihenfolge hängt von der spezifischen Säule und den Bedingungen ab.

Tabelle 1: Beispielhafte chromatographische Daten
StereoisomerErwartete Retentionszeit (tR, min)Relative ResponseAuflösung (Rs)
L-Ala-L-Ser-Derivat~15.21.00-
D-Ala-D-Ser-Derivat~16.5~1.00> 1.5
L-Ala-D-Ser-Derivat~18.1~1.00> 1.5
D-Ala-L-Ser-Derivat~19.4~1.00> 1.5
Hinweis: Diese Werte sind illustrativ. Die tatsächlichen Retentionszeiten und die Elutionsreihenfolge müssen experimentell bestimmt werden.
Tabelle 2: Typische Leistungsmerkmale der Methode
ParameterTypischer WertBeschreibung
Linearität (R²) > 0.999Im Konzentrationsbereich von 1-100 µg/mL
Nachweisgrenze (LOD) ~1 pmol[11]Signal-Rausch-Verhältnis von 3:1
Bestimmungsgrenze (LOQ) ~2.5-5 pmol[11]Signal-Rausch-Verhältnis von 10:1
Präzision (RSD%) < 4 %[11]Wiederholbarkeit von Injektionen

Visualisierung des Arbeitsablaufs

cluster_prep Probenvorbereitung cluster_derivatization Automatisierte Derivatisierung cluster_analysis HPLC-Analyse cluster_data Datenauswertung Einwaage Einwaage des Standards/ der Probe Aufloesen Auflösen & Verdünnen Einwaage->Aufloesen Mischen Mischen von Probe und OPA/NAC-Reagenz Aufloesen->Mischen Reaktion Reaktion (2 min) Mischen->Reaktion Injektion Injektion Reaktion->Injektion Trennung Chromatographische Trennung (C18-Säule) Injektion->Trennung Detektion Fluoreszenz-Detektion (Ex: 340 nm, Em: 455 nm) Trennung->Detektion Integration Peak-Integration Detektion->Integration Quantifizierung Quantifizierung mittels Kalibrierkurve Integration->Quantifizierung

Abbildung 2: Experimenteller Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

Schlussfolgerung

Die beschriebene Methode zur Prä-Säulen-Derivatisierung von dl-Alanyl-dl-serin mit OPA/N-Acetyl-L-cystein bietet eine empfindliche, spezifische und zuverlässige Lösung für die chirale Trennung und Quantifizierung seiner vier Stereoisomere.[4][6] Die Bildung von fluoreszierenden Diastereomeren ermöglicht den Einsatz von Standard-C18-Säulen und Fluoreszenzdetektion, was die Methode für Labore zugänglich macht, die nicht über spezielle chirale Säulen oder Massenspektrometer verfügen. Die Automatisierung des Derivatisierungsschritts gewährleistet eine hohe Reproduzierbarkeit und eignet sich für den Hochdurchsatz in der Qualitätskontrolle und in der pharmazeutischen Forschung.

References

Application Note: Mass Spectrometry Analysis of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of alanine and serine residues. As with many small peptides, it can play a role in various biological processes and is a key structure in peptidomimetics and drug design. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control in research and pharmaceutical development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective analysis of peptides.[1][2]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₄--INVALID-LINK--[3]
Molecular Weight176.17 g/mol --INVALID-LINK--[3]
Exact Mass176.07970687 Da--INVALID-LINK--[3]
IUPAC Name2-(2-aminopropanoylamino)-3-hydroxypropanoic acid--INVALID-LINK--[3]

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Standard or Sample Dissolution Dissolve in Water/Mobile Phase A Sample->Dissolution Desalting Desalting (if necessary) using C18 Spin Tip Dissolution->Desalting LC Liquid Chromatography (Reversed-Phase or HILIC) Desalting->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS results.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • C18 spin tips (for desalting, if required)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to create calibration standards.

  • Sample Dissolution: Dissolve the sample containing this compound in the initial mobile phase to a suitable concentration.

  • Desalting (if necessary): For complex matrices, desalting may be required to remove interfering salts and impurities. Use a C18 spin tip according to the manufacturer's protocol. This typically involves conditioning the tip, loading the sample, washing away salts, and eluting the peptide with a higher concentration of organic solvent.

Liquid Chromatography (LC)

Due to the polar nature of this compound, a reversed-phase separation with a C18 column suitable for polar compounds or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[4][5]

ParameterRecommended Condition
Column C18 suitable for aqueous mobile phases (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) or HILIC column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
5.0
5.1
6.0
6.1
8.0

Note: The gradient should be optimized based on the specific column and system used to achieve the best separation and peak shape.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of peptides.[6]

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 650 L/hr
Source Temperature 150 °C
MS1 Scan Range m/z 100-500
MS/MS Acquisition Targeted MS/MS of the [M+H]⁺ precursor ion

Quantitative Data and Fragmentation Analysis

The primary ion observed for this compound in positive ESI is the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is used for quantification and confirmation of identity.

Precursor Ion (m/z)FormulaAdductMajor Fragment Ions (m/z)
177.087C₆H₁₃N₂O₄⁺[M+H]⁺159, 149, 106

Source: PubChem CID 96821[3]

Fragmentation Pathway

Collision-induced dissociation (CID) of the protonated this compound results in the cleavage of the peptide bond, primarily generating b- and y-type fragment ions.[7][8] The loss of water (-18 Da) and ammonia (-17 Da) can also be observed.[8]

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The combination of liquid chromatography and tandem mass spectrometry offers a sensitive, selective, and robust method for the identification and quantification of this dipeptide. The provided experimental conditions can serve as a starting point for method development and can be adapted for various research and quality control applications in the pharmaceutical and biotechnology industries.

References

Protocol for the Dissolution and Handling of dl-Alanyl-dl-serine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of dl-alanine and dl-serine. As a racemic mixture, it contains all four possible stereoisomers: L-Alanyl-L-serine, D-Alanyl-D-serine, L-Alanyl-D-serine, and D-Alanyl-L-serine. This dipeptide and its individual amino acid components are relevant in various research and pharmaceutical development contexts. For instance, the hydrolysis of this compound can release D-serine, a known endogenous agonist of NMDA receptors, making it a precursor for neuroactive compounds. Furthermore, understanding its interaction with bacterial enzymes like D-alanyl carrier protein ligase (DltA) is crucial in the development of novel antibiotics.

Proper dissolution and handling of this compound are critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation of its aqueous solutions, along with important considerations regarding its solubility and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
IUPAC Name 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid--INVALID-LINK--
Appearance White to off-white powder (typical for similar compounds)General knowledge
XLogP3-AA -4.3--INVALID-LINK--

Quantitative Solubility Data

The following table provides an example of how to structure quantitative solubility data. Researchers should experimentally determine these values for their specific conditions.

Solvent SystemTemperature (°C)pHMaximum Solubility (mg/mL) - Hypothetical
Deionized Water257.075
Phosphate-Buffered Saline (PBS)257.485
0.1 M HCl251.0120
0.1 M NaOH2513.0110
Deionized Water47.040
Deionized Water377.0100

Experimental Protocol: Preparation of Aqueous Solutions

This protocol outlines the steps for dissolving this compound in aqueous solutions. The workflow for solubility testing and solution preparation is depicted in the diagram below.

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting cluster_final Final Steps weigh Weigh this compound add_solvent Add small amount of solvent to the dipeptide weigh->add_solvent solvent Select Aqueous Solvent (e.g., Water, PBS) solvent->add_solvent vortex Vortex/Mix thoroughly add_solvent->vortex observe Observe for dissolution vortex->observe sonicate Sonicate briefly (in a water bath) observe->sonicate Not fully dissolved add_remaining Add remaining solvent to final volume observe->add_remaining Completely dissolved sonicate->observe warm Gently warm (to 37°C) sonicate->warm warm->observe adjust_ph Adjust pH warm->adjust_ph adjust_ph->observe sterilize Sterile filter (0.22 µm) add_remaining->sterilize store Store appropriately (-20°C or -80°C) sterilize->store

Caption: Workflow for dissolving this compound.

Materials
  • This compound powder

  • Sterile deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment if necessary)

  • Vortex mixer

  • Sonicator water bath

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filters

Protocol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Initial Dissolution:

    • Add a small volume of the desired aqueous solvent (e.g., sterile deionized water or PBS) to the powder, typically enough to form a slurry or paste.

    • As this compound is zwitterionic at neutral pH, it is recommended to start with a neutral solvent like water or PBS.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds. Visually inspect for complete dissolution.

  • Aiding Dissolution (if necessary):

    • Sonication: If the dipeptide does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes. Avoid overheating the sample.

    • Warming: Gentle warming of the solution to approximately 37°C can also aid dissolution.

    • pH Adjustment: For persistently insoluble compounds, a stepwise pH adjustment can be attempted. Add a very small amount of 0.1 M HCl (to lower the pH) or 0.1 M NaOH (to raise the pH) and observe for dissolution. Note that altering the pH may affect the stability and biological activity of the dipeptide.

  • Final Volume Adjustment: Once the dipeptide is fully dissolved, add the remaining solvent to achieve the final desired concentration.

  • Sterilization: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • For immediate use, the solution can be kept at 4°C.

    • For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Stability Considerations

The stability of dipeptides in aqueous solutions is a critical factor. A study on the degradation kinetics of a similar dipeptide, L-alanyl-L-glutamine, showed that its stability is pH-dependent, with maximum stability observed around pH 6.0.[2] The degradation pathways for such dipeptides can include cleavage of the peptide bond and deamination of amide groups.[2]

Based on this, it is recommended to:

  • Prepare fresh solutions of this compound whenever possible.

  • If storage is necessary, use a buffered solution with a pH around 6.0-7.4 and store at low temperatures.

  • Avoid prolonged storage at room temperature or in highly acidic or basic conditions.

Signaling Pathway and Biological Context

While this compound is not a primary signaling molecule itself, its hydrolysis can yield D-serine, which is a significant co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory.

The logical relationship of this compound as a pro-drug or precursor to the neuroactive D-serine is illustrated below.

signaling_pathway Role of this compound as a D-serine Precursor cluster_precursor Precursor Administration cluster_hydrolysis In Vivo Hydrolysis cluster_products Bioactive Products cluster_target Molecular Target cluster_effect Physiological Effect dipeptide This compound hydrolysis Enzymatic Cleavage (Peptidases) dipeptide->hydrolysis d_serine D-Serine hydrolysis->d_serine other_products dl-Alanine + other stereoisomers hydrolysis->other_products nmda_receptor NMDA Receptor d_serine->nmda_receptor Co-agonist synaptic_plasticity Modulation of Synaptic Plasticity nmda_receptor->synaptic_plasticity

Caption: this compound as a precursor to D-serine.

Conclusion

This document provides a comprehensive guide for the dissolution and handling of this compound in aqueous solutions for research and drug development purposes. While specific quantitative solubility data is limited, the provided protocols, based on general principles of peptide chemistry, offer a robust starting point for researchers. Adherence to these guidelines will help ensure the preparation of consistent and stable solutions, leading to more reliable experimental outcomes. It is strongly recommended that researchers empirically determine the solubility and stability of this compound under their specific experimental conditions.

References

Application Notes and Protocols: dl-Alanyl-dl-serine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific scientific literature detailing the direct applications and effects of dl-Alanyl-dl-serine in cell culture. The following application notes and protocols are based on the established principles of dipeptide use in cell culture, the known biological roles of L- and D-isomers of alanine and serine, and general methodologies for evaluating new cell culture supplements. The proposed applications and experimental designs should be considered hypothetical and require experimental validation.

Introduction to Dipeptides in Cell Culture

Dipeptides are increasingly utilized in cell culture media to overcome the limitations of free amino acids, such as instability and poor solubility.[1][2][3] For instance, L-glutamine, a crucial nutrient, degrades in liquid media, producing ammonia which can be toxic to cells.[4] Dipeptides like L-alanyl-L-glutamine offer a stable source of glutamine, releasing the amino acid upon cellular uptake and intracellular hydrolysis.[4][5] This controlled release mechanism can lead to improved cell viability, growth, and productivity.[4][6]

This compound is a dipeptide composed of a racemic mixture of alanine and serine. This means it contains both D- and L-isomers of each amino acid. While L-amino acids are the standard building blocks of proteins, D-amino acids are known to have distinct biological activities.[7][8][9] The presence of D-isomers in this compound suggests potential applications beyond simple nutritional supplementation, possibly influencing cellular processes like proliferation and apoptosis.

Potential Applications of this compound

Based on the properties of its constituent amino acids and the general characteristics of dipeptides, this compound could be investigated for the following applications:

  • Stable Source of Alanine and Serine: As a dipeptide, this compound is expected to be more stable in liquid cell culture media than free serine, which can be labile. It can serve as a controlled-release source of both alanine and serine, which are important for various metabolic pathways, including energy metabolism and the synthesis of nucleotides and other amino acids.[10][11]

  • Modulation of Cell Growth and Proliferation: L-serine is essential for the proliferation of many cell types.[11][12] Conversely, high concentrations of D-serine have been shown to suppress cell proliferation and induce apoptosis in certain cell lines.[13] The delivery of both isomers via this compound could therefore have a modulatory effect on cell growth, which could be beneficial in specific research contexts, such as cancer research or in controlling the proliferation of certain cell types.

  • Investigation of D-Amino Acid Effects: The use of this compound provides a vehicle for introducing D-alanine and D-serine into cells. This can be a valuable tool for researchers studying the biological roles of D-amino acids and their metabolic pathways.[8][14]

  • Drug Development and Toxicity Screening: In drug development, understanding the cellular response to different stereoisomers of molecules is critical. This compound could be used as a tool to study the effects of D-amino acid-containing peptides on various cell types, providing insights into potential therapeutic or toxic effects.

Experimental Protocols

The following are generalized protocols to evaluate the effects of this compound in a specific cell line. It is crucial to optimize these protocols for the cell line and experimental question of interest.

Protocol 1: Evaluation of Cell Viability and Proliferation

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., CHO, HEK293, HeLa)

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • 96-well plates

  • MTT or WST-1 proliferation assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control if applicable.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • At each time point, detach the cells using trypsin.

    • Resuspend the cells in complete medium.

    • Mix an aliquot of the cell suspension with trypan blue and count the viable and non-viable cells.

  • Cell Proliferation Assessment (MTT/WST-1 Assay):

    • At each time point, add the MTT or WST-1 reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation (Hypothetical Example):

Table 1: Effect of this compound on Cell Viability (%)

Concentration (mM) 24 hours 48 hours 72 hours
0 (Control) 98 ± 2 97 ± 3 95 ± 4
0.1 97 ± 2 96 ± 3 94 ± 3
0.5 96 ± 3 94 ± 4 90 ± 5
1.0 95 ± 3 90 ± 5 85 ± 6
5.0 85 ± 5 75 ± 7 60 ± 8

| 10.0 | 70 ± 6 | 50 ± 9 | 35 ± 9 |

Table 2: Effect of this compound on Cell Proliferation (Absorbance at 450 nm)

Concentration (mM) 24 hours 48 hours 72 hours
0 (Control) 0.5 ± 0.05 1.0 ± 0.1 1.8 ± 0.2
0.1 0.5 ± 0.06 1.1 ± 0.1 1.9 ± 0.2
0.5 0.45 ± 0.05 0.9 ± 0.1 1.6 ± 0.15
1.0 0.4 ± 0.04 0.8 ± 0.09 1.4 ± 0.1
5.0 0.3 ± 0.03 0.5 ± 0.06 0.7 ± 0.08

| 10.0 | 0.2 ± 0.02 | 0.3 ± 0.04 | 0.4 ± 0.05 |

Protocol 2: Apoptosis Assay

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time point (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation (Hypothetical Example):

Table 3: Percentage of Apoptotic Cells after 48h Treatment with this compound

Concentration (mM) Viable (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
0 (Control) 95 ± 3 2 ± 1 3 ± 1
1.0 90 ± 4 5 ± 2 5 ± 2
5.0 70 ± 6 15 ± 4 15 ± 5

| 10.0 | 45 ± 7 | 25 ± 6 | 30 ± 7 |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Dipeptide 2. Prepare this compound Solutions Treat_Cells 3. Treat Cells with Dipeptide Prepare_Dipeptide->Treat_Cells Incubate 4. Incubate (24, 48, 72h) Treat_Cells->Incubate Viability_Assay 5a. Viability Assay (Trypan Blue) Incubate->Viability_Assay Proliferation_Assay 5b. Proliferation Assay (MTT/WST-1) Incubate->Proliferation_Assay Apoptosis_Assay 5c. Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis_Assay

Caption: Workflow for evaluating this compound effects.

Dipeptide_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dipeptide This compound Transporter Peptide Transporter Dipeptide->Transporter Hydrolysis Intracellular Peptidases L_Ala L-Alanine Hydrolysis->L_Ala D_Ala D-Alanine Hydrolysis->D_Ala L_Ser L-Serine Hydrolysis->L_Ser D_Ser D-Serine Hydrolysis->D_Ser Metabolism Metabolic Pathways (e.g., Protein Synthesis, Energy) L_Ala->Metabolism Signaling Signaling Cascades (e.g., Apoptosis) D_Ala->Signaling L_Ser->Metabolism D_Ser->Signaling Cell_Membrane Cell Membrane Transporter->Hydrolysis

Caption: Cellular uptake and processing of this compound.

Potential_Signaling_Pathways D_Serine D-Serine Receptor Cell Surface or Intracellular Receptor D_Serine->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Activation of Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Gene_Expression->Cellular_Response

Caption: Potential D-Serine signaling pathway.

References

Application Notes and Protocols for dl-Alanyl-dl-serine in Bacterial Cell Wall Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Vancomycin has long been a last-resort antibiotic for treating serious Gram-positive bacterial infections. Its mechanism of action involves binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] However, bacteria have evolved resistance mechanisms, most notably by replacing D-Ala-D-Ala with D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser).[1][2] The substitution with D-Ala-D-Ser results in a significant reduction in vancomycin's binding affinity, leading to resistance.[2][3]

dl-Alanyl-dl-serine is a crucial dipeptide for studying this resistance mechanism. As a racemic mixture, it provides the D-Alanyl-D-Serine substrate necessary for the synthesis of modified peptidoglycan precursors in vancomycin-resistant bacteria. These application notes provide detailed protocols for utilizing this compound in bacterial cell wall research, particularly in the context of vancomycin resistance.

Quantitative Data Summary

The substitution of D-Ala-D-Ala with D-Ala-D-Ser at the terminus of peptidoglycan precursors leads to a quantifiable decrease in the binding affinity of vancomycin and altered kinetics of the enzymes involved in cell wall synthesis.

Table 1: Vancomycin Binding Affinity

LigandFold Decrease in Vancomycin AffinityReference
D-Alanyl-D-Alanine1 (Baseline)[2][3][4]
D-Alanyl-D-Serine~7-10[2][3][4][5]
D-Alanyl-D-Lactate~1000[2][4]

Table 2: Kinetic Parameters of VanG D-Ala:D-Ser Ligase

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
D-Serine0.0451.226,667[2]
D-Alanine11.20.871[2]
ATP0.03--[2]

Table 3: Kinetic Parameters of VanTG Serine Racemase

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
L-Serine2.51.8720[1][6]
L-Alanine0.72.13000[1][6]

Signaling Pathways and Experimental Workflows

Modified Peptidoglycan Synthesis Pathway in Vancomycin-Resistant Bacteria

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) L_Ser L-Serine D_Ser D-Serine L_Ser->D_Ser Serine Racemase (VanT) D_Ala_D_Ser D-Ala-D-Ser D_Ala->D_Ala_D_Ser VanG Ligase D_Ser->D_Ala_D_Ser UDP_MurNAc_peptide UDP-MurNAc- (L-Ala-D-Glu-L-Lys) UDP_MurNAc_pentapeptide UDP-MurNAc- (L-Ala-D-Glu-L-Lys-D-Ala-D-Ser) UDP_MurNAc_peptide->UDP_MurNAc_pentapeptide MurF dl_Ala_dl_Ser This compound (external supply) dl_Ala_dl_Ser->D_Ala_D_Ser Incorporation D_Ala_D_Ser->UDP_MurNAc_pentapeptide Lipid_II Lipid II Precursor UDP_MurNAc_pentapeptide->Lipid_II MraY Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylation (PBPs) Growing_PG->Growing_PG Transpeptidation (PBPs) Vancomycin Vancomycin Vancomycin->Lipid_II Binding (Reduced)

Caption: Modified peptidoglycan synthesis pathway incorporating D-Ala-D-Ser.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_media Prepare growth medium supplemented with This compound start->prep_media prep_inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of vancomycin in the supplemented medium prep_media->serial_dilution inoculate Inoculate each dilution with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.

Experimental Protocols

Protocol 1: Determination of Vancomycin Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the vancomycin MIC for bacterial strains, such as Enterococcus faecalis, grown in the presence of this compound to promote the synthesis of D-Ala-D-Ser-terminating peptidoglycan precursors.

Materials:

  • Bacterial strain of interest (e.g., Enterococcus faecalis Δddl mutant)

  • Brain Heart Infusion (BHI) broth and agar

  • This compound

  • Vancomycin hydrochloride

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Media Preparation:

    • Prepare BHI broth according to the manufacturer's instructions.

    • Supplement the BHI broth with this compound to a final concentration of 40 µg/mL.[7]

    • Sterilize the supplemented medium by autoclaving.

  • Inoculum Preparation:

    • Inoculate a single colony of the bacterial strain into 5 mL of the supplemented BHI broth.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh supplemented BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the standardized suspension 1:100 in supplemented BHI broth to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.

  • Vancomycin Dilution:

    • Prepare a stock solution of vancomycin (e.g., 1024 µg/mL) in sterile deionized water.

    • In a 96-well microtiter plate, add 100 µL of supplemented BHI broth to wells 2 through 12.

    • Add 200 µL of the vancomycin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should contain no vancomycin and serve as a positive growth control. Well 12 should contain uninoculated supplemented BHI broth as a negative control.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be approximately 110 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

Protocol 2: In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan in the presence of this compound.

Materials:

  • Bacterial membrane preparation

  • UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-L-Lys

  • This compound

  • UDP-N-acetylglucosamine

  • [14C]-labeled UDP-N-acetylglucosamine

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Whatman 3MM filter paper discs

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation (per reaction):

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM MgCl2

    • 2 mM ATP

    • 100 µM UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-L-Lys

    • 200 µM this compound

    • 50 µM UDP-N-acetylglucosamine

    • 1 µCi [14C]-UDP-N-acetylglucosamine

    • Bacterial membrane preparation (protein concentration to be optimized)

    • Bring to a final volume of 50 µL with sterile deionized water.

  • Assay:

    • Pre-warm all components to 37°C.

    • Initiate the reaction by adding the bacterial membrane preparation to the reaction mixture.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 mL of ice-cold 5% trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes to precipitate the peptidoglycan.

  • Quantification:

    • Filter the reaction mixture through Whatman 3MM filter paper discs.

    • Wash the filters three times with 5 mL of cold 5% TCA.

    • Wash once with 5 mL of ethanol.

    • Dry the filters under a heat lamp.

    • Place each filter in a scintillation vial with 5 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • The amount of incorporated radioactivity is proportional to the rate of peptidoglycan synthesis.

Protocol 3: VanT Serine Racemase Activity Assay

This assay measures the conversion of L-serine to D-serine by the VanT enzyme.

Materials:

  • Purified VanT enzyme

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • D-amino acid oxidase

  • Horseradish peroxidase

  • Amplex Red reagent

  • Potassium phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation (per well of a 96-well plate):

    • 100 mM Potassium phosphate buffer, pH 8.0

    • 10 µM PLP

    • 50 µM Amplex Red

    • 0.5 U/mL horseradish peroxidase

    • 0.1 U/mL D-amino acid oxidase

    • Varying concentrations of L-serine (for kinetic analysis)

    • Purified VanT enzyme (concentration to be optimized)

    • Bring to a final volume of 100 µL with sterile deionized water.

  • Assay:

    • Pre-incubate the reaction mixture without L-serine at 37°C for 5 minutes.

    • Initiate the reaction by adding L-serine.

    • Immediately measure the fluorescence (excitation 530-560 nm, emission 590 nm) at 1-minute intervals for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of D-serine production.

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curve.

    • For kinetic analysis, plot the initial velocities against the L-serine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The use of this compound is indispensable for research into the mechanisms of vancomycin resistance. The protocols and data presented here provide a framework for investigating the biochemical basis of resistance, screening for novel antibiotics that can overcome this resistance, and understanding the fundamental processes of bacterial cell wall synthesis. By utilizing these methods, researchers can contribute to the development of new strategies to combat antibiotic-resistant pathogens.

References

Application Notes and Protocols for dl-Alanyl-dl-serine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of a racemic mixture of alanine and serine. Its relevance in biological systems, particularly in the context of bacterial cell wall biosynthesis and modification, makes it a valuable substrate for studying specific enzymatic activities. Enzymes that act on peptides containing D-amino acids are of significant interest in the development of novel antimicrobial agents and for understanding bacterial resistance mechanisms. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, focusing on dipeptidases.

Dipeptides containing D-amino acids are known to be involved in bacterial cell wall metabolism.[1][2] Mammalian renal dipeptidase and peptidyl-D-amino acid hydrolase are examples of enzymes that can hydrolyze dipeptides containing D-amino acids.[3] The enzymatic hydrolysis of this compound results in the release of its constituent amino acids, D-alanine, L-alanine, D-serine, and L-serine, which can then be detected and quantified.

Application: Dipeptidase Activity Assay

This protocol describes a general method for measuring the activity of dipeptidases using this compound as a substrate. The principle of the assay is based on the enzymatic cleavage of the dipeptide, followed by the quantification of the released D-alanine and/or D-serine.

Quantitative Data Summary
Enzyme SourceSubstrate Concentration (mM)pHTemperature (°C)Vmax (µmol/min/mg)Km (mM)
Example: Recombinant Dipeptidase X0.1 - 107.537User-definedUser-defined
Example: Bacterial Cell Lysate0.1 - 108.030User-definedUser-defined

Experimental Workflow

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Reaction Setup (Combine reagents in microplate) reagent_prep->reaction_setup sample_prep Sample Preparation (e.g., cell lysate, purified enzyme) sample_prep->reaction_setup incubation Incubation (Controlled temperature and time) reaction_setup->incubation reaction_stop Reaction Termination (e.g., heat, acid) incubation->reaction_stop product_detection Product Detection (HPLC or Enzymatic Method) reaction_stop->product_detection data_analysis Data Analysis (Calculate enzyme activity) product_detection->data_analysis

Caption: Workflow for dipeptidase assay using this compound.

Protocol 1: Dipeptidase Assay using HPLC Detection

This protocol is suitable for accurately quantifying the D-alanine and D-serine released from the hydrolysis of this compound.

Materials:

  • This compound (Substrate)

  • Dipeptidase enzyme (purified or as a cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

  • D-alanine and D-serine standards

  • HPLC system with a chiral column (e.g., crown-ether based) or a standard C18 column with a chiral derivatizing agent.[4][5]

  • Derivatizing agent (if required, e.g., o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for fluorescence detection).[6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the Assay Buffer.

    • Prepare a series of D-alanine and D-serine standards of known concentrations in the Assay Buffer for calibration curves.

    • Dilute the dipeptidase enzyme to an appropriate concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzyme Reaction:

    • Set up the reaction in microcentrifuge tubes or a 96-well plate.

    • For each reaction, add 50 µL of Assay Buffer, 25 µL of the this compound stock solution (or a dilution to achieve the desired final substrate concentration), and 25 µL of the diluted enzyme solution.

    • Include a negative control with no enzyme (add 25 µL of Assay Buffer instead).

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding 10 µL of the Reaction Stop Solution.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixtures to pellet any precipitated protein (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant for analysis.

    • If derivatization is required, follow the specific protocol for the chosen derivatizing agent. For example, reacting with OPA and NAC to form fluorescent diastereomers.[6]

  • HPLC Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Separate the D-alanine and D-serine from other components using an appropriate gradient and mobile phase.

    • Detect the amino acids using a suitable detector (e.g., UV or fluorescence).

    • Quantify the amount of D-alanine and D-serine produced in the enzymatic reaction by comparing the peak areas to the standard curves.

Data Analysis:

Calculate the rate of product formation (µmol/min) and normalize it to the amount of enzyme used to determine the specific activity (µmol/min/mg).

Protocol 2: Dipeptidase Assay using a Coupled Enzymatic Method

This protocol offers a higher-throughput alternative to HPLC, using a coupled enzyme system to detect the released D-amino acids. The detection is based on the activity of D-amino acid oxidase (DAAO), which specifically oxidizes D-amino acids.[1][3][7]

Principle:

Dipeptidase hydrolyzes this compound to release D-alanine and D-serine. D-amino acid oxidase (DAAO) then oxidizes the D-amino acids, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected in a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).

Signaling Pathway Diagram

G cluster_reaction Coupled Enzyme Reaction cluster_enzyme Enzymes substrate This compound product D-Alanine + D-Serine substrate->product Hydrolysis h2o2 Hydrogen Peroxide (H₂O₂) product->h2o2 Oxidation signal Colorimetric/Fluorometric Signal h2o2->signal Detection dipeptidase Dipeptidase daao D-Amino Acid Oxidase (DAAO) hrp Horseradish Peroxidase (HRP)

Caption: Coupled enzymatic reaction for dipeptidase activity detection.

Materials:

  • This compound

  • Dipeptidase enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • D-amino acid oxidase (DAAO) from a commercial source

  • Horseradish peroxidase (HRP)

  • Colorimetric/Fluorometric probe for H₂O₂ (e.g., Amplex Red, ABTS)

  • D-alanine or D-serine standard

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Assay Buffer.

    • Prepare a D-alanine or D-serine standard curve in Assay Buffer.

    • Prepare a "Detection Mix" containing DAAO, HRP, and the H₂O₂ probe in Assay Buffer. The optimal concentrations of each component should be determined empirically.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the diluted dipeptidase enzyme (or sample).

    • Add 25 µL of the this compound stock solution.

    • Add 25 µL of the Detection Mix.

    • Include a blank with no dipeptidase and a standard curve with known concentrations of D-alanine or D-serine.

    • Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence at appropriate intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.

Data Analysis:

Calculate the rate of change in absorbance or fluorescence and determine the dipeptidase activity by comparing it to the standard curve.

Application in Drug Development

The described assays can be adapted for high-throughput screening (HTS) of potential inhibitors of dipeptidases that process D-amino acid-containing peptides. Such inhibitors could have applications as novel antibacterial agents by disrupting bacterial cell wall maintenance.

Inhibitor Screening Workflow

G compound_library Compound Library primary_screen Primary HTS Assay (e.g., Coupled Enzymatic Assay) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC₅₀ Determination hit_identification->dose_response secondary_assay Secondary Assay (e.g., HPLC-based) for confirmation dose_response->secondary_assay lead_optimization Lead Optimization secondary_assay->lead_optimization

Caption: Workflow for screening dipeptidase inhibitors.

By utilizing this compound as a substrate in these robust and adaptable enzyme assays, researchers can effectively study the activity of relevant enzymes and screen for potential therapeutic compounds.

References

Application Notes and Protocols for the Crystallization of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of racemic alanine and racemic serine. As a small peptide, its purification and characterization are crucial for various research and development applications, including its potential role in peptide-based therapeutics and as a building block in chemical synthesis. Crystallization is a critical step for obtaining high-purity solid-form material, which is essential for structural elucidation, formulation development, and ensuring reproducible biological activity.

These application notes provide a summary of the known physicochemical properties of this compound and a detailed, adaptable protocol for its crystallization based on established methods for similar short, neutral dipeptides. Due to the limited availability of specific crystallization data for this compound in the public domain, the provided protocols are derived from analogous procedures for related compounds such as glycine and dl-alanine.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the design of successful crystallization experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H12N2O4[1]
Molecular Weight176.17 g/mol [1]
CAS Number3062-19-9[2]
AppearanceWhite crystalline powder (expected)Inferred from related compounds
SolubilitySoluble in aqueous solutionsGeneral property of small, neutral peptides
pKa (predicted)2.98 ± 0.10General physicochemical data
Isoelectric Point (pI)Not specified, expected to be near neutralInferred from constituent amino acids

Experimental Protocols for Crystallization

The following protocols are designed as a starting point for the crystallization of this compound. Optimization of these conditions will likely be necessary to achieve the desired crystal size, yield, and purity.

1. Materials and Equipment

  • This compound (as pure as available)

  • Solvents: Deionized water, Ethanol, Isopropanol

  • pH adjustment: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH)

  • Crystallization dishes or vials

  • Magnetic stirrer and stir bars

  • Heater/stirrer plate

  • Microscope for crystal observation

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Spatulas and weighing balance

2. General Crystallization Workflow

The general workflow for the crystallization of this compound involves dissolution of the peptide, controlled solvent evaporation or cooling to induce supersaturation, followed by crystal growth, harvesting, and drying.

Crystallization Workflow A Dissolution of this compound B Preparation of Supersaturated Solution A->B Heating & Stirring C Crystal Nucleation and Growth B->C Cooling / Evaporation D Crystal Harvesting C->D Filtration E Washing and Drying D->E Solvent Wash F Characterization E->F Microscopy, XRD, etc.

Caption: General workflow for the crystallization of this compound.

3. Protocol 1: Slow Evaporation Method

This method is suitable for initial screening of crystallization conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water at a concentration of 100 mg/mL. Gentle heating (30-40 °C) and stirring may be required to facilitate dissolution.

    • Prepare a series of dilutions from the stock solution in different aqueous-organic solvent mixtures (e.g., 90:10, 70:30, 50:50 water:ethanol or water:isopropanol).

    • For each solvent system, prepare solutions at different pH values (e.g., 5, 6, 7) by adding small aliquots of 0.1 M HCl or 0.1 M NaOH.

  • Crystallization Setup:

    • Transfer 1-2 mL of each solution into separate clean vials or wells of a crystallization plate.

    • Cover the vials with a lid that allows for slow evaporation (e.g., perforated parafilm or a loose-fitting cap).

    • Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitoring and Harvesting:

    • Monitor the vials daily for the appearance of crystals using a microscope.

    • Once crystals of a suitable size have formed, harvest them by filtration.

    • Wash the crystals with a small amount of the cold mother liquor or the organic solvent used for crystallization.

    • Dry the crystals under vacuum or in a desiccator.

4. Protocol 2: Slow Cooling Method

This method is useful for controlling crystal growth and obtaining larger crystals.

  • Saturated Solution Preparation:

    • Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 50 °C). Ensure all solid material is dissolved.

    • Filter the hot solution to remove any insoluble impurities.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature. A programmable water bath or a well-insulated container can be used to control the cooling rate (e.g., 1-5 °C per hour).

    • For further crystallization, the solution can be subsequently transferred to a colder environment (e.g., 4 °C).

  • Crystal Harvesting:

    • Once crystal formation appears complete, harvest the crystals by filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the crystals under vacuum.

5. Expected Observations and Troubleshooting

ObservationPotential CauseSuggested Action
No crystals formSolution is undersaturated or nucleation is inhibited.Increase the initial concentration, try a different solvent system, or introduce seed crystals.
Formation of amorphous precipitateSupersaturation is too high, leading to rapid precipitation.Decrease the concentration, slow down the evaporation or cooling rate.
Small, needle-like crystalsRapid crystal growth.Decrease the rate of supersaturation. The use of additives can sometimes modify crystal habit.
Oil formationThe peptide is "salting out" of the solution.Use a more polar solvent system or adjust the pH away from the isoelectric point.

Data Presentation

Table 1: Crystallization Conditions and Outcomes for this compound

Experiment IDSolvent System (v/v)pHTemperature (°C)MethodTime to First CrystalsCrystal MorphologyYield (%)
1Water7.025Slow Evaporation
2Water:Ethanol (90:10)7.025Slow Evaporation
3Water6.025Slow Evaporation
4Water50 -> 25Slow Cooling

Logical Relationships in Crystallization Parameter Optimization

The optimization of crystallization conditions often involves a systematic exploration of various parameters. The following diagram illustrates the logical relationship between key variables.

Crystallization Parameter Optimization cluster_0 Primary Variables A Peptide Concentration E Crystal Quality A->E B Solvent System B->E C Temperature C->E D pH D->E

Caption: Key parameters influencing crystal quality.

Disclaimer: The provided protocols are based on general principles of small molecule crystallization and methods for analogous compounds. Experimental conditions should be systematically varied to determine the optimal crystallization parameters for this compound. Always handle chemicals in a well-ventilated area and use appropriate personal protective equipment.

References

Application Note: Quantification of dl-Alanyl-dl-serine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of the dipeptide dl-Alanyl-dl-serine in biological matrices, such as human plasma and serum. The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of dipeptides.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities. This compound is a dipeptide composed of alanine and serine. While the individual amino acids are well-studied, with D-serine known to be a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, the specific roles of the dipeptide are less understood.[1] Accurate quantification of this compound in biological samples is crucial for elucidating its metabolic pathways, biological functions, and potential as a biomarker. This document provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from human plasma or serum.

Materials:

  • Human plasma or serum samples

  • This compound standard

  • Internal Standard (IS): this compound-¹³C₃,¹⁵N (or a structurally similar dipeptide not present in the sample)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • Prepare a stock solution of this compound and the internal standard in water.

  • Spike 100 µL of plasma/serum with the internal standard to a final concentration of 50 ng/mL. For the calibration curve and quality control (QC) samples, spike with the appropriate concentrations of this compound.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each 100 µL of plasma/serum sample.[2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Hypothetical):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 50% B over 5 min, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C[3]

| Injection Volume | 5 µL |

MS/MS Conditions (Hypothetical): The following parameters are based on the molecular weight of Alanyl-serine (176.17 g/mol ).[4][5]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 177.1
Product Ions (Q3) m/z 89.1 (Alanine fragment), m/z 106.1 (Serine fragment)
Internal Standard To be determined based on the chosen IS
Collision Energy Optimized for the specific instrument and transitions
Dwell Time 100 ms

Data Presentation

The following tables represent hypothetical quantitative data for the validation of the this compound quantification method.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
1 0.012 102.5
5 0.058 98.7
10 0.115 99.1
50 0.592 101.3
100 1.180 100.5
500 5.950 99.8
1000 11.920 99.3

Linear Range: 1 - 1000 ng/mL, r² > 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC Level Concentration (ng/mL) Intra-day Precision (%CV, n=6) Inter-day Precision (%CV, n=18) Accuracy (%)
LLOQ 1 8.5 10.2 105.1
Low 3 6.2 7.8 97.6
Medium 75 4.1 5.5 101.8

| High | 750 | 3.5 | 4.9 | 99.2 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 3 88.5 92.3

| High | 750 | 91.2 | 95.1 |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (ice-cold ACN) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

The biological role of this compound is not fully elucidated. However, its hydrolysis can release D-serine, a known neuromodulator. This diagram illustrates a hypothetical pathway based on this relationship.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Postsynaptic Neuron dipeptide This compound hydrolysis Peptidase (Hydrolysis) dipeptide->hydrolysis Release d_serine D-Serine nmda_receptor NMDA Receptor d_serine->nmda_receptor Co-agonist glutamate Glutamate glutamate->nmda_receptor Agonist hydrolysis->d_serine ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->downstream

Caption: Hypothetical signaling pathway involving this compound hydrolysis.

Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The simple protein precipitation protocol offers good recovery and minimal matrix effects, making it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

This application note provides a foundational method that can be further optimized and validated according to specific laboratory instrumentation and regulatory requirements. The ability to accurately measure this compound will facilitate further research into its physiological functions and its potential role in health and disease.

References

Application Notes and Protocols: Handling and Storage of dl-Alanyl-dl-serine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-Alanyl-dl-serine is a dipeptide composed of racemic alanine and serine. Its zwitterionic nature, resulting from the ionization of its amino and carboxylate groups, makes it soluble in aqueous solutions.[1] This compound serves as a valuable precursor for neuroactive compounds and is investigated for its potential role in modulating NMDA receptor activity through its hydrolysis product, D-serine.[1] It also plays a role in bacterial cell wall synthesis, making it a subject of interest in antibiotic research.[1] Proper handling and storage are critical to maintain its chemical integrity and ensure the reproducibility of experimental results. These notes provide detailed guidelines and protocols for the safe and effective use of this compound powder in a laboratory setting.

Physicochemical and Stability Data

The fundamental properties of this compound are summarized below. Adherence to recommended storage conditions is crucial for preventing degradation.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₄[1][2][3]
Molecular Weight 176.17 g/mol [1][2]
CAS Number 3062-19-9[1][2][3]
Appearance White crystalline powder[4][5]
pKa (Predicted) 2.98 ± 0.10[3]
Solubility (Water) Soluble[1]
Chemical Stability Stable under standard ambient conditions (room temperature).

Safety and Handling Protocols

This compound is not classified as a hazardous substance, but good laboratory practices should always be followed.

Personal Protective Equipment (PPE)

Always use the following PPE when handling this compound powder:

  • Nitrile or latex gloves.[6]

  • Laboratory coat.[6]

  • Safety glasses or goggles.[6]

  • Face mask when weighing or transferring powder to prevent inhalation.[6]

Engineering Controls
  • Work in a well-ventilated area.[7]

  • For procedures that may generate significant dust, use a chemical fume hood or a biological safety cabinet.[6]

Accidental Exposure and Spill Cleanup
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6]

  • Eye Contact: Flush eyes with a gentle stream of water for 15 minutes, holding the eyelids open. Seek medical attention.[4][6]

  • Inhalation: Move to an area with fresh air. If respiratory irritation occurs, seek medical attention.[4][6]

  • Spills: Carefully sweep up the spilled powder, avoiding dust generation.[7] Place the material into a sealed container for proper disposal.[7] Clean the spill area thoroughly with a damp cloth.[7]

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound.

FormDurationTemperatureKey Considerations
Lyophilized Powder Long-Term-20°C to -80°CStore in a tightly sealed container in a dry, dark place.
Reconstituted Solution Short-Term (1-2 weeks)2-8°CUse sterile buffer (pH 5-6); avoid microbial contamination.[8]
Reconstituted Solution Long-Term (up to 6 months)-20°C to -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9][10][11]

Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can compromise the stability of the powder.[6]

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol details the preparation of a stock solution for experimental use.

Materials:

  • This compound powder in a sealed vial

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (pH 5-6)

  • Sterile pipettes and tips

  • Vortex mixer

  • Sterile, single-use microcentrifuge tubes for aliquots

Methodology:

  • Remove the this compound vial from cold storage and allow it to equilibrate to room temperature for approximately 15-30 minutes.[6]

  • Wipe the exterior of the vial, particularly the septum, with 70% isopropanol.[6]

  • Perform all subsequent steps in a sterile environment, such as a laminar flow hood, to prevent contamination.[10]

  • Using a sterile pipette, slowly add the calculated volume of the desired solvent (e.g., sterile water) to the vial. Direct the stream of solvent down the side of the vial to gently wet the powder.[9]

  • Allow the vial to sit for several minutes to permit passive dissolution.[9]

  • Gently swirl the vial or use a vortex mixer on a low setting until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.[10]

  • If the stock solution is not for immediate use, aliquot it into smaller, single-use sterile tubes.[9] This is critical to prevent degradation from multiple freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[12]

  • Store the aliquots according to the guidelines in Section 3.0.

Protocol for Aqueous Solubility Determination

This protocol provides a method to determine the solubility of this compound in an aqueous solution at a specific temperature.

Objective: To quantify the maximum concentration of this compound that can be dissolved in water at 25°C.

Materials:

  • This compound powder

  • High-purity water

  • Thermostatic shaker or water bath set to 25°C

  • Analytical balance

  • 2 mL microcentrifuge tubes

  • Centrifuge

  • 0.22 µm syringe filters

  • Calibrated pipettes

  • HPLC system or access to a titration setup for concentration measurement.

Methodology:

  • Add an excess amount of this compound powder to a known volume of high-purity water (e.g., 200 mg in 1 mL) in a microcentrifuge tube. This ensures a saturated solution is formed.

  • Securely cap the tube and place it in a thermostatic shaker set to 25°C.

  • Equilibrate the suspension for at least 24 hours with continuous agitation to ensure the solution reaches saturation equilibrium.

  • After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the clear supernatant using a calibrated pipette, being cautious not to disturb the pellet.

  • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Accurately dilute the filtered, saturated solution with high-purity water to a concentration suitable for the chosen analytical method (e.g., HPLC).

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Diagrams of Workflows and Logical Relationships

The following diagrams illustrate key processes for handling and storing this compound.

Handling_Workflow Receive Receive and Verify Shipment Equilibrate Equilibrate Vial to Room Temperature Receive->Equilibrate Prepare_Workspace Prepare Sterile Workspace (Laminar Hood) Equilibrate->Prepare_Workspace Weigh Weigh Powder (if necessary) Prepare_Workspace->Weigh Reconstitute Reconstitute with Sterile Solvent Weigh->Reconstitute Check_Solubility Ensure Complete Dissolution Reconstitute->Check_Solubility Use_or_Store Immediate Use? Check_Solubility->Use_or_Store Use_Now Proceed to Experiment Use_or_Store->Use_Now Yes Aliquot Aliquot into Single-Use Tubes Use_or_Store->Aliquot No Store Store Aliquots at -20°C to -80°C Aliquot->Store Storage_Decision_Tree Start Start: Assess Compound Form Is_Powder Lyophilized Powder? Start->Is_Powder Store_Powder Store Tightly Sealed at -20°C to -80°C (Dry & Dark) Is_Powder->Store_Powder Yes Is_Long_Term Storage > 2 Weeks? Is_Powder->Is_Long_Term No (Solution) Store_Long_Term Aliquot & Freeze at -20°C to -80°C Is_Long_Term->Store_Long_Term Yes Store_Short_Term Store at 2-8°C (Use Promptly) Is_Long_Term->Store_Short_Term No

References

Application Notes and Protocols: dl-Alanyl-dl-serine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct research on the applications of the dipeptide dl-alanyl-dl-serine in the context of neurodegenerative diseases is currently limited in published literature. However, the constituent amino acids, alanine and serine, particularly their D-isomers, are subjects of intense investigation in neurobiology and are implicated in the pathophysiology of several neurodegenerative conditions. This document outlines the potential applications and investigational protocols for this compound, based on the established roles of its components. The primary hypothesis is that this dipeptide could serve as a pro-drug or delivery agent for D-alanine and D-serine, which are known modulators of neuronal function.

Potential Applications

The neuroactive properties of D-serine and D-alanine suggest that this compound could be investigated for its potential therapeutic or research applications in the following areas:

  • Modulation of N-methyl-D-aspartate (NMDA) Receptor Activity: D-serine is a potent co-agonist at the glycine site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of NMDA receptor function is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[2][4] this compound, upon enzymatic cleavage, could release D-serine and D-alanine, thereby modulating NMDA receptor activity. D-alanine can also act as a co-agonist for NMDA receptors, although with lower potency than D-serine.[5] This could be particularly relevant in conditions where D-serine levels are depleted.

  • Neuroprotection: L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[6][7][8] It can mitigate neurotoxicity through mechanisms that may involve the activation of glycine receptors and the upregulation of PPAR-γ.[6] Supplementation with L-serine has been shown to restore deficits of both L- and D-serine in a mouse model of Alzheimer's disease.[8] Therefore, this compound could potentially exert neuroprotective effects by delivering serine into the central nervous system.

  • Investigation of Protein Aggregation Phenomena: In Huntington's disease, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, the formation of protein aggregates is a key pathological feature.[1][9][10][11] Interestingly, frameshift mutations can lead to the production of polyserine tracts, which have been found to modify the toxicity of the mutant huntingtin protein.[12][13] While speculative, the administration of a serine-containing dipeptide could be used as a research tool to probe the effects of serine availability on the aggregation process in cellular or animal models of Huntington's disease.

Quantitative Data

The following tables summarize key quantitative data from the literature regarding D-serine and L-serine in the context of neurodegenerative diseases. This data provides a rationale for investigating compounds like this compound that can modulate the levels of these amino acids.

Table 1: Alterations in D-serine Levels in Neurodegenerative Diseases

DiseaseSample TypeChange in D-serine LevelSpeciesReference
Alzheimer's DiseaseCerebrospinal Fluid (CSF)Significantly HigherHuman[6][14][15][16]
Alzheimer's DiseaseSerumSignificantly HigherHuman[6][14][15]
Alzheimer's DiseaseHippocampus & Parietal CortexHigherHuman (post-mortem)[6][16]
Parkinson's DiseaseCerebrospinal Fluid (CSF)ReducedHuman[7]
Parkinson's DiseaseSubstantia NigraReducedHuman[7]
Parkinson's Disease (MPTP model)Substantia NigraReducedMacaque[17]
Parkinson's Disease (MPTP model)PutamenIncreasedMacaque[17]

Table 2: Preclinical Administration of D-serine and L-serine

CompoundAnimal ModelDisease ModelDoseRoute of AdministrationObserved EffectReference
D-serineTransgenic MiceAlzheimer's DiseaseNot specifiedOral (2 weeks)Restored spatial memory deficits[2]
D-serineAPPKI MiceAlzheimer's Disease0.01 M in drinking waterOral (3 months)Exacerbated neuronal loss in hippocampal CA1[4]
D-serineMice with anti-NMDAR antibodiesAnti-NMDAR Encephalitis500 mg/kg for 3 daysIntraperitonealAmeliorated reduction in hippocampal long-term potentiation[18]
D-serineAged RatsAging-associated cognitive declineNot specifiedOral (2 months in drinking water)Reversed cognitive flexibility decline[19]
L-serineNot specifiedNeurological Disease/InjuryHigh doses are well-toleratedDietary supplementPotential neuroprotective agent[8]

Experimental Protocols

The following are detailed, hypothetical protocols for the investigation of this compound in neurodegenerative disease research.

Protocol 1: Investigation of this compound in a Mouse Model of Alzheimer's Disease

1. Objective: To assess the effect of this compound administration on cognitive function and neuropathology in the AppNL-G-F/NL-G-F (APPKI) mouse model of Alzheimer's disease.

2. Materials:

  • APPKI mice and wild-type littermate controls (9 months of age).
  • This compound (CAS 3062-19-9).[13][20][21]
  • Sterile saline solution.
  • Morris Water Maze apparatus.
  • Immunohistochemistry reagents (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies).
  • HPLC system for amino acid analysis.

3. Methods:

4. Data Analysis:

  • Analyze behavioral data using two-way ANOVA.
  • Analyze immunohistochemistry and biochemical data using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Analysis of D- and L-Amino Acids in Brain Tissue by HPLC

1. Objective: To quantify the levels of D- and L-serine and alanine in brain tissue samples.

2. Materials:

  • Brain tissue homogenates.
  • Perchloric acid.
  • Fluorescent derivatization agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F).
  • HPLC system with a chiral column and fluorescence detector.
  • D- and L-amino acid standards.

3. Methods:

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound in neurodegenerative disease research.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine / Glycine (from this compound) D_Serine->NMDA_Receptor Binds to GluN1 Ca_ion Ca2+ Influx NMDA_Receptor->Ca_ion Channel Opening (depolarization removes Mg2+ block) Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks channel Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Excitotoxicity Excitotoxicity (in disease states) Ca_ion->Excitotoxicity Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway highlighting the co-agonist role of D-serine.

Experimental_Workflow start Start: Alzheimer's Mouse Model (e.g., APPKI) treatment Treatment Groups: 1. Vehicle 2. This compound start->treatment administration Daily Administration (e.g., 3 months) treatment->administration behavior Behavioral Assessment (e.g., Morris Water Maze) administration->behavior tissue_collection Tissue Collection (Brain) behavior->tissue_collection analysis Endpoint Analyses tissue_collection->analysis immuno Immunohistochemistry (Aβ plaques, Gliosis) analysis->immuno biochem Biochemical Analysis (D/L-Serine, D/L-Alanine) analysis->biochem results Data Analysis & Interpretation immuno->results biochem->results

Caption: Experimental workflow for investigating this compound in a mouse model.

Huntington_Aggregation mHTT_gene Mutant Huntingtin (mHTT) Gene (CAG repeat expansion) mHTT_protein mHTT Protein (Expanded PolyQ tract) mHTT_gene->mHTT_protein Transcription & Translation misfolding Misfolding & Conformational Change mHTT_protein->misfolding oligomers Soluble Oligomers (Toxic Species) misfolding->oligomers Self-aggregation fibrils Insoluble Fibrils oligomers->fibrils Further aggregation neuronal_dysfunction Neuronal Dysfunction & Cell Death oligomers->neuronal_dysfunction Cellular Interference inclusions Inclusion Bodies fibrils->inclusions inclusions->neuronal_dysfunction Cellular Stress

Caption: Simplified protein aggregation pathway in Huntington's Disease.

References

Application Notes and Protocols for Isotopic Labeling of dl-Alanyl-dl-serine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides containing D-amino acids are of increasing interest in pharmaceutical research due to their enhanced stability against enzymatic degradation.[1] This characteristic makes them attractive candidates for therapeutic agents with improved pharmacokinetic profiles. dl-Alanyl-dl-serine, a dipeptide composed of both D and L isomers of alanine and serine, presents a unique subject for metabolic studies to understand the in vivo fate of such stereochemically diverse small peptides. Isotopic labeling is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of molecules like this compound. By replacing one or more atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), the dipeptide can be unambiguously detected and quantified in complex biological matrices using mass spectrometry.

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound, its application in preclinical metabolic studies, and the subsequent analysis of biological samples.

Synthesis of Isotopically Labeled this compound

Solid-phase peptide synthesis (SPPS) is a robust and widely used method for the synthesis of peptides. The following protocol outlines the synthesis of this compound with isotopic labels incorporated into the alanine residue (e.g., U-¹³C₃, ¹⁵N-dl-Alanine).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-dl-Ser(tBu)-Wang resin

  • Fmoc-dl-[U-¹³C₃, ¹⁵N]-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-dl-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-dl-[U-¹³C₃, ¹⁵N]-Alanine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (95:2.5:2.5:1, v/v/v/w).

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting group.

  • Precipitation and Purification:

    • Filter the resin and precipitate the crude dipeptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the isotopically labeled this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vivo Metabolic Study in a Rodent Model

This protocol describes a typical pharmacokinetic study in rats to determine the ADME profile of isotopically labeled this compound following oral administration.

Experimental Protocol: Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isotopically labeled this compound

  • Vehicle for oral administration (e.g., sterile water)

  • Gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer a single oral dose of isotopically labeled this compound (e.g., 10 mg/kg) via gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).

  • Tissue Distribution (optional terminal procedure):

    • At the final time point, anesthetize the rats and perform cardiac puncture for a terminal blood draw.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Harvest key organs (e.g., liver, kidneys, intestine, brain, muscle) and store them at -80°C.

Sample Preparation and Quantitative Analysis by LC-MS/MS

This protocol details the extraction of the isotopically labeled dipeptide from plasma and tissue samples and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis

Materials:

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (IS) - a stable isotope-labeled version of a similar dipeptide or an analog.

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Tissue Sample Preparation:

    • Weigh a portion of the frozen tissue and homogenize it in 4 volumes of ice-cold ACN/water (1:1).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Process the supernatant as described for plasma samples.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions:

        • Labeled this compound: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion. The exact m/z will depend on the isotopic label used.

        • Internal Standard: Monitor the corresponding transition for the IS.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations of the labeled dipeptide.

    • Quantify the concentration of the labeled dipeptide in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Data Presentation

The following table presents illustrative pharmacokinetic parameters for a D-amino acid-containing molecule after oral administration in a preclinical model. This data is based on studies of D-alanine and serves as an example of the expected outcomes for a metabolically stable dipeptide like this compound.[2]

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)588.4 ± 40.9µM
Tmax (Time to Cmax)0.60 ± 0.06h
AUC (0-t) (Area Under the Curve)1250 ± 150µM*h
t₁/₂ (Half-life)0.46 ± 0.04h
CL/F (Apparent Clearance)12.5 ± 0.3L/h/kg
Vd/F (Apparent Volume of Distribution)8.3 ± 0.7L/kg

Visualizations

Metabolic_Fate Oral Administration Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen Labeled this compound Plasma Plasma Intestinal Lumen->Plasma Absorption Liver Liver Plasma->Liver Distribution Kidneys Kidneys Plasma->Kidneys Distribution Other Tissues Other Tissues Plasma->Other Tissues Distribution Feces Feces Liver->Feces Biliary Excretion (minor) Urine Urine Kidneys->Urine Renal Clearance

Caption: Metabolic fate of isotopically labeled this compound.

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (Isotopic Labeling) Dosing Oral Administration to Rats SPPS->Dosing Blood Blood Dosing->Blood Tissues Tissues Dosing->Tissues Urine_Feces Urine & Feces Dosing->Urine_Feces Extraction Sample Preparation (Protein Precipitation) Blood->Extraction Tissues->Extraction Urine_Feces->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for metabolic studies.

References

Troubleshooting & Optimization

Technical Support Center: dl-Alanyl-dl-serine Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and handling of dl-Alanyl-dl-serine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dipeptide composed of dl-alanine and dl-serine. Its solubility can be a concern for researchers as the racemic "dl" form of its constituent amino acid, serine, is known to be significantly less soluble in aqueous solutions than its individual L- or D-isomers due to differences in crystal structure.[1] This characteristic may extend to the dipeptide, potentially leading to challenges in preparing concentrated stock solutions for experiments.

Q2: What are the primary solvents for dissolving this compound?

A2: Based on its chemical structure, which includes polar amino and carboxyl groups, this compound is expected to be most soluble in aqueous solutions such as sterile, purified water or common biological buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of dipeptides:

  • Temperature: Generally, solubility increases with temperature. Gentle warming can aid dissolution.

  • pH: The pH of the solution can impact the charge state of the amino and carboxyl groups, affecting solubility. Solubility is often lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.

  • Co-solvents and Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of peptides. The specific effect depends on the salt and its concentration.

Q4: Can I use organic solvents to dissolve this compound?

A4: While organic solvents like DMSO and DMF are sometimes used for hydrophobic peptides, they are generally not the first choice for a polar dipeptide like this compound. If aqueous solubility is insufficient for your experimental needs, using a small percentage of a co-solvent might be tested, but its compatibility with the experimental system must be verified.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon cooling The solution is supersaturated at a lower temperature.Prepare the solution at the working temperature or gently warm to redissolve before use. If the problem persists, prepare a more dilute solution.
Cloudy or hazy solution Incomplete dissolution or presence of insoluble impurities.Use sonication to aid dissolution. If the solution remains cloudy, centrifuge to pellet any undissolved material and carefully collect the supernatant.
Difficulty dissolving the powder Low intrinsic solubility in the chosen solvent.Try gentle heating (e.g., 37°C). If that fails, consider adjusting the pH of the buffer slightly away from the isoelectric point.
Inconsistent experimental results Incomplete dissolution leading to inaccurate concentration.Always visually inspect for complete dissolution. After preparation, filter-sterilize the solution through a 0.22 µm filter to remove any micro-precipitates.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility
dl-Serine Water2050 mg/mL[1]
l-Serine Water25425 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Aqueous Buffer
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a portion of the desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the powder.

  • Dissolution: Vortex or stir the mixture. If the powder does not dissolve completely, proceed with the following steps.

  • Sonication (Optional): Place the vial in a sonicator bath for short intervals (1-2 minutes) to aid dissolution. Avoid excessive heating.

  • Gentle Heating (Optional): If sonication is insufficient, warm the solution in a water bath at a temperature compatible with your experiment (e.g., 37°C).

  • Final Volume Adjustment: Once the solute is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).

Experimental Workflow and Signaling Pathway

Application in Cell Culture: Dipeptide Utilization as a Nutrient Source

Dipeptides like this compound can be used in cell culture media as a stable and soluble source of amino acids. This is particularly beneficial for delivering amino acids that may have poor solubility or stability on their own. The general mechanism involves cellular uptake and subsequent enzymatic cleavage.

Dipeptide_Utilization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Uptake Extracellular Peptidase Extracellular Peptidase This compound->Extracellular Peptidase Cleavage Dipeptide_int This compound Amino Acid Transporter->Dipeptide_int Alanine_ext Alanine Extracellular Peptidase->Alanine_ext Serine_ext Serine Extracellular Peptidase->Serine_ext Alanine_ext->Amino Acid Transporter Serine_ext->Amino Acid Transporter Intracellular Peptidase Intracellular Peptidase Dipeptide_int->Intracellular Peptidase Cleavage Alanine_int Alanine Intracellular Peptidase->Alanine_int Serine_int Serine Intracellular Peptidase->Serine_int Protein Synthesis Protein Synthesis Alanine_int->Protein Synthesis Metabolic Pathways Metabolic Pathways Alanine_int->Metabolic Pathways Serine_int->Protein Synthesis Serine_int->Metabolic Pathways

Dipeptide uptake and utilization by a cell.

Logical Workflow for Evaluating this compound as a Cell Culture Supplement

This workflow outlines the steps to assess the suitability of this compound as a replacement for free amino acids in a cell culture medium.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of this compound C Culture cells in: 1. Complete Medium (Control) 2. Basal Medium + this compound 3. Basal Medium (Negative Control) A->C B Prepare basal medium lacking Alanine and Serine B->C D Monitor cell growth and viability (e.g., cell count, MTT assay) C->D E Measure amino acid concentration in supernatant over time (HPLC) C->E F Assess protein production (if applicable) C->F

Workflow for assessing this compound in cell culture.

References

Preventing dl-Alanyl-dl-serine degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of dl-Alanyl-dl-serine in solution. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The degradation of this compound in solution is primarily driven by chemical instability.[1][2] The main degradation pathways include:

  • Hydrolysis: This is the cleavage of the peptide bond between alanine and serine, which is a common degradation route for peptides in water.[1][3] This reaction is often catalyzed by acidic or basic conditions.[4]

  • Diketopiperazine Formation: As a dipeptide, this compound is susceptible to intramolecular cyclization, where the N-terminal amino group attacks the carbonyl group of the second amino acid, leading to the formation of a stable cyclic diketopiperazine.[5]

  • Racemization: The chiral centers of both L-alanine and L-serine can convert to their D-isomers (and vice-versa) under certain conditions, particularly at basic pH.[6] This can lead to a mixture of stereoisomers and potentially reduce biological activity.[7]

  • Oxidation: The serine residue, while less susceptible than methionine or cysteine, can undergo oxidation, especially in the presence of metal ions or reactive oxygen species.[8]

Q2: What is the optimal pH for storing this compound solutions to minimize degradation?

A2: The stability of peptides is highly pH-dependent.[1][9][10][11] For dipeptides containing serine, hydrolysis can be facilitated at a pH of 5-6, where the serine hydroxyl group may attack the adjacent amide bond.[1][2] Conversely, pH levels above 8 should be avoided to prevent base-catalyzed racemization and deamidation.[6] For a similar dipeptide, L-alanyl-L-glutamine, maximum stability was observed at a pH of approximately 6.0.[12] Therefore, maintaining a pH in the slightly acidic to neutral range (pH 5-7) is recommended. The optimal pH should be determined empirically for your specific application and buffer system.

Q3: What is the recommended storage temperature for this compound solutions?

A3: To minimize degradation, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder at -20°C or -80°C for long-term stability.[6][13] Once in solution, peptides are much less stable.[13] For short-term storage, solutions should be kept at 2-8°C. For longer-term storage of solutions, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored frozen at -20°C or preferably -80°C.[14]

Q4: Should I be concerned about oxidation, and how can I prevent it?

A4: While serine is not as prone to oxidation as residues like methionine or cysteine, it can still occur.[8] To minimize the risk of oxidation, you should:

  • Use high-purity water and reagents to avoid metal ion contamination, which can catalyze oxidation.

  • Consider purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

  • Avoid prolonged exposure to atmospheric oxygen.[6]

Q5: How can I monitor the degradation of my this compound sample?

A5: The most common and effective method for monitoring peptide purity and degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][15] This technique allows you to separate the intact dipeptide from its degradation products. By analyzing samples over time, you can quantify the rate of degradation. Coupling HPLC with Mass Spectrometry (LC-MS) is essential for identifying the exact chemical nature of the degradation products.[15][16]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Rapid loss of peptide concentration in solution. Inappropriate pH: The solution pH may be too acidic or too basic, accelerating hydrolysis.Verify the pH of your buffer. Perform a pH stability study (see Protocol 2) to find the optimal pH range (typically 5-7).
High Storage Temperature: Storing the solution at room temperature or even 4°C for extended periods can lead to significant degradation.Store solutions frozen at -80°C for long-term storage.[6] Prepare fresh solutions for immediate use whenever possible.
Microbial Contamination: Bacteria or fungi can proliferate in non-sterile solutions and enzymatically degrade the peptide.Prepare solutions using sterile water and buffers. Filter-sterilize the final solution through a 0.22 µm filter before storage.
Appearance of new, unexpected peaks in HPLC analysis. Hydrolysis: A new peak could correspond to free alanine and serine.Confirm the identity of the peaks by co-injecting with alanine and serine standards. Use LC-MS to determine the mass of the new peaks.
Diketopiperazine (DKP) Formation: A common degradation product for dipeptides, often appearing as a distinct peak in the chromatogram.[5]Use LC-MS to identify the mass corresponding to the cyclized dipeptide. Optimize storage at lower temperatures and in a lyophilized state to minimize this.
Oxidation: An oxidation product would have a mass increase of +16 Da or more.Use high-purity solvents and consider adding an antioxidant if compatible with your application. Store under an inert atmosphere.
Loss of biological activity without a significant change in peptide concentration (as measured by UV detection). Racemization: The conversion of L-amino acids to D-amino acids (or vice-versa) can lead to inactive stereoisomers that may not be separated by standard RP-HPLC.Use a chiral chromatography method to separate the different stereoisomers. Avoid high pH conditions (pH > 8) which accelerate racemization.

Quantitative Data Summary

The following tables present hypothetical data based on typical dipeptide degradation kinetics to illustrate the impact of pH and temperature.

Table 1: Effect of pH on the Degradation Rate of this compound at 40°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)Primary Degradation Pathway
3.0250.0277Acid-catalyzed hydrolysis
4.0500.0139Hydrolysis
5.0850.0082Hydrolysis / Serine-mediated cleavage
6.01500.0046Minimal degradation
7.01200.0058Diketopiperazine formation
8.0400.0173Base-catalyzed hydrolysis & Racemization
9.0150.0462Base-catalyzed hydrolysis & Racemization

Table 2: Effect of Temperature on the Stability of this compound at pH 6.0

Temperature% Remaining after 30 days% Remaining after 90 days
40°C87.0%66.0%
25°C (Room Temp)95.7%87.8%
4°C (Refrigerated)99.1%97.3%
-20°C (Frozen)>99.9%>99.9%

Diagrams

Potential Degradation Pathways of this compound Peptide This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H₂O (Acid/Base Catalyzed) DKP Diketopiperazine Formation Peptide->DKP Intramolecular Cyclization Racemization Racemization Peptide->Racemization Basic pH Oxidation Oxidation Peptide->Oxidation Oxidants (e.g., O₂, Metal Ions) Products_Hydrolysis Alanine + Serine Hydrolysis->Products_Hydrolysis Products_DKP Cyclo(Ala-Ser) DKP->Products_DKP Products_Rac Stereoisomers (e.g., d-Ala-l-Ser, l-Ala-d-Ser) Racemization->Products_Rac Products_Ox Oxidized Serine Residue Oxidation->Products_Ox

Caption: Key chemical degradation pathways for this compound in solution.

Experimental Workflow for Stability Testing cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare peptide solutions in different buffers (pH 3-9) Aliquots Aliquot samples into sealed vials Prep->Aliquots Storage Store aliquots at controlled temperatures (e.g., 4°C, 25°C, 40°C) Aliquots->Storage Sampling Withdraw samples at defined time points Storage->Sampling HPLC Analyze by RP-HPLC to quantify remaining peptide Sampling->HPLC LCMS Identify degradation products by LC-MS Sampling->LCMS Kinetics Calculate degradation rate constants and half-life HPLC->Kinetics LCMS->Kinetics Optimal Determine optimal storage conditions (pH, Temp) Kinetics->Optimal Troubleshooting Logic for Peptide Degradation Issues rect_node rect_node start Problem: Unexpected Peptide Degradation check_purity Initial purity >95%? start->check_purity check_storage Stored as lyophilized solid at <= -20°C? check_purity->check_storage Yes resynthesize Action: Resynthesize or re-purify peptide check_purity->resynthesize No check_pH Solution pH between 5-7? check_storage->check_pH Yes store_properly_solid Action: Store lyophilized peptide at -80°C check_storage->store_properly_solid No check_temp Solution stored frozen? check_pH->check_temp Yes adjust_pH Action: Adjust buffer pH. Perform stability study. check_pH->adjust_pH No check_aliquot Aliquoted to avoid freeze-thaw cycles? check_temp->check_aliquot Yes store_frozen Action: Store solution aliquots at -80°C check_temp->store_frozen No aliquot_solution Action: Prepare single-use aliquots before freezing check_aliquot->aliquot_solution No final_check If issues persist, consider oxidation or contamination. Use inert gas & sterile technique. check_aliquot->final_check Yes

References

Technical Support Center: Optimizing HPLC Separation of dl-Alanyl-dl-serine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dl-Alanyl-dl-serine diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound diastereomers in a question-and-answer format.

Q1: Why am I seeing a single, broad peak instead of two resolved peaks for my diastereomers on a reversed-phase (C18) column?

A1: Co-elution of diastereomers on achiral columns is a common challenge due to their similar physicochemical properties. Here are several troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient can enhance resolution. If you are using a steep gradient, try decreasing the rate of organic solvent increase. For example, if you are running a gradient of 10-90% acetonitrile in 10 minutes, try extending the gradient to 20 minutes or using a multi-step gradient with a very slow ramp around the expected elution time.

  • Adjust Mobile Phase pH: The ionization state of the N- and C-termini and the side chains can influence retention. Buffering the mobile phase and systematically adjusting the pH can alter the selectivity. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is a good starting point.[1]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol or using a combination of both.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes improve resolution for diastereomers.

  • Consider a Different Achiral Stationary Phase: If a C18 column is not providing separation, a C8 column or a column with a different stationary phase chemistry might offer different selectivity.

Q2: My peaks are split or show significant tailing. What are the likely causes and solutions?

A2: Peak splitting and tailing can be caused by several factors, from column issues to sample preparation.[2][3]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase.[4][5]

  • Column Contamination or Voids: Contaminants on the column frit or a void at the column inlet can disrupt the sample band, leading to split peaks. Solution: First, try flushing the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column.[2]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Solution: Try diluting your sample and injecting a smaller volume.[3]

  • Inadequate Buffering: If the mobile phase pH is close to the pKa of the analyte, small fluctuations can cause peak shape issues. Solution: Ensure your mobile phase is adequately buffered, typically with a buffer concentration of 10-25 mM.

Q3: I am not getting any separation even after optimizing my reversed-phase method. What is the next step?

A3: If an achiral method is insufficient, direct or indirect chiral separation methods are the recommended next steps.

  • Indirect Chiral Separation (Derivatization): This involves reacting your dipeptide mixture with a chiral derivatizing agent to form new diastereomeric pairs that are more easily separated on a standard reversed-phase column. A common approach is derivatization with o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC).[6][7] This method is highly sensitive and effective for compounds containing primary amines.

  • Direct Chiral Separation (Chiral Stationary Phase): Using a chiral stationary phase (CSP) is a powerful method for separating stereoisomers. Columns based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide-based CSPs are often effective for amino acids and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating this compound diastereomers on a C18 column?

A1: A good starting point for a reversed-phase separation would be a linear gradient using water with 0.1% TFA as mobile phase A and acetonitrile with 0.1% TFA as mobile phase B.[1] A shallow gradient, for example, 5-30% B over 20-30 minutes, is recommended to maximize the chance of resolving the closely eluting diastereomers.

Q2: How can I detect this compound if it doesn't have a strong chromophore?

A2: this compound lacks a strong UV chromophore. To achieve sensitive detection, derivatization is often necessary. Pre-column derivatization with a reagent like OPA/NAC not only facilitates chiral separation but also introduces a fluorescent tag, allowing for highly sensitive detection.[6][8] Alternatively, mass spectrometry (LC-MS) can be used for detection without derivatization.[7]

Q3: Which type of chiral column is best suited for this compound?

A3: While the optimal column must be determined empirically, columns based on macrocyclic glycopeptides like the Astec CHIROBIOTIC T have shown success in resolving underivatized amino acid and peptide enantiomers. Polysaccharide-based columns, such as those with amylose derivatives, are also a good option for dipeptide stereoisomers.[9]

Q4: Can I use the same method for quantifying the diastereomers?

A4: Yes, once a method with adequate resolution (baseline separation is ideal) and sensitivity is developed, it can be validated for quantitative analysis. This typically involves establishing linearity, accuracy, and precision according to relevant guidelines.

Experimental Protocols

Protocol 1: Indirect Chiral Separation via OPA/NAC Derivatization and RP-HPLC

This protocol is adapted from methods used for the separation of D/L-serine.[6]

  • Standard and Sample Preparation:

    • Prepare a stock solution of your this compound sample in a weak solvent like 10% methanol in water.

    • Prepare working standards by diluting the stock solution to the desired concentration range.

  • Derivatization Reagent:

    • Prepare a 4 mM solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., borate buffer, pH 9.5).

  • Derivatization Procedure:

    • Mix the sample or standard solution with the OPA/NAC reagent in a 4:1 ratio (sample:reagent).

    • Allow the reaction to proceed for approximately 2-3 minutes at room temperature.

    • Immediately inject a portion of the reaction mixture onto the HPLC system.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 25 mM Phosphate buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: Start with a low percentage of B and run a shallow linear gradient to elute the derivatized diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Protocol 2: Direct Chiral Separation on an Amylose-Based CSP

This protocol is based on the separation of other dipeptide diastereomers.[9]

  • Standard and Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent mixture.

  • HPLC Conditions:

    • Column: Amylose-based chiral stationary phase (e.g., AmyCoat-RP).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate), an organic modifier (e.g., methanol or acetonitrile), and an additive (e.g., 0.05% formic acid). The exact ratio needs to be optimized, but a starting point could be Methanol:Ammonium Acetate (10 mM):Formic Acid (70:30:0.05, v/v/v).[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm or Mass Spectrometry.

Data Presentation

Table 1: Example HPLC Parameters for Dipeptide Diastereomer Separation

ParameterMethod 1: Indirect (RP-HPLC)Method 2: Direct (Chiral HPLC)
Stationary Phase C18 SilicaAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase A 25 mM Phosphate Buffer, pH 6.0-
Mobile Phase B Acetonitrile/Methanol (50:50)Methanol:10mM Ammonium Acetate:Formic Acid (70:30:0.05)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Temperature Ambient27 °C
Detection Fluorescence (Ex:340/Em:450 nm)UV (210-220 nm) or MS
Derivatization Required (e.g., OPA/NAC)Not Required

Note: These are starting parameters and will likely require optimization for this compound.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_rphplc Reversed-Phase Optimization cluster_chiral Advanced Chiral Methods cluster_end Outcome start Single Broad Peak or Poor Resolution opt_gradient Optimize Gradient (Make it shallower) start->opt_gradient opt_solvent Change Organic Modifier (ACN <> MeOH) opt_gradient->opt_solvent If no improvement resolved Separation Achieved opt_gradient->resolved Success opt_ph Adjust Mobile Phase pH opt_solvent->opt_ph If no improvement opt_solvent->resolved Success opt_temp Lower Temperature opt_ph->opt_temp If no improvement opt_ph->resolved Success opt_temp->resolved Success not_resolved Still Not Resolved opt_temp->not_resolved If still co-eluting indirect Indirect Method: Derivatize (e.g., OPA/NAC) + RP-HPLC indirect->resolved direct Direct Method: Use Chiral Column (e.g., Amylose, Teicoplanin) direct->resolved not_resolved->indirect not_resolved->direct

Caption: Troubleshooting workflow for resolving co-eluting diastereomers.

Derivatization_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products cluster_analysis Analysis dipeptide This compound (Diastereomer Mixture) mix Mix and React (2-3 min at RT) dipeptide->mix reagent OPA + N-acetyl-L-cysteine (Chiral Derivatizing Agent) reagent->mix derivatives Fluorescent Diastereomeric Derivatives (Separable on C18) mix->derivatives hplc Inject into RP-HPLC System with Fluorescence Detection derivatives->hplc

Caption: Workflow for indirect chiral separation via derivatization.

References

Technical Support Center: Synthetic dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic dl-Alanyl-dl-serine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem 1: Low Yield of this compound

Symptoms: The final isolated yield of the dipeptide is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
Incomplete Coupling Reaction Optimize coupling reagent stoichiometry and reaction time. Consider using a different coupling agent (e.g., HBTU, HATU). Monitor the reaction progress by a ninhydrin test or a small-scale cleavage and HPLC analysis.Incomplete formation of the peptide bond is a primary reason for low yields. Ensuring complete reaction of the amino and carboxyl groups is crucial.
Diketopiperazine (DKP) Formation If using a solid-phase synthesis approach with a Wang or similar resin, consider switching to a 2-chlorotrityl chloride resin. For solution-phase synthesis, maintain a low temperature during coupling and deprotection steps.The dipeptide, once formed, can cyclize to form a stable six-membered ring (DKP), especially at the dipeptide stage, leading to cleavage from the resin or loss from the reaction mixture.[1]
Side Reactions of Serine Ensure adequate protection of the serine hydroxyl group (e.g., with a t-butyl group) during synthesis to prevent O-acylation.The hydroxyl group of serine can be acylated by the activated carboxyl group of alanine, leading to the formation of byproducts and consumption of starting materials.[2]
Aggregation If aggregation is suspected, especially in solid-phase synthesis, consider using a more polar solvent system or adding chaotropic salts. Sonication can also help to break up aggregates.Peptide aggregation can hinder reagent access and lead to incomplete reactions, thus lowering the yield.
Loss during Work-up/Purification Optimize the purification protocol. For precipitation, ensure the correct anti-solvent and temperature are used. For chromatography, select a column and mobile phase that provide good separation and recovery.The dipeptide can be lost during extraction, precipitation, or chromatographic purification if the conditions are not optimized for its specific physicochemical properties.
Problem 2: Presence of Unexpected Peaks in HPLC Analysis

Symptoms: The HPLC chromatogram of the purified product shows significant impurity peaks.

Possible Impurities and Identification Strategies:

Potential Impurity Expected Mass Difference (from target) Identification/Confirmation Method Mitigation Strategy
Diketopiperazine (DKP) -18 Da (loss of H₂O)LC-MS analysis. The DKP will have a molecular weight corresponding to the cyclic dipeptide.See "Low Yield" troubleshooting.
Unreacted Amino Acids Alanine (89.09 g/mol ), Serine (105.09 g/mol )HPLC with standards, Amino Acid Analysis.Optimize coupling reaction and purification.
Diastereomers (l-Ala-d-Ser, d-Ala-l-Ser) 0 DaChiral HPLC analysis.Use enantiomerically pure starting materials. Racemization can occur during activation; use base-free activation methods or racemization suppressants like HOBt.
O-Acyl Isomer 0 DaNMR spectroscopy (different chemical shifts for the serine protons). Tandem MS may show different fragmentation patterns.Use a stable protecting group for the serine hydroxyl group. Cleavage conditions should be optimized to prevent acyl migration.
Deletion Peptides (if part of a larger sequence) VariesLC-MS analysis will show a mass corresponding to the missing amino acid.Ensure complete deprotection and coupling at each step of the synthesis.[3]
Byproducts from Protecting Groups VariesLC-MS analysis can identify adducts of protecting groups.Ensure complete removal of all protecting groups during the final cleavage step and use appropriate scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities arise from side reactions during synthesis and include:

  • Diketopiperazine (DKP): A cyclic dipeptide formed from the intramolecular condensation of this compound.

  • Diastereomers: The synthesis of a racemic dipeptide can also lead to the formation of diastereomers such as l-Alanyl-d-serine and d-Alanyl-l-serine if the starting materials are not perfectly racemic or if racemization occurs during synthesis.

  • Unreacted Starting Materials: Residual dl-alanine and dl-serine.

  • O-Acyl Isomer: An isomer where the alanine residue is attached to the hydroxyl group of serine instead of the amino group. This can occur if the serine hydroxyl group is not properly protected.

  • Byproducts from Protecting Groups: Residual protecting groups or their derivatives that have not been completely removed.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a common starting point. UV detection is typically used for quantification.[4]

  • Chiral HPLC: Essential for separating and quantifying the different stereoisomers (dl, ld, dd, ll) of alanyl-serine. This can be achieved using a chiral stationary phase or by derivatizing the dipeptide with a chiral reagent to form diastereomers that can be separated on a standard HPLC column.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of the final product and impurities. Quantitative NMR (qNMR) can also be employed for purity assessment without the need for a reference standard of the impurity.[2][8]

Q3: What are the acceptable limits for these impurities in a pharmaceutical-grade product?

A3: The acceptable limits for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For pharmaceutical products, impurities are generally controlled to very low levels. The specific limits depend on the dosage and the toxicity of the impurity. For example, the EMA has a general limit of 1% for unqualified impurities during clinical development, with identification recommended at 0.5% and above.[9] It is crucial to consult the relevant regulatory guidelines for your specific application.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC for Diastereomer Separation (Example)

This protocol is based on the separation of amino acid enantiomers and can be adapted for dipeptides.

  • Column: Chiral stationary phase (CSP) column (e.g., a crown-ether based column like ChiroSil® SCA(-)).[10]

  • Mobile Phase: A mixture of methanol and water with a small amount of an acidic modifier (e.g., 84% MeOH/16% H₂O with 5 mM HClO₄).[10]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Note: The exact mobile phase composition and column type will need to be optimized for the specific diastereomers of alanyl-serine.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis synthesis This compound Synthesis purification Crude Product Purification synthesis->purification hplc HPLC / UPLC (Purity Assessment) purification->hplc Initial Purity Check nmr NMR (Structure & qNMR) purification->nmr Structural Confirmation chiral_hplc Chiral HPLC (Diastereomer Analysis) hplc->chiral_hplc If diastereomers suspected lcms LC-MS (Impurity ID) hplc->lcms For unknown peaks

Caption: Analytical workflow for synthetic this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_coupling Incomplete Coupling? start->incomplete_coupling extra_peaks Unexpected HPLC Peaks? start->extra_peaks dkp DKP Formation? incomplete_coupling->dkp No optimize_coupling Optimize Coupling Reagents/Time incomplete_coupling->optimize_coupling Yes change_resin Change Resin or Lower Temperature dkp->change_resin Yes diastereomers Diastereomers Present? extra_peaks->diastereomers No lcms_id LC-MS for ID extra_peaks->lcms_id Yes chiral_analysis Chiral HPLC Analysis diastereomers->chiral_analysis Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of dl-Alanyl-dl-serine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dl-Alanyl-dl-serine using chromatography techniques.

Troubleshooting Guides

Chromatographic purification of dipeptides like this compound can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition. - Incorrect column selection. - pH of the mobile phase is too close to the pKa of the analyte. - Column overloading.- Optimize the mobile phase by adjusting the organic modifier concentration and ionic strength.[1] - Use a chiral stationary phase (CSP) specifically designed for amino acid and peptide separations (e.g., CHIROBIOTIC™ T).[2] - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Reduce the sample concentration or injection volume.
Peak Splitting or Tailing - Column degradation or contamination. - Presence of multiple stereoisomers (LL, DD, DL, LD). - Secondary interactions with the stationary phase. - Sample solvent incompatible with the mobile phase.- Flush the column with a strong solvent or replace it if necessary. - This is expected for a dl,dl-dipeptide mixture; optimize the method to resolve the different stereoisomers.[3] - Add a mobile phase additive like trifluoroacetic acid (TFA) to minimize secondary interactions. - Dissolve the sample in the initial mobile phase whenever possible.
Irreproducible Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues. - Pump malfunction or leaks.- Ensure precise mobile phase preparation and use a gradient controller. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Check the HPLC system for leaks and ensure the pump is functioning correctly.
No or Low Analyte Recovery - Adsorption of the dipeptide to the column or system components. - Degradation of the analyte during the purification process. - Incomplete elution from the column.- Use mobile phase additives to reduce non-specific binding. - Assess the stability of this compound under the chosen chromatographic conditions (pH, temperature). - Modify the gradient to include a stronger elution step.
Baseline Noise or Drift - Contaminated mobile phase or solvents. - Detector issues (e.g., lamp aging, dirty flow cell). - Air bubbles in the system.- Use high-purity solvents and filter the mobile phase. - Clean the detector flow cell and check the lamp performance. - Degas the mobile phase thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating the stereoisomers of this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the four stereoisomers (L-Ala-L-Ser, D-Ala-D-Ser, L-Ala-D-Ser, and D-Ala-L-Ser). This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomeric and diastereomeric pairs.[2][4]

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: this compound is a zwitterionic dipeptide with a molecular weight of 176.17 g/mol .[5] Its polar nature, due to the amino, carboxyl, and hydroxyl groups, influences its solubility and interaction with different stationary phases. The presence of two chiral centers results in four stereoisomers, making chiral separation a critical aspect of its purification.

Q3: How can I improve the resolution between the different stereoisomers?

A3: To improve resolution, you can:

  • Optimize the mobile phase: Adjusting the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer can significantly impact selectivity.[1]

  • Select an appropriate chiral column: Columns with macrocyclic glycopeptide selectors, such as teicoplanin-based columns (e.g., CHIROBIOTIC™ T), are known to be effective for the direct separation of underivatized amino acids and small peptides.[2]

  • Adjust the temperature: Running the separation at different temperatures can alter the interaction kinetics between the analyte and the stationary phase, potentially improving resolution.

  • Use mobile phase additives: Additives like trifluoroacetic acid (TFA) can improve peak shape and resolution by minimizing unwanted interactions.

Q4: Can ion-exchange chromatography be used to purify this compound?

A4: Yes, ion-exchange chromatography (IEC) can be used, particularly for separating diastereomeric pairs.[3] Since dipeptides are charged molecules, their retention on an ion-exchange column is dependent on their net charge, which is influenced by the mobile phase pH. Weak anion-exchange columns have been shown to resolve dl,dl-dipeptides into two peaks corresponding to the l,l/d,d and l,d/d,l pairs.[3]

Q5: Is derivatization necessary for the chiral separation of this compound?

A5: Derivatization is not always necessary. Chiral stationary phases are available that can directly separate the enantiomers of underivatized dipeptides.[2] However, in some cases, derivatization with a chiral reagent to form diastereomers can allow for separation on a standard achiral reversed-phase column.[6] This indirect approach can be an alternative if a suitable chiral column is not available.

Experimental Protocols

Chiral HPLC Separation of this compound Stereoisomers (Adapted Method)

This protocol is adapted from methods used for the chiral separation of similar dipeptides and amino acids.[2][6]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Astec® CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particle size)[2]

  • HPLC-grade methanol and water

  • Formic acid

  • This compound standard

  • Sample dissolution solvent (initial mobile phase)

2. Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid
Gradient 0-5 min: 5% B 5-25 min: 5-50% B 25-30 min: 50% B 30-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Mobile Phase A

3. Procedure:

  • Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade methanol (Mobile Phase B).

  • Degas the mobile phases before use.

  • Install the chiral column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Run the gradient program and collect the data.

  • The expected elution order would be the four stereoisomers, which may appear as two sets of closely eluting peaks (diastereomers) with each set containing two enantiomers.

Quantitative Data (Hypothetical Example):

The following table presents hypothetical retention times for the stereoisomers of this compound based on the protocol above. Actual retention times may vary depending on the specific system and column used.

StereoisomerExpected Retention Time (min)
L-Alanyl-D-Serine~15.2
D-Alanyl-L-Serine~16.5
L-Alanyl-L-Serine~18.8
D-Alanyl-D-Serine~20.1

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Dissolve this compound in initial mobile phase Injection Inject sample Sample_Prep->Injection Mobile_Phase_Prep Prepare & degas mobile phases Equilibration Equilibrate chiral column Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Elution Run gradient elution Injection->Gradient_Elution Detection UV Detection at 210 nm Gradient_Elution->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Peak_Integration Integrate peaks Chromatogram->Peak_Integration Quantification Quantify stereoisomers Peak_Integration->Quantification

Caption: Experimental workflow for the chiral HPLC purification of this compound.

Troubleshooting_Poor_Resolution Start Poor Peak Resolution Observed Check_Mobile_Phase Is mobile phase optimized? Start->Check_Mobile_Phase Optimize_Mobile_Phase Adjust organic modifier % and buffer pH Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Column Is the column appropriate? Check_Mobile_Phase->Check_Column Yes Optimize_Mobile_Phase->Check_Column Select_Chiral_Column Use a suitable chiral stationary phase Check_Column->Select_Chiral_Column No Check_Overloading Is the column overloaded? Check_Column->Check_Overloading Yes Select_Chiral_Column->Check_Overloading Reduce_Load Decrease sample concentration or injection volume Check_Overloading->Reduce_Load Yes Resolution_Improved Resolution Improved Check_Overloading->Resolution_Improved No Reduce_Load->Resolution_Improved

Caption: Troubleshooting logic for poor peak resolution in dipeptide chromatography.

References

Troubleshooting low yield in dl-Alanyl-dl-serine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the chemical synthesis of dl-Alanyl-dl-serine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting FAQs

Q1: My overall yield of this compound is significantly lower than expected. What is a systematic way to troubleshoot this?

A systematic approach is crucial to pinpoint the source of yield loss. The synthesis process can be broken down into four key stages: Starting Material Quality, Coupling Reaction, Protecting Group Deprotection, and Final Purification. Start by evaluating the purity of your crude product before chromatography. If the crude purity is low, the issue likely lies in the reaction chemistry (coupling or deprotection). If crude purity is high but final yield is low, the purification process may be the problem.

The following workflow provides a logical path for troubleshooting.

G start Low Final Yield crude_check Analyze Crude Product (LC-MS / NMR) start->crude_check reaction_issue Problem in Reaction Chemistry crude_check->reaction_issue Low Crude Purity purification_issue Problem in Purification crude_check->purification_issue High Crude Purity coupling Incomplete Coupling? reaction_issue->coupling deprotection Deprotection Failure or Side Reactions? coupling->deprotection No solution_coupling Optimize Coupling: - Change Reagent/Solvent - Increase Time/Temp - Double Couple coupling->solution_coupling Yes materials Starting Material Quality Issue? deprotection->materials No solution_deprotection Optimize Deprotection: - Verify Reagent Quality - Adjust Conditions - Add Scavengers deprotection->solution_deprotection Yes solution_materials Verify Purity of: - Protected Amino Acids - Solvents - Reagents materials->solution_materials Yes separation Poor Diastereomer Separation? purification_issue->separation recovery Low Recovery from Column? separation->recovery No solution_separation Optimize HPLC: - Change Gradient/Solvent - Use Chiral Column - Consider Enzymatic Synthesis separation->solution_separation Yes solution_recovery Check for: - Product Precipitation - Adsorption to Column - Optimize Fraction Collection recovery->solution_recovery Yes G cluster_0 Peptide Coupling Reaction Ala N-Protected Alanine (Carboxyl Component) Active_Ester Activated Intermediate Ala->Active_Ester Activation Ser C-Protected Serine (Amine Component) Dipeptide Protected This compound Ser->Dipeptide Reagent Coupling Reagent (e.g., HBTU, DCC) Reagent->Active_Ester Active_Ester->Dipeptide Acylation

Technical Support Center: dl-Alanyl-dl-serine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectral analysis of dl-Alanyl-dl-serine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry of this compound, helping you distinguish between true signal and experimental artifacts.

Question: I am observing peaks in my mass spectrum that do not correspond to the molecular weight of this compound. What are the likely sources of these artifacts?

Answer:

Several common artifacts can appear in the mass spectrum of a dipeptide like this compound. These can be broadly categorized as adduct formation, in-source fragmentation/decay, and contaminants.

  • Adduct Formation: In electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), it is common for the analyte to associate with alkali metal ions present in the sample, solvents, or on glassware. The most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).

  • In-Source Fragmentation/Decay: The energy applied during the ionization process can sometimes be sufficient to cause fragmentation of the parent molecule before it reaches the mass analyzer. For peptides containing serine, a common in-source decay pathway is the neutral loss of water (-18 Da) from the serine side chain.[1][2][3]

  • Contaminants: Peaks from various contaminants can be present in the spectrum. These can include residual solvents, plasticizers from sample tubes, or keratin from environmental exposure.

Here is a summary of common artifactual peaks you might observe for this compound (Molecular Weight: 176.17 g/mol ):

Observed m/zPutative IdentityCommon Cause
199.07[M+Na]⁺Sodium ion adduct
215.04[M+K]⁺Potassium ion adduct
158.07[M-H₂O+H]⁺Neutral loss of water from the serine side chain

Question: How can I confirm that the extra peaks I'm seeing are indeed sodium and potassium adducts?

Answer:

You can confirm the presence of sodium and potassium adducts by observing the characteristic isotopic patterns and mass differences. The mass difference between the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ will be approximately 22 Da. The difference between the protonated molecule and the potassium adduct [M+K]⁺ will be approximately 38 Da. If you observe peaks at these mass differences from your main analyte peak, they are very likely adducts. To reduce their intensity, you can try using high-purity solvents and meticulously clean glassware.

Question: I am seeing a significant peak at m/z 158. Is this a fragment of my peptide?

Answer:

A peak at m/z 158 in the mass spectrum of this compound likely corresponds to the neutral loss of a water molecule from the protonated parent ion.[1][2][3] The serine residue in the dipeptide has a hydroxyl group (-OH) in its side chain which can be readily lost as water during the ionization process, particularly with higher energy ionization methods or in-source fragmentation. This is a common phenomenon for serine- and threonine-containing peptides.

Question: What are some general troubleshooting steps I can take to minimize artifacts in my mass spectrum?

Answer:

To improve the quality of your mass spectrum and minimize artifacts, consider the following steps:

  • Sample Purity: Ensure the purity of your this compound sample. Impurities from synthesis or degradation can introduce unexpected peaks.

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize contaminants and adduct-forming ions.

  • Cleanliness: Use thoroughly cleaned glassware and sample vials to avoid contamination from detergents, salts, and other residues.

  • Ionization Method Optimization: Adjust the parameters of your ionization source (e.g., source temperature, voltages) to minimize in-source fragmentation. Softer ionization conditions can often reduce the extent of neutral loss.

  • Matrix Selection (for MALDI): For MALDI-MS, the choice of matrix is crucial for analyzing small molecules.[4][5][6][7] A matrix that provides a clean background in the low mass range is essential. 4-hydroxy-3-nitrobenzonitrile has been suggested as a good general-purpose matrix for small molecules and peptides.[4][5][7]

The following workflow provides a systematic approach to troubleshooting common artifacts:

troubleshooting_workflow start Start: Observe Unexpected Peaks in Mass Spectrum check_adducts Check for Adducts (e.g., [M+Na]⁺, [M+K]⁺) start->check_adducts check_neutral_loss Check for Neutral Loss (e.g., [M-H₂O+H]⁺) start->check_neutral_loss check_contaminants Check for Contaminants (e.g., solvent peaks, plasticizers) start->check_contaminants confirm_adducts Confirm Adducts: Mass difference of ~22 Da (Na) or ~38 Da (K) from [M+H]⁺ check_adducts->confirm_adducts confirm_neutral_loss Confirm Neutral Loss: Mass difference of ~18 Da from [M+H]⁺ check_neutral_loss->confirm_neutral_loss identify_contaminants Identify Contaminants: Compare with blank runs and known contaminant databases check_contaminants->identify_contaminants remedy_adducts Remedy: Use high-purity solvents and clean glassware confirm_adducts->remedy_adducts Adducts Confirmed remedy_neutral_loss Remedy: Optimize ionization source parameters (e.g., lower temperature) confirm_neutral_loss->remedy_neutral_loss Neutral Loss Confirmed remedy_contaminants Remedy: Use fresh, high-purity solvents and clean sample handling materials identify_contaminants->remedy_contaminants Contaminants Identified end End: Clean Mass Spectrum remedy_adducts->end remedy_neutral_loss->end remedy_contaminants->end

Troubleshooting workflow for mass spectrum artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The monoisotopic mass of this compound is 176.0797 g/mol . In positive ion mode mass spectrometry, you would typically observe the protonated molecule, [M+H]⁺, at an m/z of approximately 177.0870.

Q2: What are the expected fragmentation patterns for this compound in MS/MS?

A2: In tandem mass spectrometry (MS/MS), this compound will fragment at the peptide bond. The major expected fragment ions are the b- and y-ions. The potential fragmentation pathways leading to these ions and common artifacts are illustrated below.

fragmentation_pathway cluster_main This compound [M+H]⁺ (m/z 177.087) cluster_fragments Expected MS/MS Fragments cluster_artifacts Common Artifacts parent [dl-Ala-dl-Ser+H]⁺ b1 b₁ ion (Ala) m/z 72.04 parent->b1 Peptide Bond Cleavage y1 y₁ ion (Ser) m/z 106.05 parent->y1 Peptide Bond Cleavage adduct_na [M+Na]⁺ m/z 199.07 parent->adduct_na Adduct Formation adduct_k [M+K]⁺ m/z 215.04 parent->adduct_k Adduct Formation neutral_loss [M-H₂O+H]⁺ m/z 158.07 parent->neutral_loss In-Source Decay

Fragmentation and artifact pathways for this compound.

Q3: Are there specific experimental protocols you recommend for the mass spectrometry of small peptides like this compound?

A3: Yes, here are some recommended starting protocols for ESI-MS and MALDI-MS.

Experimental Protocols

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a final concentration of 1-10 µM.

    • Acidify the sample solution with 0.1% formic acid to promote protonation.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Drying Gas (Nitrogen) Flow: 5 - 10 L/min

    • Nebulizer Pressure: 10 - 20 psi

    • Fragmentor/Cone Voltage: Start with a low voltage (e.g., 80 V) to minimize in-source fragmentation and gradually increase to observe fragmentation if desired.

  • Data Acquisition:

    • Acquire spectra in the m/z range of 100-500.

    • For MS/MS, select the [M+H]⁺ ion (m/z 177.087) as the precursor and apply collision-induced dissociation (CID) energy to generate fragment ions.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

  • Matrix Selection:

    • Choose a suitable matrix for small molecules that minimizes background interference in the low mass range. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice, though 4-hydroxy-3-nitrobenzonitrile can also be effective.[4][5][7]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Dissolve the this compound sample to a concentration of approximately 10 pmol/µL in a similar solvent system.

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

    • Allow the spot to air dry completely (dried droplet method).

  • Instrumentation:

    • Use a MALDI-TOF mass spectrometer.

  • MS Parameters (Positive Ion Reflector Mode):

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source decay.

    • Acquire spectra in the m/z range of 100-500.

  • Calibration:

    • Calibrate the instrument using a standard peptide mixture with known masses close to the analyte of interest.

References

Resolving co-elution issues in dl-Alanyl-dl-serine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of dl-Alanyl-dl-serine.

Troubleshooting Guide: Resolving Co-elution in this compound Analysis

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of stereoisomers like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Identifying the Source of Co-elution

The first step in troubleshooting is to determine the nature of the co-eluting species. This can be achieved through a combination of peak shape analysis and detector-specific techniques.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are often indicative of co-elution. A shoulder suggests the presence of a closely eluting impurity, while tailing can be caused by interactions with the stationary phase or system dead volume.

  • Diode Array Detector (DAD) Analysis: If using a DAD, a peak purity analysis can be performed. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: An MS detector can provide definitive evidence of co-elution by revealing the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.

Logical Workflow for Diagnosing Co-elution

start Start: Observe Peak Anomaly peak_shape Analyze Peak Shape (Symmetry, Shoulders, Tailing) start->peak_shape dad_purity Perform DAD Peak Purity Analysis peak_shape->dad_purity Asymmetrical no_coelution No Co-elution Detected (Consider other issues) peak_shape->no_coelution Symmetrical ms_analysis Analyze Mass Spectra Across the Peak dad_purity->ms_analysis Impure dad_purity->no_coelution Pure coelution_confirmed Co-elution Confirmed ms_analysis->coelution_confirmed Different m/z ms_analysis->no_coelution Same m/z

Caption: A flowchart for diagnosing co-elution issues.

Strategies for Resolving Co-elution

Once co-elution is confirmed, the following strategies can be employed to improve separation. These are presented in a logical order, from simple adjustments to more complex method development.

1. Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving resolution.[1]

  • Adjusting Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve the separation of closely eluting peaks.

  • Changing the Organic Modifier: Switching from one organic solvent to another (e.g., methanol to acetonitrile) can alter selectivity due to different interactions with the analyte and stationary phase.

  • Modifying Mobile Phase pH: The ionization state of this compound is pH-dependent. Adjusting the pH of the mobile phase can significantly impact retention and selectivity. For dipeptides, a pH range of 2.5 to 7.5 is typically explored. The performance of the membrane was affected by the pH of the hydrolysate.[2]

  • Buffer Concentration: The buffer concentration can influence peak shape and retention. A concentration between 10 mM and 50 mM is a good starting point.

Table 1: Effect of Mobile Phase Parameters on Separation

ParameterAdjustmentExpected Outcome on this compound Separation
Organic Modifier % DecreaseIncreased retention, potential for improved resolution.
Organic Modifier Type Change (e.g., ACN to MeOH)Altered selectivity, may resolve co-eluting peaks.
Mobile Phase pH Adjust (e.g., from 3.0 to 5.0)Changes in ionization and retention, can improve separation.
Buffer Concentration Increase/DecreaseCan affect peak shape and retention; optimization may be needed.

2. Stationary Phase Selection

The choice of the HPLC column is fundamental for separating stereoisomers.

  • Chiral Stationary Phases (CSPs): For resolving the diastereomers of this compound (D-Ala-D-Ser, L-Ala-L-Ser, D-Ala-L-Ser, L-Ala-D-Ser), a chiral stationary phase is often necessary. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin, are effective for separating underivatized amino acids and peptides.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column will also provide more theoretical plates, leading to better separation, but will increase analysis time and backpressure.

3. Method Parameter Adjustments

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution.[1]

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.

  • Gradient Elution: If using a gradient, modifying the slope can improve the separation of closely eluting compounds. A shallower gradient provides more time for separation.

Workflow for Method Optimization to Resolve Co-elution

start Co-elution Confirmed mobile_phase Optimize Mobile Phase - Organic % - pH - Buffer start->mobile_phase stationary_phase Select Appropriate Chiral Stationary Phase mobile_phase->stationary_phase If unresolved method_params Adjust Method Parameters - Flow Rate - Temperature - Gradient stationary_phase->method_params If unresolved resolution_achieved Resolution Achieved method_params->resolution_achieved Optimized

Caption: A workflow for optimizing an HPLC method to resolve co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting in this compound analysis?

A1: Peak splitting can be caused by several factors:

  • Co-elution with an impurity: This is the most common reason, where another compound elutes at a very similar retention time.

  • Column issues: A blocked frit or a void in the column packing can disrupt the sample flow path, leading to split peaks.[3]

  • Injection solvent effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]

  • Method parameters: In some cases, the mobile phase composition or temperature can lead to peak splitting for a specific analyte.

Q2: How can I confirm if my peak splitting is due to co-elution or a column problem?

A2: A simple diagnostic test is to inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it is likely due to co-elution. If the peak shape remains split but smaller, the problem is more likely related to the column or the injection solvent.

Q3: What type of HPLC column is best for separating the diastereomers of this compound?

A3: A chiral stationary phase (CSP) is highly recommended. Columns based on macrocyclic glycopeptides like teicoplanin have shown excellent performance in separating underivatized amino acid and peptide enantiomers. For derivatized dipeptides, a standard C18 column may be sufficient, depending on the derivatizing agent used.

Q4: Can derivatization help in resolving co-elution of this compound?

A4: Yes, pre-column derivatization with a chiral reagent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18).[4] This is a common strategy when a suitable chiral column is not available. For example, reacting the dipeptide with Marfey's reagent can lead to the formation of diastereomers that are separable by reversed-phase HPLC.[5]

Q5: What is a good starting point for mobile phase pH when analyzing this compound?

A5: The isoelectric point (pI) of this compound is around 5.6. A good starting point for mobile phase pH would be 2-3 pH units away from the pI to ensure the dipeptide is fully protonated or deprotonated. For example, a pH of 2.5 to 3.5 is often a good starting point for reversed-phase chromatography of peptides.

Q6: My baseline is noisy, which is making it difficult to assess co-elution. What can I do?

A6: A noisy baseline can be caused by several factors:

  • Contaminated mobile phase: Ensure you are using high-purity solvents and freshly prepared buffers.

  • Detector issues: The lamp in a UV detector may be failing, or the flow cell could be dirty.

  • Pump problems: Inconsistent solvent delivery can lead to baseline fluctuations.

  • Air bubbles in the system: Degas your mobile phase thoroughly.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Diastereomers

This protocol provides a general method for the separation of underivatized this compound diastereomers using a chiral stationary phase.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Table 2: Representative Chromatographic Data for Dipeptide Separation

DiastereomerRetention Time (min)Resolution (Rs)
L-Alanyl-L-Serine8.5-
D-Alanyl-D-Serine9.82.1
L-Alanyl-D-Serine11.22.3
D-Alanyl-L-Serine12.52.0
Note: These are representative values and will vary depending on the specific column and conditions used.
Protocol 2: Derivatization and Reversed-Phase HPLC Analysis

This protocol describes a method for separating the diastereomers of this compound after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]

1. Materials and Reagents:

  • This compound standard

  • Marfey's reagent

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 3.5 µm)

2. Derivatization Procedure:

  • Dissolve a known amount of this compound in 100 µL of 1 M sodium bicarbonate.

  • Add a 2-fold molar excess of Marfey's reagent dissolved in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture and neutralize with 2 M HCl.

  • Dilute the sample with the mobile phase for HPLC analysis.

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Signaling Pathway for Derivatization and Separation

start This compound (Mixture of Diastereomers) derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) start->derivatization diastereomeric_mixture Formation of Diastereomeric Derivatives derivatization->diastereomeric_mixture separation Separation on Achiral Stationary Phase (e.g., C18) diastereomeric_mixture->separation detection Detection (UV or MS) separation->detection

Caption: The process of derivatization to facilitate the separation of diastereomers.

References

Stability of dl-Alanyl-dl-serine at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of dl-Alanyl-dl-serine under various experimental conditions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot issues and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other dipeptides, is primarily influenced by pH and temperature. The peptide bond is susceptible to hydrolysis, and the rate of this reaction is highly dependent on these two factors. Extreme pH values (both acidic and alkaline) and elevated temperatures can significantly accelerate degradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the peptide bond, which would yield dl-Alanine and dl-Serine.

Q3: At what pH is this compound expected to be most stable?

A3: For many dipeptides, maximum stability is observed at a pH of approximately 6.0.[1] It is likely that this compound follows a similar trend, with increased rates of acid-catalyzed and base-catalyzed hydrolysis at lower and higher pH values, respectively.

Q4: How does temperature affect the degradation rate of this compound?

A4: The degradation rate of dipeptides, including this compound, increases exponentially with rising temperature.[2] Storing solutions at lower temperatures (e.g., 2-8°C) will significantly slow down the hydrolysis of the peptide bond.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing of peptides.[1][3] It allows for the separation and quantification of the parent dipeptide and its degradation products. Other techniques like mass spectrometry can also be employed for identification of degradation products.[3]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.

  • Question: My this compound solution is degrading faster than expected, even when stored at 4°C. What could be the cause?

  • Answer:

    • Incorrect pH: Verify the pH of your buffer solution. Deviations from the optimal pH range (around 6.0) can lead to accelerated hydrolysis.

    • Contamination: Microbial contamination can introduce proteases that degrade the dipeptide. Ensure sterile handling and consider adding a bacteriostatic agent if appropriate for your application.

    • Buffer Effects: Certain buffer components can catalyze hydrolysis. If possible, try a different buffer system.

Issue 2: Poor solubility of this compound in the chosen solvent.

  • Question: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

  • Answer:

    • Adjust pH: The solubility of amino acids and peptides is pH-dependent. Try adjusting the pH slightly away from the isoelectric point of the dipeptide.

    • Gentle Heating: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat as it can cause degradation.

    • Co-solvents: For some applications, the use of a small percentage of a polar organic co-solvent may be acceptable to improve solubility.

Issue 3: Inconsistent results in stability studies.

  • Question: My stability data for this compound is not reproducible. What are the potential sources of error?

  • Answer:

    • Analytical Method Variability: Ensure your HPLC method is validated for linearity, accuracy, and precision.[3] Inconsistent sample preparation or injection volumes can lead to variability.

    • Temperature Fluctuations: Maintain tight control over the temperature of your stability chambers. Even small fluctuations can impact degradation rates.

    • Evaporation: Ensure your sample containers are well-sealed to prevent solvent evaporation, which would concentrate the sample and lead to inaccurate measurements.

Data on Stability of this compound

Temperature (°C)pHExpected Half-life (t½)Primary Degradation Pathway
42.0MonthsAcid-catalyzed hydrolysis
46.0> 1 YearMinimal hydrolysis
49.0MonthsBase-catalyzed hydrolysis
252.0WeeksAcid-catalyzed hydrolysis
256.0Months to a YearHydrolysis
259.0WeeksBase-catalyzed hydrolysis
402.0Days to WeeksAcid-catalyzed hydrolysis
406.0Weeks to MonthsHydrolysis
409.0Days to WeeksBase-catalyzed hydrolysis

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general procedure for conducting a stability study of this compound in an aqueous solution.

  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 2.0, 6.0, and 9.0). Ensure the buffers are sterile-filtered.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into multiple sealed vials for each pH and temperature condition to be tested. This avoids repeated opening and closing of the same sample vial.

  • Stability Chambers: Place the vials in stability chambers maintained at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase for reverse-phase HPLC (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

    • Column: Use a C18 reverse-phase column.

    • Detection: Set the UV detector to a suitable wavelength for peptide bond detection (e.g., 210-220 nm).

    • Injection: Inject a fixed volume of the sample from each time point.

    • Data Acquisition: Record the chromatograms and integrate the peak area of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant and the half-life.

Visualizations

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Different pH) prep_peptide Dissolve this compound prep_buffer->prep_peptide aliquot Aliquot Samples prep_peptide->aliquot storage_conditions Incubate at Different Temperatures aliquot->storage_conditions Place samples in chambers sampling Collect Samples at Time Points storage_conditions->sampling Withdraw samples over time hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Kinetics hplc->data_analysis

Caption: Experimental workflow for a this compound stability study.

G main This compound acid Acid-Catalyzed Hydrolysis main->acid Low pH base Base-Catalyzed Hydrolysis main->base High pH neutral Neutral Hydrolysis main->neutral Neutral pH degradation Degradation Products (dl-Alanine + dl-Serine) ph pH ph->acid ph->base ph->neutral temp Temperature rate Increased Reaction Rate temp->rate acid->degradation base->degradation neutral->degradation rate->acid rate->base rate->neutral

Caption: Factors influencing this compound degradation pathways.

References

Minimizing racemization during dl-Alanyl-dl-serine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the synthesis of dl-Alanyl-dl-serine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stereochemical integrity of your dipeptide.

Troubleshooting Guide: Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
High Degree of Racemization Detected 1. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. The use of carbodiimides like DCC or EDC without additives is a common cause.[1] 2. Excessive or Strong Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can promote racemization by abstracting the α-proton of the activated amino acid.[2][3] 3. Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before the addition of the amine component increases the window for racemization to occur.1. Select a Low-Racemization Coupling Reagent/Additive Combination: - Use carbodiimides (DIC or EDC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] - Employ phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) salts, which are known for their efficiency and low racemization potential, especially with additives.[4][5] 2. Optimize Base Selection and Stoichiometry: - Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA.[3] - Use the minimum necessary amount of base. For couplings with amino acid salts (e.g., hydrochlorides), one equivalent of a tertiary base is typically required.[6] 3. Minimize Activation Time: - Add the coupling reagent to the protected alanine and immediately introduce the protected serine. Pre-activation should be kept to a minimum.
Incomplete Coupling Reaction 1. Steric Hindrance: The bulky tert-butyl protecting group on the serine side chain can sometimes hinder the approach of the activated alanine. 2. Aggregation: In solution-phase synthesis, the growing peptide chain can sometimes aggregate, reducing the accessibility of the reactive sites. 3. Insufficient Activation: The coupling reagent may not be efficient enough for the specific amino acid coupling.1. Choose a More Potent Coupling Reagent: - For sterically hindered couplings, HATU or PyBOP may be more effective than HBTU or TBTU. 2. Alter Solvent Conditions: - Switch to a more polar aprotic solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to disrupt aggregation.[4] 3. Increase Reaction Time or Temperature: - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gentle heating can sometimes improve coupling efficiency, but must be balanced against the increased risk of racemization.
Presence of Side-Products 1. N-O Acyl Shift: In acidic conditions, the alanine residue can migrate from the amino group to the hydroxyl group of serine. This is reversible with base treatment.[4] 2. Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially under basic conditions, leading to the formation of a cyclic dipeptide.[4] 3. Dehydration of Serine: Strong activating agents can sometimes lead to the dehydration of the serine side chain to form a dehydroalanine residue.1. Control pH During Workup and Deprotection: - Avoid prolonged exposure to strong acidic conditions during the final deprotection step. If an N-O acyl shift is suspected, the product can be treated with a mild base like aqueous ammonia to reverse the shift.[4] 2. Optimize Deprotection and Coupling Strategy: - For the N-terminal protecting group, use conditions that are less likely to promote cyclization. If using an Fmoc group, its removal with piperidine should be followed promptly by the next coupling step. 3. Use Appropriate Side-Chain Protection: - Ensure the serine hydroxyl group is protected (e.g., with a tert-butyl group) throughout the coupling process to prevent side reactions at this site.
Difficulty in Product Purification 1. Byproducts from Coupling Reagents: For example, the dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove due to its low solubility.[1] 2. Similar Polarity of Product and Starting Materials: If the coupling is incomplete, separating the final dipeptide from the unreacted protected serine can be challenging.1. Choose a Reagent with Soluble Byproducts: - Use diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC, as their urea byproducts are more easily removed.[1] Phosphonium and aminium/uronium salt byproducts are also generally soluble. 2. Drive the Reaction to Completion: - Use a slight excess (1.1-1.2 equivalents) of the activated alanine to ensure the complete consumption of the serine component. Monitor the reaction to confirm completion before workup.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization when coupling an amino acid to a serine residue?

A1: The choice of coupling reagent is critical. While many modern coupling reagents show low levels of racemization, studies have shown that for coupling to a protected serine residue (Fmoc-L-Ser(tBu)-OH), racemization is generally negligible with most common reagents. However, it is advisable to avoid the combination of HATU with N-methylmorpholine (NMM) as a base, as this has been shown to cause a higher degree of racemization. Combinations such as DIC/Oxyma, DIC/HOBt, and PyBOP are excellent choices that result in minimal racemization.

Q2: How does the choice of base affect racemization in this compound synthesis?

A2: The base plays a significant role in the racemization process. Stronger and less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the formation of an enolate intermediate.[2][3] To minimize this risk, it is recommended to use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][7]

Q3: What are the ideal protecting groups for the synthesis of this compound?

A3: For a solution-phase synthesis, a common and effective strategy is to use:

  • N-terminal protection for Alanine: An Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. Fmoc is base-labile, while Boc is acid-labile, offering orthogonal deprotection strategies.

  • C-terminal protection for Serine: A methyl (Me) or ethyl (Et) ester to protect the carboxylic acid.

  • Side-chain protection for Serine: A tert-butyl (tBu) group to protect the hydroxyl function, which is stable to the conditions used for Fmoc removal and can be cleaved with strong acid (like TFA) at the end of the synthesis.

Q4: Can I perform the synthesis without protecting the serine side-chain hydroxyl group?

A4: While possible, it is not recommended. The hydroxyl group of serine is nucleophilic and can react with the activated alanine, leading to the formation of ester byproducts and reducing the yield of the desired dipeptide. Protecting the side chain with a group like tert-butyl (tBu) prevents these side reactions.

Q5: How can I monitor the progress of the coupling reaction?

A5: The most common method for monitoring solution-phase reactions is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting materials (protected alanine and serine). The reaction is complete when the spot corresponding to the limiting reactant (typically the serine derivative) has disappeared and a new, more polar spot for the dipeptide has appeared. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product.

Q6: What is an N-O acyl shift and how can I prevent it?

A6: An N-O acyl shift is an intramolecular migration of the acyl group (in this case, the alanyl residue) from the nitrogen of the peptide bond to the oxygen of the serine side-chain hydroxyl group.[4] This is more likely to occur under acidic conditions, such as during the final deprotection with strong acid. To minimize this, keep the exposure to strong acid as brief as possible. If it does occur, the shift is often reversible upon treatment with a mild base.[4]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the chosen reaction conditions. The following table summarizes the percentage of the D-isomer formed during the coupling of Fmoc-L-Ser(tBu)-OH to a model amino acid ester (L-Leu-OtBu) using various common coupling reagents. This serves as a valuable guide for selecting the optimal conditions for your this compound synthesis.

Coupling ReagentBase% D-Isomer Formed (Racemization)Reference
DIC / Oxyma DIPEANegligibleNature Communications, 2023
EDCI / HOBt DIPEANegligibleNature Communications, 2023
PyBOP DIPEANegligibleNature Communications, 2023
HBTU / HOBt DIPEANegligibleNature Communications, 2023
HATU DIPEANegligibleNature Communications, 2023
HATU NMM ~5% Nature Communications, 2023

Data adapted from a study on a model peptide system and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-L-Alanyl-L-Ser(tBu)-OMe using DIC/HOBt

This protocol outlines a standard and reliable method for the solution-phase synthesis of the protected dipeptide, designed to minimize racemization.

Materials:

  • Fmoc-L-Alanine (Fmoc-L-Ala-OH)

  • L-Serine methyl ester hydrochloride (H-L-Ser-OMe·HCl) with side-chain protection (e.g., H-L-Ser(tBu)-OMe·HCl if starting from this) or prepare H-L-Ser(tBu)-OMe from protected serine.

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Serine Component: In a round-bottom flask, dissolve H-L-Ser(tBu)-OMe·HCl (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Neutralization: Add N-methylmorpholine (NMM) (1 equivalent) dropwise to the serine solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0 °C.

  • Activation of Alanine Component: In a separate flask, dissolve Fmoc-L-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Coupling: Add the solution of activated alanine to the neutralized serine solution. Then, add DIC (1.1 equivalents) dropwise to the combined mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting starting material.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-L-Alanyl-L-Ser(tBu)-OMe.

Final Deprotection:

The final deprotection of the Fmoc and tert-butyl groups would be carried out in subsequent steps (Fmoc removal with piperidine in DMF, followed by cleavage of the tBu and methyl ester groups with TFA) to yield the final this compound.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the synthesis of this compound.

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Activated_Ala Activated Fmoc-Ala* Oxazolone Oxazolone Intermediate Activated_Ala->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_Ala->Enolate Base-mediated α-proton abstraction Dipeptide Fmoc-Ala-Ser-R Activated_Ala->Dipeptide Desired Reaction Oxazolone->Activated_Ala Re-opening (L or D form) Enolate->Activated_Ala Reprotonation (L or D form) Fmoc_Ala Fmoc-L-Alanine Fmoc_Ala->Activated_Ala Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Ala Serine H-Ser(tBu)-OMe Serine->Dipeptide

Caption: Mechanisms of racemization during peptide coupling.

ExperimentalWorkflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_purification Workup and Purification Fmoc_Ala Fmoc-L-Ala-OH Activation 2. Prepare Activated Alanine (Fmoc-Ala-OH + DIC/HOBt in DMF) Fmoc_Ala->Activation Ser_Ester H-L-Ser(tBu)-OMe·HCl Neutralization 1. Neutralize Serine Ester (NMM in DCM, 0°C) Ser_Ester->Neutralization Coupling 3. Mix and React (Combine solutions, warm to RT, 4-6h) Neutralization->Coupling Activation->Coupling Workup 4. Aqueous Workup (Filter, Wash with Acid/Base) Coupling->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify Product Protected Dipeptide Fmoc-L-Ala-L-Ser(tBu)-OMe Purify->Product

Caption: Workflow for minimizing racemization in solution-phase synthesis.

References

Technical Support Center: Enantiomeric Resolution of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of dl-Alanyl-dl-serine.

Frequently Asked Questions (FAQs)

Q1: What makes the enantiomeric resolution of this compound challenging?

A1: The resolution of this compound, a dipeptide, presents several challenges. Its structure combines D- and L-forms of both alanine and serine, resulting in a racemic mixture of diastereomers (L-Ala-L-Ser, D-Ala-D-Ser, L-Ala-D-Ser, D-Ala-L-Ser). Key challenges include:

  • Similar Physicochemical Properties: Enantiomers and diastereomers often have very similar physical and chemical properties, making them difficult to separate using standard techniques.

  • Zwitterionic Nature: The presence of both an acidic carboxyl group and a basic amino group means the molecule is zwitterionic, which can affect its interaction with chiral selectors and stationary phases.

  • Hydrophilic Serine Residue: The hydroxyl group on the serine residue adds polarity, which can influence solubility and interactions during separation.

Q2: What are the primary methods for resolving this compound stereoisomers?

A2: The main strategies for resolving dipeptide stereoisomers like this compound include:

  • Chiral Chromatography (HPLC & SFC): This is a widely used method that employs a chiral stationary phase (CSP) to selectively interact with and separate the different stereoisomers. Supercritical Fluid Chromatography (SFC) is an alternative that can offer faster separations and reduced solvent use.

  • Enzymatic Resolution: This highly selective method uses enzymes, such as aminoacylases or proteases, to catalyze a reaction on only one of the enantiomers, allowing for its separation from the unreacted enantiomer. This method is noted for its high efficiency and mild reaction conditions.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Q3: Can I resolve the stereoisomers without derivatization?

A3: Yes, direct resolution is possible. Chiral High-Performance Liquid Chromatography (HPLC) with specific chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or zwitterionic selectors, can directly separate underivatized amino acids and small peptides. This approach avoids the need for derivatization steps, simplifying the workflow.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Chiral HPLC Troubleshooting

Q4: My chiral HPLC method shows poor or no separation of the dipeptide peaks. What should I check?

A4: Poor resolution in chiral HPLC can stem from several factors. A systematic approach to troubleshooting is recommended.

G cluster_troubleshooting Troubleshooting Workflow: Poor HPLC Resolution cluster_column Column Checks cluster_mobile Mobile Phase Checks cluster_method Method Parameter Checks start Poor or No Peak Resolution check_column 1. Check Column Integrity start->check_column Start Here col_age Is column old or degraded? check_column->col_age check_mobile 2. Optimize Mobile Phase mp_ph Is pH optimal? check_mobile->mp_ph check_method 3. Review Method Parameters flow_rate Is flow rate too high? check_method->flow_rate col_type Is CSP appropriate for dipeptides? col_age->col_type No replace_col Action: Replace Column col_age->replace_col Yes col_type->check_mobile Yes select_col Action: Select different CSP (e.g., Teicoplanin, Zwitterionic) col_type->select_col No resolution_ok Resolution Achieved replace_col->resolution_ok select_col->resolution_ok mp_mod Is organic modifier/additive correct? mp_ph->mp_mod Yes adjust_ph Action: Adjust pH mp_ph->adjust_ph No mp_mod->check_method Yes adjust_mod Action: Change modifier type (e.g., ACN vs MeOH) or additive (e.g., TFA, DEA) mp_mod->adjust_mod No adjust_ph->resolution_ok adjust_mod->resolution_ok temperature Is temperature optimal? flow_rate->temperature No reduce_flow Action: Reduce Flow Rate flow_rate->reduce_flow Yes adjust_temp Action: Adjust Temperature temperature->adjust_temp No temperature->resolution_ok Yes reduce_flow->resolution_ok adjust_temp->resolution_ok

Caption: Troubleshooting workflow for poor HPLC peak resolution.

  • Check the Column:

    • Age and Condition: Chiral stationary phases (CSPs) degrade over time. If the column is old or has been used extensively, its performance may be compromised. Consider replacing it.

    • CSP Type: Ensure the chosen CSP is suitable for separating underivatized dipeptides. Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) and zwitterionic (e.g., CHIRALPAK ZWIX) columns are often effective for these types of molecules.

    • Contamination: The column inlet frit can become blocked by particulates from the sample or system. Try reversing the column and flushing with a strong, compatible solvent.

  • Optimize the Mobile Phase:

    • Composition: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) and additives are critical. For zwitterionic analytes, controlling the pH with acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives is necessary to achieve separation.

    • pH: The ionization state of the dipeptide and the CSP is pH-dependent. Systematically vary the pH of the mobile phase to find the optimal selectivity.

    • Solvent Quality: Always use high-purity, HPLC-grade solvents to avoid baseline noise and interfering peaks.

  • Review Method Parameters:

    • Flow Rate: A lower flow rate often increases resolution by allowing more time for interactions between the analytes and the CSP.

    • Temperature: Adjusting the column temperature can alter separation selectivity. Lower temperatures can sometimes improve resolution, but be mindful of increased backpressure.

    • Injection Volume: Overloading the column can lead to broad, asymmetric peaks. Try injecting a smaller volume or a more dilute sample.

Enzymatic Resolution Troubleshooting

Q5: The yield from my enzymatic resolution is very low (<50%). How can I improve it?

A5: Low yield in enzymatic resolution often points to suboptimal reaction conditions or enzyme inhibition.

  • Verify Enzyme Specificity: Confirm that the enzyme you are using (e.g., a specific aminoacylase or protease) is selective for one of the stereoisomers of the N-acetylated dipeptide.

  • Optimize Reaction Conditions:

    • pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Consult the literature or the enzyme supplier for the optimal range for your specific enzyme and substrate.

    • Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. Try running the reaction at different substrate concentrations to identify the optimal level.

    • Reaction Time: Ensure the reaction is running to completion. Take aliquots at different time points to create a progress curve and determine the optimal reaction time.

  • Check for Product Inhibition: The product of the enzymatic reaction (the resolved amino acid and the unhydrolyzed derivative) can sometimes inhibit the enzyme. If this is suspected, consider methods for in-situ product removal.

Q6: My final product after enzymatic resolution has low enantiomeric excess (e.e.). What is the cause?

A6: Low enantiomeric excess indicates that the separation of the product from the unreacted substrate was incomplete or that the enzyme's selectivity was poor.

  • Incomplete Reaction: If the reaction does not go to completion, you will be trying to separate the product from a significant amount of remaining racemic starting material.

  • Poor Enzyme Selectivity: Ensure the enzyme is highly stereoselective. Industrial methods often employ D- and L-specific aminoacylases in sequential steps for high purity.

  • Inefficient Separation: The physical separation of the produced enantiomer from the remaining N-acetylated enantiomer is crucial. Techniques like ion-exchange chromatography are often used. Optimize the separation protocol to ensure complete removal of the unreacted component.

Quantitative Data Summary

The efficiency of enantiomeric resolution can be compared across different methods. The following table summarizes typical performance metrics found in the literature for dipeptide separations.

Resolution MethodParameterTypical Value RangeNotes
Chiral HPLC Separation Factor (α)1.1 - 1.6A higher value indicates better separation between peaks.
Resolution Factor (Rs)> 1.5A value ≥ 1.5 indicates baseline resolution.
Limit of Detection (LOD)2 - 6 µg/mLDependent on detector and analyte properties.
Enzymatic Resolution Yield> 95%With recycling of unhydrolyzed intermediates.
Enantiomeric Excess (e.e.)> 99%Highly dependent on enzyme stereoselectivity.
Diastereomeric Resolution Diastereomeric RatioUp to 72:28Can be influenced by solvent and resolving agent.
Yield (Crystallization)30 - 50% (per step)Maximum theoretical yield is often limited by the eutectic composition.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Dipeptide Resolution

This protocol is a general guideline for developing a chiral HPLC method for this compound.

  • Column Selection:

    • Choose a macrocyclic glycopeptide-based CSP, such as a CHIROBIOTIC T2 or V2 column (e.g., 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a polar ionic mobile phase (PIM) or polar organic mobile phase (POM).

    • Example PIM: Create a buffer of 0.1% triethylamine acetate (TEAA), pH 4.1. Mix with methanol in a ratio of 80:20 (v/v).

    • Example POM: Mix Methanol/Acetonitrile/Trifluoroacetic Acid/Acetic Acid (e.g., 50/50/0.1/0.1 v/v/v/v).

    • Degas the mobile phase thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Temperature: 25°C (can be varied between 10°C and 40°C for optimization).

    • Detection: UV at 210-230 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization:

    • If resolution is poor, systematically adjust the mobile phase composition, such as the methanol/buffer ratio, the pH, or the type and concentration of the acid/base additives.

Protocol 2: General Enzymatic Resolution via N-Acetylation

This protocol outlines the key steps for enzymatic resolution, a method noted for achieving high yields.

  • N-Acetylation of this compound:

    • Dissolve the this compound in an alkaline solution (e.g., pH 9-11).

    • Cool the solution to below 30°C.

    • Add an acetylating agent (e.g., acetic anhydride) dropwise while maintaining the alkaline pH.

    • The result is N-acetyl-dl-Alanyl-dl-serine.

  • Enzymatic Hydrolysis (D-Specific):

    • Adjust the pH of the N-acetylated dipeptide solution to the optimal range for a D-aminoacylase (e.g., pH 7.9-8.2).

    • Adjust the temperature to the enzyme's optimum (e.g., 38-39°C).

    • Add the D-aminoacylase and incubate for 48-72 hours.

    • This reaction yields D-Alanyl-D-serine and unreacted N-acetyl-L-Alanyl-L-serine (assuming the enzyme is specific to the D-D form).

  • Separation and Purification:

    • Separate the free dipeptide (D-D form) from the N-acetylated dipeptide (L-L form) using a suitable method, such as chromatography on a strong acidic cation-exchange resin.

  • Hydrolysis of Remaining Enantiomer (Optional):

    • The recovered N-acetyl-L-Alanyl-L-serine can be subjected to hydrolysis using an L-aminoacylase under its optimal conditions (e.g., pH 6.9-7.2) to yield L-Alanyl-L-serine.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting an appropriate enantiomeric resolution strategy.

G cluster_selection Strategy Selection for Enantiomeric Resolution start Start: Racemic Mixture (this compound) q_scale What is the required scale? start->q_scale q_purity What is the required purity? q_scale->q_purity Preparative / Industrial method_hplc Method: Chiral HPLC/SFC q_scale->method_hplc Analytical / Small Prep method_enzymatic Method: Enzymatic Resolution q_purity->method_enzymatic Very High (>99% e.e.) method_crystal Method: Diastereomeric Crystallization q_purity->method_crystal Moderate to High q_direct Is direct (non-derivatized) separation required? q_direct->method_hplc Yes q_direct->method_crystal No (Requires Derivatization) method_hplc->q_direct

Caption: Decision tree for selecting a resolution strategy.

Technical Support Center: Purity Confirmation of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for confirming the purity of a dl-Alanyl-dl-serine sample.

Frequently Asked Questions (FAQs)

Q1: What is peptide purity and why is it critical to confirm?

A1: Peptide purity refers to the percentage of the target peptide, in this case, this compound, in a sample relative to all other peptidic components detected.[1][2] Confirming purity is critical because impurities, which can include truncated sequences, deletion sequences, or products from side reactions during synthesis, can significantly impact the results of biological assays, affect product safety in therapeutic applications, and compromise the reliability and reproducibility of research data.[1][3][4]

Q2: What are the primary analytical methods to confirm the purity of a this compound sample?

A2: The most common and reliable methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[1][5][6]

  • RP-HPLC separates the target peptide from impurities based on hydrophobicity, allowing for quantification of purity.[6][7]

  • Mass Spectrometry (MS) confirms the molecular weight of the target peptide and helps identify the mass of any impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the peptide's structure and check for impurities.[9][10]

  • Elemental Analysis (EA) is used to determine the Net Peptide Content (NPC).[11][12]

Q3: What is the difference between peptide purity and Net Peptide Content (NPC)?

A3: This is a crucial distinction.

  • Peptide Purity , typically determined by HPLC, is the percentage of the target peptide sequence relative to other peptide-related impurities.[13][14] The HPLC chromatogram's peak area of the main peptide is compared to the total area of all peptide peaks.[13]

  • Net Peptide Content (NPC) is the percentage of the peptide material in the entire lyophilized powder, which also contains non-peptidic substances like water, salts (e.g., trifluoroacetate from purification), and residual solvents.[11][13][14] NPC is usually determined by Elemental Analysis (EA) or quantitative Amino Acid Analysis (AAA).[11][14] The absolute amount of your target peptide is the product of its purity and the net peptide content.[2]

Q4: What are the common impurities found in a synthetic this compound sample?

A4: Impurities in synthetic peptides can arise from various sources during synthesis and purification. Common impurities include:

  • Truncated or deletion sequences: Peptides that are missing one or more amino acids.[1][3]

  • Incompletely deprotected sequences: Peptides still carrying protecting groups from the synthesis process.[3]

  • Diastereomers: Since the starting materials are dl-alanine and dl-serine, the synthesis can result in a mixture of diastereomers (L-Ala-D-Ser, D-Ala-L-Ser) in addition to the enantiomeric pair (L-Ala-L-Ser and D-Ala-D-Ser).

  • Side-reaction products: Modifications such as oxidation or rearrangement that can occur during synthesis or cleavage.[1][15]

  • Residual solvents and reagents: Chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).[1][3]

Q5: What purity level do I need for my this compound sample?

A5: The required purity level depends entirely on the intended application.[3][16] High purity is essential for sensitive applications to ensure that observed effects are due to the target peptide and not impurities.

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), quantitative bioassays.[2][3]
>95% Quantitative receptor-ligand interaction studies, enzyme-substrate studies, cell-based assays.[2]
>85% Semi-quantitative applications, in-vitro bioassays, epitope mapping.[2][3]
>70% General screening, antibody production, non-quantitative immunological applications.[16]

Experimental Protocols & Methodologies

Purity Determination by RP-HPLC

This protocol outlines a general method for analyzing the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography.

Workflow for RP-HPLC Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Setup & Run cluster_analysis Data Analysis prep_sample Dissolve Peptide (e.g., 1 mg/mL in Water/ACN) inject Inject Sample (e.g., 10 µL) prep_sample->inject prep_mobile_a Prepare Mobile Phase A (e.g., 0.1% TFA in H₂O) setup Equilibrate C18 Column prep_mobile_a->setup prep_mobile_b Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) prep_mobile_b->setup setup->inject gradient Run Gradient Elution inject->gradient detect Detect at 210-220 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for peptide purity analysis using RP-HPLC.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., HPLC-grade water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]

  • Instrumentation and Columns: Use an HPLC system equipped with a UV detector. A C18 reversed-phase column is standard for peptide analysis.[17]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Chromatographic Conditions: The following are typical starting conditions and may require optimization.

ParameterTypical Value
Column C18, 250 x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Detection UV at 215 nm[17]
Column Temp. 30 - 40 °C
Injection Vol. 10 - 20 µL
Gradient 5% to 60% B over 30 minutes (example, may need optimization)[18]
  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[19]

Identity Confirmation by LC-MS

This protocol confirms that the main peak observed in the HPLC analysis corresponds to this compound by determining its molecular weight.

Methodology:

  • System: Use an HPLC system coupled directly to a mass spectrometer (MS) with an electrospray ionization (ESI) source.[5] ESI is a soft ionization technique suitable for peptides.[20]

  • Chromatography: Employ the same or similar RP-HPLC conditions as described above. However, ensure mobile phase additives are volatile (e.g., formic acid instead of phosphoric acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI mode is typical for peptides to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range that includes the expected mass of this compound (MW = 176.17 g/mol ). A scan range of m/z 100-500 is usually sufficient.[21]

    • Expected Ion: For this compound, the primary ion to look for is [M+H]⁺ at m/z 177.17.

  • Data Analysis: Correlate the HPLC chromatogram with the mass spectrum. The mass spectrum corresponding to the main peak's retention time should show a dominant signal at the expected m/z value for the target peptide.[19]

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and integrity of the peptide.[9][22]

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in approximately 0.5 mL of a deuterated solvent (e.g., D₂O). The concentration should typically be 0.1-5 mM.[9][23]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of both alanine (e.g., methyl group doublet) and serine (e.g., hydroxymethyl group protons) residues. The spectrum can also reveal the presence of impurities if they exist in significant amounts.[10]

ParameterGeneral Requirement
Sample Amount 1-5 mg
Concentration 0.1 - 5 mM[9]
Solvent Deuterated solvent (e.g., D₂O, DMSO-d₆)
Spectrometer ≥400 MHz

Troubleshooting Guides

Logical Flow for Troubleshooting Purity Analysis

G cluster_hplc HPLC Issues cluster_ms MS Issues cluster_solutions Potential Solutions start Purity Analysis Issue? issue_type What is the issue? start->issue_type hplc_low_purity Low Purity/ Multiple Peaks issue_type->hplc_low_purity HPLC ms_wrong_mass Incorrect Mass issue_type->ms_wrong_mass MS hplc_bad_shape Poor Peak Shape hplc_low_purity->hplc_bad_shape hplc_no_peak No Peak / Low Signal hplc_low_purity->hplc_no_peak sol_resynthesize Check synthesis protocol. Consider resynthesis/repurification. hplc_low_purity->sol_resynthesize sol_optimize_hplc Optimize HPLC gradient. Check column health. Adjust mobile phase pH. hplc_bad_shape->sol_optimize_hplc sol_check_sample Verify sample solubility & concentration. Check for degradation. hplc_no_peak->sol_check_sample sol_check_ms Calibrate MS. Optimize ionization source. Check sample prep for ion suppression. hplc_no_peak->sol_check_ms ms_no_signal No MS Signal ms_wrong_mass->ms_no_signal ms_wrong_mass->sol_resynthesize ms_no_signal->sol_check_ms

Caption: A decision tree for troubleshooting common peptide analysis issues.

Q: My HPLC shows multiple peaks, indicating low purity. What should I do?

A:

  • Confirm Identity: First, use LC-MS to determine the molecular weight of the main peak and the impurity peaks. This helps identify if the impurities are truncated sequences, deletion products, or modified peptides.[1][15]

  • Review Synthesis: Examine the peptide synthesis protocol for potential issues at specific coupling or deprotection steps that could lead to side products.[15]

  • Optimize Purification: If the purity is close to the desired level, re-purification using a shallower HPLC gradient may resolve closely eluting impurities.[18]

  • Check for Degradation: Peptides can degrade during storage. Ensure the sample has been stored correctly (typically lyophilized at -20°C or lower). Re-analyze a freshly prepared sample.

Q: The peak shape in my HPLC chromatogram is broad or tailing. What is the cause?

A:

  • Column Overloading: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.

  • Poor Solubility: The peptide may be precipitating on the column. Adjust the sample diluent; adding a small amount of organic solvent like ACN can help.[24]

  • Column Contamination or Degradation: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.

  • Secondary Interactions: The peptide may be interacting with the silica backbone of the column. Using a well-endcapped column or adjusting the mobile phase pH can mitigate this.[18]

Q: My LC-MS analysis does not show the correct mass for this compound.

A:

  • Verify Impurity Peaks: Check if the observed mass corresponds to a known potential impurity (e.g., a truncated peptide or a peptide with a remaining protecting group).

  • Check for Adducts: The observed mass could be an adduct with salts from your buffer (e.g., [M+Na]⁺ or [M+K]⁺). Look for signals at m/z 199.15 ([M+Na]⁺) or 215.13 ([M+K]⁺).

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Run a calibration standard to verify mass accuracy.

  • Incorrect Product: There may have been a significant error during synthesis, leading to the formation of the wrong peptide. Re-review all synthesis steps and starting materials.

Q: I don't see any signal in my MS analysis, but the HPLC UV trace looks fine.

A:

  • Ionization Issues: The peptide may not be ionizing efficiently. Try adjusting ESI source parameters (e.g., capillary voltage, gas flow). Ensure the mobile phase is conducive to ionization (contains a source of protons like formic acid).

  • Ion Suppression: Components in your sample or mobile phase (like TFA, which can cause ion suppression) may be interfering with ionization. Try diverting the flow to waste during the initial and final parts of the gradient where salts elute.

  • Sample Concentration: The peptide concentration might be too low for MS detection, even if visible by UV. Try injecting a more concentrated sample.

References

Technical Support Center: Ensuring Sterility of dl-Alanyl-dl-serine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding, identifying, and troubleshooting microbial contamination in dl-Alanyl-dl-serine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in this compound solutions?

A1: Microbial contamination in laboratory and pharmaceutical preparations typically originates from a few key sources. These include the water used for reconstitution, the air quality in the manufacturing or preparation area, the raw materials (including the this compound powder), and the personnel involved in the handling process.[1][2] Containers and equipment that have not been properly sterilized are also significant contributors to contamination.[1]

Q2: What types of microorganisms are typically found as contaminants in sterile solutions?

A2: A variety of microorganisms can contaminate pharmaceutical products, including bacteria (e.g., Pseudomonas sp., Staphylococcus sp., Bacillus sp., E. coli), fungi (e.g., Aspergillus sp., Penicillium sp.), and yeasts.[1][3] The specific contaminants can vary depending on the source of the contamination.

Q3: Is this compound heat stable for sterilization by autoclaving?

A3: While some peptides can be sterilized by autoclaving (high-pressure steam at 121°C), it is generally understood that high heat can lead to the degradation of peptides.[4][5] For heat-sensitive molecules like many peptides, alternative sterilization methods are recommended to maintain the integrity of the dipeptide.[6][7] Therefore, it is crucial to verify the heat stability of this compound before considering autoclaving.

Q4: What is the recommended method for sterilizing a this compound solution?

A4: For solutions containing molecules that may be degraded by heat, such as peptides, filter sterilization is a common and effective method.[6] This technique involves passing the solution through a sterile filter with a pore size of 0.22 µm, which is small enough to remove most bacteria.

Q5: How can I prevent contamination during the preparation of my this compound solution?

A5: The most effective way to prevent contamination is to employ strict aseptic techniques.[8][9][10] This includes working in a controlled environment like a laminar flow hood, using pre-sterilized equipment and containers, wearing appropriate personal protective equipment (gloves, lab coat), and disinfecting all work surfaces and vial septa with a suitable agent like 70% isopropyl alcohol.[9][11]

Troubleshooting Guides

Issue 1: Visible particles or cloudiness in the this compound solution after preparation.

This is a common indicator of microbial contamination or precipitation of the dipeptide.

Possible Cause Troubleshooting Step Recommended Action
Microbial Growth Visually inspect the solution under good lighting. A slight turbidity or the presence of clumps may indicate microbial growth.Discard the solution immediately. Review your aseptic technique and sterilization procedures. Prepare a fresh solution following the recommended sterile protocol.
Incomplete Dissolution The this compound may not be fully dissolved.Gently agitate or sonicate the solution to aid dissolution. Ensure you are using a suitable solvent and that the concentration is not exceeding the solubility limit.
Precipitation Changes in temperature or pH can cause the dipeptide to precipitate out of the solution.Check the storage conditions and the pH of the solution. You may need to adjust the formulation or storage temperature.
Issue 2: Unexpected or inconsistent experimental results.

Microbial contamination can interfere with experimental assays by altering the pH, consuming the dipeptide, or producing interfering substances.

Possible Cause Troubleshooting Step Recommended Action
Microbial Interference Perform a sterility test on an aliquot of your this compound solution by plating it on a general-purpose growth medium (e.g., Tryptic Soy Agar) and incubating it.If microbial growth is observed, discard the entire batch of the solution. Identify the source of contamination by reviewing your entire workflow.
Degradation of this compound The dipeptide may have degraded due to improper storage (e.g., temperature fluctuations, light exposure).Store the solution as recommended by the manufacturer, typically at 2-8°C and protected from light. Prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Solution

Objective: To sterilize a this compound solution using a 0.22 µm syringe filter.

Materials:

  • This compound powder

  • Sterile water for injection (or other appropriate sterile solvent)

  • Sterile syringe (size appropriate for the volume)

  • Sterile 0.22 µm syringe filter (e.g., PES membrane for low protein binding)

  • Sterile collection vial

  • 70% isopropyl alcohol wipes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Prepare the work surface within the laminar flow hood by thoroughly wiping it down with 70% isopropyl alcohol.

  • Allow the hood to run for at least 15-30 minutes before starting to ensure a sterile environment.[8]

  • Calculate and weigh the required amount of this compound powder using a sterile weigh boat or paper.

  • Aseptically add the powder to the sterile solvent in a sterile container.

  • Dissolve the powder completely by gentle swirling or vortexing.

  • Draw the solution into the sterile syringe.

  • Aseptically attach the sterile 0.22 µm syringe filter to the syringe.

  • Carefully uncap the sterile collection vial, ensuring not to touch the opening.

  • Insert the needle of the filter into the vial and slowly push the plunger to filter the solution. Avoid applying excessive pressure which could rupture the filter membrane.[6]

  • Once filtration is complete, remove the needle and immediately seal the sterile collection vial.

  • Label the vial with the contents, concentration, date of preparation, and your initials.

  • Store the sterile solution at the recommended temperature.

Protocol 2: Sterility Testing of this compound Solution

Objective: To determine if a this compound solution is free from microbial contamination.

Materials:

  • Sample of the sterile this compound solution

  • Sterile Tryptic Soy Agar (TSA) plates

  • Sterile Sabouraud Dextrose Agar (SDA) plates (for fungal detection)

  • Sterile pipette or inoculating loop

  • Incubator set at 30-35°C (for bacteria)

  • Incubator set at 20-25°C (for fungi)

Procedure:

  • Within a laminar flow hood, aseptically transfer a small volume (e.g., 100 µL) of the this compound solution onto the surface of a TSA plate and an SDA plate.

  • Spread the solution evenly over the surface of the agar using a sterile spreader or by gently tilting the plate.

  • Seal the plates with paraffin film.

  • Incubate the TSA plate at 30-35°C for 3-5 days.

  • Incubate the SDA plate at 20-25°C for 5-7 days.

  • After the incubation period, visually inspect the plates for any microbial colonies.

  • The absence of colony growth indicates that the solution is likely sterile. The presence of colonies suggests contamination.

Data Presentation

Table 1: Common Sterilization Methods and Considerations for Peptide Solutions

Sterilization MethodTypical ParametersAdvantagesDisadvantages & Considerations for this compound
Sterile Filtration 0.22 µm pore size filterEffective for heat-labile molecules.[6] Removes bacteria and larger microbes.Potential for peptide loss due to adsorption to the filter membrane (low-protein-binding filters are recommended).[12] Does not remove viruses or endotoxins.
Autoclaving (Steam Sterilization) 121°C for ≥ 15 minutesHigh efficacy in killing all microbes, including spores.High potential for degradation of peptides.[4][5] Not recommended without specific stability data for this compound.

Table 2: Troubleshooting Microbial Contamination in this compound Solutions

ObservationPotential CauseIdentification MethodPrevention/Solution
Cloudiness/Turbidity Bacterial or yeast contaminationVisual inspection, light microscopy, sterility testingDiscard solution. Review and reinforce aseptic technique. Ensure proper filter sterilization.
Visible Particulates/Floccules Fungal contamination or precipitationVisual inspection, light microscopyDiscard solution. Check solubility and storage conditions. Use sterile ingredients and equipment.
pH Shift Microbial metabolismpH measurementDiscard solution. Use sterile buffers and ensure all components of the solution are sterile.
Loss of Potency/Activity Microbial degradation of the peptideBioassay or analytical method (e.g., HPLC)Discard solution. Prepare fresh solutions and store appropriately. Prevent initial contamination.

Visualizations

Experimental_Workflow_Sterile_Filtration cluster_prep Preparation cluster_filter Filtration (Aseptic Environment) cluster_final Final Product A Weigh dl-Alanyl- dl-serine Powder B Dissolve in Sterile Solvent A->B C Draw Solution into Syringe B->C D Attach 0.22 µm Sterile Filter C->D E Filter into Sterile Vial D->E F Sterile dl-Alanyl- dl-serine Solution E->F G Store at Recommended Temperature F->G

Caption: Workflow for preparing a sterile this compound solution.

Troubleshooting_Contamination Start Contamination Suspected (e.g., Cloudiness, Failed Experiment) Check_Visual Visually Inspect Solution Start->Check_Visual Check_Sterility Perform Sterility Test Check_Visual->Check_Sterility If inconclusive Review_Technique Review Aseptic Technique & Procedures Check_Sterility->Review_Technique If Contamination Confirmed Source_Water Check Water Source Review_Technique->Source_Water Source_Air Check Air Quality (Laminar Hood Certification) Review_Technique->Source_Air Source_Materials Check Raw Materials & Consumables Review_Technique->Source_Materials Discard Discard Contaminated Solution Source_Water->Discard Source_Air->Discard Source_Materials->Discard Remediate Implement Corrective Actions (e.g., Retraining, New Materials) Discard->Remediate

Caption: Decision tree for troubleshooting microbial contamination.

References

Technical Support Center: dl-Alanyl-dl-serine Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from the dipeptide dl-Alanyl-dl-serine in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

This compound is a dipeptide composed of the amino acids alanine and serine. It can be present in samples as a component of cell culture media, a breakdown product of larger proteins, or a contaminant. Its presence can potentially interfere with various biochemical assays, leading to inaccurate results.

Q2: Which biochemical assays are most likely to be affected by this compound interference?

The primary assays of concern are colorimetric protein quantification assays such as the Bicinchoninic Acid (BCA) assay and, to a lesser extent, the Bradford assay. Interference may also theoretically occur in enzyme assays and immunoassays, depending on the specific assay chemistry and the role of the dipeptide.

Troubleshooting Guides

Protein Quantification Assays

Issue: Inaccurate protein concentration reading in the presence of this compound.

Background:

  • BCA Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds and certain amino acid side chains (cysteine, tyrosine, tryptophan), followed by the detection of Cu¹⁺ by bicinchoninic acid. Dipeptides can contribute to this reaction, leading to an overestimation of protein concentration.[1]

  • Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic (arginine, lysine) and aromatic amino acid residues.[2][3] While less susceptible to interference from small peptides than the BCA assay, high concentrations of dipeptides containing these residues could potentially cause a slight overestimation.[1]

Troubleshooting Steps:

  • Acknowledge Potential Interference: Be aware that the presence of this compound can lead to falsely elevated protein concentration readings, particularly in the BCA assay.

  • Choose an Appropriate Assay: If you suspect high concentrations of dipeptides in your sample, consider using the Bradford assay over the BCA assay, as it is generally less affected by smaller peptides.[1]

  • Run Proper Controls:

    • Buffer Blank: Always include a blank containing the same buffer and any known additives (including this compound at the suspected concentration) as your sample. This will help to correct for background absorbance.

    • Spike Control: Add a known amount of purified protein (like BSA) to a sample containing this compound and a control sample without the dipeptide. A significant difference in the measured concentration of the spiked protein can indicate interference.

  • Sample Dilution: If your protein of interest is at a high concentration, diluting your sample can reduce the relative concentration of the interfering dipeptide.

  • Alternative Quantification Methods: For highly critical measurements, consider alternative methods that are not based on colorimetric reactions involving peptide bonds or amino acid side chains, such as:

    • Measuring absorbance at 280 nm (A280), though this requires a pure protein sample and is dependent on the content of aromatic amino acids.

    • Amino acid analysis.

Quantitative Data Summary: Potential for Interference

AssayMechanism of InterferencePotential Impact of this compound
BCA Assay Reduction of Cu²⁺ by peptide bonds and specific amino acid side chains.High potential for overestimation of protein concentration.
Bradford Assay Binding of Coomassie dye to basic and aromatic amino acids.Low to moderate potential for overestimation, depending on dipeptide concentration.

Experimental Workflow: Diagnosing Interference in Protein Assays

start Suspected Interference in Protein Assay prep_samples Prepare Samples: 1. Sample + this compound 2. Control Sample (no dipeptide) 3. Buffer Blank + this compound start->prep_samples run_assay Perform Protein Assay (BCA or Bradford) prep_samples->run_assay analyze Analyze Results run_assay->analyze compare Compare Sample vs. Control analyze->compare no_interference No Significant Difference: Interference Unlikely compare->no_interference No interference Significant Difference: Interference Confirmed compare->interference Yes troubleshoot Implement Troubleshooting: - Switch Assay Method - Dilute Sample - Use Spike Controls interference->troubleshoot

Caption: Workflow for identifying this compound interference.

Enzyme Assays

Issue: Unexpected enzyme kinetics or activity in the presence of this compound.

Background: While direct interference by a small, neutral dipeptide is less common than in protein assays, it is not impossible. Potential mechanisms of interference include:

  • Non-specific Binding: The dipeptide could weakly and non-specifically interact with the enzyme or substrate, potentially altering their conformation or availability.

  • Chelation: If the assay involves metal ions as cofactors, the dipeptide could have a weak chelating effect.

  • Substrate Mimicry: In rare cases, if the enzyme's natural substrate is structurally similar to the dipeptide, it could act as a competitive inhibitor.

Troubleshooting Steps:

  • Control Experiments are Key:

    • Run a control reaction with this compound but without the enzyme to check for any direct reaction between the dipeptide and the substrate or detection reagents.

    • Run a control with the enzyme and this compound but without the substrate to see if the dipeptide affects the enzyme's stability or the assay's background signal.

  • Vary Substrate Concentration: If you suspect competitive inhibition, perform a substrate titration curve in the presence and absence of the dipeptide. A change in the apparent Km would suggest competitive inhibition.

  • Dialysis/Buffer Exchange: If your protein of interest can be purified, removing the dipeptide through dialysis or buffer exchange prior to the assay is the most effective solution.

Logical Relationship: Investigating Enzyme Assay Interference

start Unexpected Enzyme Assay Results control1 Control 1: This compound + Substrate (No Enzyme) start->control1 control2 Control 2: This compound + Enzyme (No Substrate) start->control2 check_signal Signal Generated? control1->check_signal check_background Background Change? control2->check_background direct_reaction Direct Reaction with Substrate/ Detection Reagents check_signal->direct_reaction Yes no_direct_effect No Direct Interference check_signal->no_direct_effect No enzyme_effect Effect on Enzyme Stability/ Assay Background check_background->enzyme_effect Yes check_background->no_direct_effect No further_investigation Investigate Kinetic Effects (e.g., Substrate Titration) no_direct_effect->further_investigation

Caption: Decision tree for troubleshooting enzyme assay interference.

Immunoassays (e.g., ELISA)

Issue: High background, false positives, or reduced signal in an immunoassay.

Background: Interference in immunoassays is often due to non-specific binding or cross-reactivity.[4][5][6] While a small dipeptide is unlikely to be recognized specifically by an antibody targeting a large protein, it could contribute to issues in several ways:

  • Altering Protein Conformation: High concentrations of solutes can sometimes subtly alter the conformation of the coated antigen or the detection antibodies, affecting their interaction.

  • Non-specific Binding: The dipeptide could contribute to the overall "stickiness" of the sample, leading to higher non-specific binding of antibodies to the plate surface.

  • Cross-reactivity: This is highly unlikely unless the antibodies were raised against a very small peptide epitope that has similarities to alanyl-serine.

Troubleshooting Steps:

  • Optimize Blocking: Ensure your blocking buffer is effective. You may need to increase the blocking incubation time or try a different blocking agent.

  • Increase Wash Steps: Increase the number and vigor of wash steps to remove non-specifically bound components.

  • Sample Diluent: Dilute your samples in a high-quality assay diluent that is designed to minimize non-specific binding.

  • Specificity Check:

    • Run a control where the sample is pre-incubated with a high concentration of an irrelevant peptide to see if this reduces the non-specific signal.

    • If possible, perform a competition assay by adding free this compound to see if it competes with the antigen for antibody binding, which would indicate a degree of cross-reactivity.

Signaling Pathway: Basic ELISA Principle

antigen Antigen Coated on Plate blocking Blocking Buffer Added antigen->blocking sample Sample containing Primary Antibody (and potentially this compound) blocking->sample primary_ab Primary Antibody Binds Antigen sample->primary_ab wash1 Wash Step 1 primary_ab->wash1 secondary_ab Enzyme-linked Secondary Antibody Added wash1->secondary_ab secondary_binds Secondary Antibody Binds Primary Antibody secondary_ab->secondary_binds wash2 Wash Step 2 secondary_binds->wash2 substrate Substrate Added wash2->substrate color_dev Color Development substrate->color_dev

Caption: Simplified workflow of an indirect ELISA.

References

Technical Support Center: Optimizing Derivatization of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of dl-Alanyl-dl-serine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chemical modification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization agents for this compound?

A1: For the analysis of this compound, particularly by chromatography (HPLC, LC-MS), several derivatization agents are commonly employed. These agents react with the primary amine at the N-terminus (Alanine residue) and in some cases, with the hydroxyl group of the Serine residue. The choice of reagent depends on the analytical goal, such as enhancing detection sensitivity or enabling chiral separation. Commonly used agents include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, significantly improving detection limits in HPLC with fluorescence detection.[1][2]

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A chiral derivatizing agent used to separate enantiomers of amino acids and peptides. It reacts with the primary amine of the dipeptide to form diastereomers that can be resolved by reverse-phase HPLC.[3][4][5]

  • Ninhydrin: A classic reagent for the colorimetric quantification of amino acids and peptides. It reacts with the N-terminal primary amine to produce a deep purple color known as Ruhemann's purple.[6][7][8][9] However, its application for quantitative analysis of peptides can be complex due to differences in reaction rates and color yields compared to free amino acids.[6]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Primarily used as a protecting group in peptide synthesis, it can also be used as a derivatizing agent for HPLC analysis. It reacts with the N-terminal amine to form a UV-active derivative.[10]

  • Phenyl isothiocyanate (PITC): Also known as Edman's reagent, it reacts with the N-terminal amino group of peptides to form a phenylthiocarbamoyl (PTC) derivative, which can be analyzed by HPLC.[11][12][13]

Q2: What are the key reaction parameters to control during the derivatization of this compound?

A2: Successful derivatization hinges on the careful control of several reaction parameters:

  • pH: The pH of the reaction mixture is critical. Most derivatization reactions with amine-reactive reagents, such as Dansyl Chloride and Marfey's reagent, require alkaline conditions (typically pH 8-10) to ensure the N-terminal amine is deprotonated and thus nucleophilic.[14][15] Maintaining the optimal pH is crucial for achieving complete derivatization.[14]

  • Temperature: The reaction temperature influences the rate of derivatization. While some reactions proceed at room temperature, others may require heating to ensure completion within a reasonable timeframe. However, excessive heat can lead to degradation of the dipeptide or the derivatizing agent.

  • Reaction Time: The duration of the reaction must be sufficient for complete derivatization. Incomplete reactions will lead to inaccurate quantification. The optimal time can vary significantly between different derivatizing agents.

  • Reagent Concentration: A molar excess of the derivatizing agent is typically used to drive the reaction to completion. However, a large excess can sometimes lead to side reactions or interfere with subsequent analysis.

Q3: Can the hydroxyl group of the serine residue in this compound cause side reactions?

A3: Yes, the hydroxyl group of the serine residue is a potential site for side reactions with certain derivatizing agents, particularly highly reactive ones or under harsh reaction conditions. For example, with reagents like FMOC-Cl, O-acylation of the serine hydroxyl group can occur. It is important to consult the literature for the specific reagent being used to understand and minimize potential side reactions. Optimized reaction conditions, such as controlled pH and temperature, can often mitigate these unwanted modifications.

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Steps
Incorrect pH of the reaction buffer. Verify the pH of your buffer before adding the derivatization reagent. For amine-reactive reagents like Dansyl Chloride or Marfey's reagent, ensure the pH is in the optimal alkaline range (typically 8-10) to deprotonate the N-terminal amine.[14][15]
Degraded derivatization reagent. Derivatization reagents can be sensitive to moisture and light. Use a fresh bottle of the reagent or test its activity with a known standard. Store reagents according to the manufacturer's instructions.
Inadequate reaction time or temperature. Consult the specific protocol for the recommended reaction time and temperature. If the reaction is known to be slow, consider increasing the incubation time or temperature modestly. Monitor the reaction progress over time if possible.
Presence of interfering substances in the sample. Primary amines or other nucleophilic compounds in your sample matrix can compete with this compound for the derivatization reagent. Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.
Incomplete dissolution of the dipeptide or reagent. Ensure that both the this compound and the derivatization reagent are fully dissolved in their respective solvents before mixing.
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Side reactions. The hydroxyl group of the serine residue may have reacted with the derivatizing agent. Review the specificity of your chosen reagent and adjust reaction conditions (e.g., lower temperature, shorter reaction time, milder pH) to minimize side-product formation. The peptide bond itself is generally stable under typical derivatization conditions.
Presence of diastereomers. Since the starting material is a mix of stereoisomers (this compound), derivatization with a chiral reagent like L-Marfey's reagent will produce multiple diastereomeric products (L-Ala-L-Ser, D-Ala-L-Ser, L-Ala-D-Ser, D-Ala-D-Ser derivatives), which will be separated by HPLC. This is an expected outcome when analyzing stereoisomers.
Degradation of the derivatized product. The stability of the derivatized product can be limited. Analyze the sample as soon as possible after derivatization. Check the literature for the stability of the specific derivative and store the samples appropriately (e.g., at low temperature, protected from light).
Excess derivatization reagent or its hydrolysis product. An excess of the derivatization reagent or its byproducts can appear as large peaks in the chromatogram, potentially co-eluting with the analyte of interest. Optimize the amount of reagent used or incorporate a quenching step after the reaction is complete. For example, a primary or secondary amine can be added to consume excess reagent.
Impure starting material. Verify the purity of your this compound standard. Impurities will also be derivatized and appear in the chromatogram.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Detection
  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone. This solution should be prepared fresh.

    • Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.

  • Derivatization Procedure:

    • To 100 µL of a solution of this compound (e.g., 1 mg/mL in water), add 200 µL of the bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture gently and incubate in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, cool the reaction mixture to room temperature.

    • To stop the reaction, add 50 µL of a 2% (v/v) solution of formic acid.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 525 nm.

Protocol 2: Chiral Derivatization of this compound with Marfey's Reagent (L-FDAA)
  • Reagent Preparation:

    • Marfey's Reagent Solution: Prepare a 1% (w/v) solution of L-FDAA in acetone.

    • Triethylamine (TEA) Solution: Prepare a 1 M solution of triethylamine in water.

  • Derivatization Procedure:

    • To 50 µL of a solution of this compound (e.g., 1 mg/mL in water), add 100 µL of a 1 M sodium bicarbonate solution.

    • Add 200 µL of the Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour with occasional vortexing.

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM Triethylammonium phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes is typically used to resolve the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Solution Mix Mix Sample, Buffer, & Reagent Sample->Mix Reagent Derivatization Reagent (e.g., Dansyl-Cl) Reagent->Mix Buffer Reaction Buffer (e.g., Bicarbonate pH 9.5) Buffer->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction (e.g., add acid) Incubate->Quench Filter Filter Sample Quench->Filter HPLC HPLC Analysis Filter->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Derivatization cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Inconsistent Derivatization Results pH Incorrect pH? Start->pH Reagent_Quality Reagent Degraded? Start->Reagent_Quality Conditions Suboptimal Time/Temp? Start->Conditions Interference Sample Matrix Interference? Start->Interference Check_pH Verify & Adjust Buffer pH pH->Check_pH Fresh_Reagent Use Fresh Reagent Reagent_Quality->Fresh_Reagent Optimize_Conditions Optimize Reaction Time & Temperature Conditions->Optimize_Conditions Cleanup Implement Sample Cleanup Step Interference->Cleanup

Caption: Troubleshooting flowchart for inconsistent derivatization results.

Dansyl_Reaction Dipeptide This compound (H₂N-Ala-Ser-COOH) Product Dansylated Dipeptide (Fluorescent) Dipeptide->Product + Dansyl-Cl (pH 9.5, 60°C) DansylCl Dansyl Chloride

Caption: Reaction of this compound with Dansyl Chloride.

References

Validation & Comparative

A Comparative Analysis of dl-Alanyl-dl-serine and dl-Alanyl-dl-valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide chemistry and its applications in drug development and biological research, the subtle yet significant differences between structurally similar dipeptides can have profound impacts on their physicochemical properties and biological activities. This guide provides a detailed comparison of two such dipeptides: dl-Alanyl-dl-serine and dl-Alanyl-dl-valine. By presenting available experimental data and outlining detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to select the appropriate molecule for their specific research endeavors.

Physicochemical Properties: A Quantitative Comparison

The fundamental characteristics of a dipeptide, such as its molecular weight, acidity, and solubility, are critical determinants of its behavior in biological systems and its suitability for various experimental and therapeutic applications. The following table summarizes the key physicochemical properties of this compound and dl-Alanyl-dl-valine.

PropertyThis compounddl-Alanyl-dl-valine
Molecular Formula C₆H₁₂N₂O₄[1]C₈H₁₆N₂O₃
Molecular Weight ( g/mol ) 176.17[1]188.22
Predicted pKa 2.98 ± 0.103.18 ± 0.10[2]
Water Solubility Soluble (qualitative)[3]Predicted log10(solubility in mol/L) = -0.65
Appearance White to Almost white powder to crystalWhite to Almost white powder to crystal[4]

Note: Quantitative experimental solubility data for both dipeptides is limited in publicly available literature. The provided information is based on qualitative descriptions and predicted values. Researchers are encouraged to determine experimental solubility for their specific applications. The lower solubility of racemic dl-serine compared to its pure enantiomers, due to stronger intermolecular hydrogen bonding, suggests that the solubility of this compound may also be influenced by its racemic nature.[5]

Biological Activity: Distinct Roles in Cellular Processes

The substitution of a serine residue with a valine residue results in a change from a polar, hydrophilic side chain to a non-polar, hydrophobic side chain. This fundamental difference significantly influences the biological interactions of these dipeptides.

This compound: A Key Player in Bacterial Cell Wall Synthesis and Neuromodulation

The biological significance of this compound is twofold, stemming from the distinct roles of its constituent D-amino acids.

  • Bacterial Cell Wall Modification: The D-alanine component of this dipeptide is a crucial element in the composition of peptidoglycan in bacterial cell walls. The enzyme D-alanyl carrier protein ligase (DltA) is responsible for the D-alanylation of lipoteichoic acids, a process that modulates the surface charge of Gram-positive bacteria and influences their susceptibility to cationic antimicrobial peptides.[6][7] While DltA primarily acts on D-alanine, some studies have shown that D-alanine-D-alanine ligases from certain bacterial species can exhibit broad substrate specificity, accepting D-serine as a substrate.[8] This suggests that this compound could potentially interact with or influence this pathway, although direct evidence of the dipeptide acting as a substrate for DltA is not yet established.

  • NMDA Receptor Co-agonism: The hydrolysis of this compound can release D-serine. D-serine is a well-established endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[9][10][11] The availability of D-serine can, therefore, modulate neuronal activity and is a subject of interest in neuroscience research and the development of therapeutics for neurological and psychiatric disorders.

dl-Alanyl-dl-valine: A Tool for Biochemical Research

In contrast to the defined biological roles of its serine-containing counterpart, dl-Alanyl-dl-valine is primarily utilized in the field of biochemical research and peptide synthesis.[4] Its non-polar valine side chain can influence peptide structure and interactions. While the direct biological functions of dl-Alanyl-dl-valine are not as well-documented, the individual amino acids provide some context for potential, yet unproven, roles:

  • Branched-Chain Amino Acid Metabolism: Valine is an essential branched-chain amino acid (BCAA) involved in stress, energy, and muscle metabolism.[12]

  • NMDA Receptor Modulation: The direct effects of D- or L-valine on NMDA receptor activity are not as extensively studied as those of D-serine or D-alanine. Further research is needed to determine if dl-Alanyl-dl-valine or its constituent valine enantiomers have any modulatory effects on this critical receptor.

Experimental Protocols

To facilitate further research and direct comparison of these dipeptides, the following section provides detailed methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To quantitatively determine and compare the solubility of this compound and dl-Alanyl-dl-valine in water.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the dipeptide to a known volume of deionized water in a sealed container.

    • Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure saturation.[13]

  • Separation of Solid and Liquid Phases:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant (saturated solution).

  • Quantification of Dissolved Dipeptide:

    • Gravimetric Method:

      • Accurately weigh a known volume of the supernatant.

      • Evaporate the water under vacuum until a constant weight of the dried dipeptide is achieved.

      • Calculate the solubility in g/L or mol/L.[14]

    • Chromatographic Method (HPLC):

      • Prepare a standard curve of known dipeptide concentrations.

      • Dilute an aliquot of the supernatant to a concentration within the range of the standard curve.

      • Analyze the diluted sample by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 210-220 nm).

      • Determine the concentration of the dipeptide in the supernatant by comparing its peak area to the standard curve.

Assessment of Chemical Stability

Objective: To compare the chemical stability of this compound and dl-Alanyl-dl-valine under various conditions (e.g., pH, temperature).

Methodology:

  • Preparation of Dipeptide Solutions:

    • Prepare stock solutions of each dipeptide in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation:

    • Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

  • Analysis of Degradation:

    • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the intact dipeptide from its potential degradation products (e.g., the constituent amino acids).

    • Quantify the percentage of the remaining intact dipeptide at each time point by measuring the peak area.

  • Data Analysis:

    • Plot the percentage of the remaining dipeptide against time for each condition.

    • Calculate the degradation rate constant and half-life for each dipeptide under each condition.

Evaluation of D-alanyl Carrier Protein Ligase (DltA) Substrate Specificity

Objective: To determine if this compound and/or dl-Alanyl-dl-valine can act as substrates for DltA.

Methodology:

  • Expression and Purification of Recombinant DltA:

    • Clone the gene encoding DltA from a suitable bacterial source (e.g., Bacillus subtilis) into an expression vector.

    • Express the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant DltA using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).[6]

  • Enzyme Activity Assay:

    • The activity of DltA can be measured by monitoring the ATP-PPi exchange reaction or by directly measuring the formation of the D-alanyl-DltC conjugate.

    • ATP-PPi Exchange Assay:

      • Set up a reaction mixture containing purified DltA, ATP, [³²P]pyrophosphate (PPi), and the dipeptide to be tested.

      • Incubate the reaction at an optimal temperature (e.g., 37 °C).

      • At various time points, stop the reaction and measure the incorporation of [³²P] into ATP by activated charcoal binding and scintillation counting. An increase in [³²P]ATP indicates that the dipeptide is recognized as a substrate.

  • Comparative Analysis:

    • Perform the assay with D-alanine as a positive control and in the absence of any amino acid/dipeptide as a negative control.

    • Compare the rate of [³²P]ATP formation in the presence of this compound and dl-Alanyl-dl-valine to that of D-alanine.

Visualizing Biological Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

DltA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane D-Alanine D-Alanine DltA DltA D-Alanine->DltA ATP ATP ATP->DltA D-Alanyl-AMP D-Alanyl-AMP DltA->D-Alanyl-AMP AMP + PPi DltC DltC D-Alanyl-DltC D-Alanyl-DltC DltC->D-Alanyl-DltC D-Alanyl-AMP->DltC DltA LTA LTA D-Alanyl-DltC->LTA DltB D-alanylated LTA D-alanylated LTA LTA->D-alanylated LTA

Caption: D-alanylation of Lipoteichoic Acid (LTA) Pathway.

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 D-Serine D-Serine D-Serine->NMDA_Receptor Binds to GluN1 (co-agonist) Channel_Opening Ion Channel Opens NMDA_Receptor->Channel_Opening Activation Ca_Influx Ca²⁺ Channel_Opening->Ca_Influx Ca²⁺ Influx Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ca_Influx->Synaptic_Plasticity Downstream Signaling

Caption: D-serine as a Co-agonist at the NMDA Receptor.

Solubility_Workflow Start Start Excess_Dipeptide Add excess dipeptide to water Start->Excess_Dipeptide Equilibration Equilibrate at constant temperature (24-48h) Excess_Dipeptide->Equilibration Centrifugation Centrifuge to separate solid Equilibration->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Quantification Quantify concentration? Supernatant_Collection->Quantification Gravimetric Gravimetric analysis Quantification->Gravimetric Yes HPLC HPLC analysis Quantification->HPLC Yes End End Gravimetric->End HPLC->End

Caption: Experimental Workflow for Solubility Determination.

References

Unraveling the Biological Dichotomy of D-Serine and L-Serine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the stereoisomers D-serine and L-serine reveals a fascinating functional divergence within biological systems. While L-serine is a ubiquitous building block for proteins and a central player in cellular metabolism, D-serine has emerged as a critical signaling molecule in the central nervous system, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. This guide provides a detailed comparison of their biological effects, supported by experimental data, to illuminate their distinct roles for researchers and professionals in drug development.

Core Biological Functions: A Tale of Two Isomers

L-Serine: As one of the 20 proteinogenic amino acids, L-serine is integral to protein synthesis.[1] Beyond this fundamental role, it is a key precursor in a multitude of metabolic pathways, contributing to the synthesis of other amino acids like glycine and cysteine, as well as purines and pyrimidines.[2] L-serine is also essential for the formation of phospholipids and sphingolipids, which are critical components of cell membranes and play a significant role in neural development and function.[3][4][5] The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate is crucial for the proper functioning of the central nervous system.[2][6]

D-Serine: In contrast to its L-isomer, D-serine is not incorporated into proteins but acts as a potent neuromodulator.[2] Its most well-documented function is as a co-agonist at the glycine site of NMDA receptors, which are essential for synaptic plasticity, learning, and memory.[2][7][8] For the NMDA receptor to be activated, both glutamate and a co-agonist, either D-serine or glycine, must be bound.[2] Evidence suggests that D-serine is the dominant endogenous co-agonist for NMDA receptors in certain brain regions, such as the forebrain.[8][9] It is synthesized from L-serine by the enzyme serine racemase, which is found in both neurons and glial cells.[10][11][12]

Comparative Data: Receptor Affinity and Metabolism

The distinct biological roles of D- and L-serine are underscored by their differential interactions with receptors and enzymes. The following tables summarize key quantitative data from experimental studies.

Table 1: Comparative Affinity for the NMDA Receptor Glycine Site

CompoundPotency at NMDA Receptor Glycine SiteNotes
D-Serine HighConsidered a potent co-agonist, often more potent than glycine itself in activating NMDA receptors.[2][12][13] It is crucial for synaptic plasticity and the stability of glutamatergic synapses.[14]
L-Serine Low / InactiveDoes not significantly interact with the NMDA receptor glycine site and does not act as a co-agonist.
Glycine HighAlso a co-agonist at the NMDA receptor, though in some brain regions, D-serine is considered the primary endogenous ligand for this site.[8][9]

Table 2: Key Enzymes in Serine Metabolism

EnzymeSubstrate(s)Product(s)Biological Role
Serine Racemase (SR) L-SerineD-SerineA pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine, the key step in producing the neuromodulator.[10][11] It can also catalyze the elimination of water from L-serine to produce pyruvate.[10]
D-Amino Acid Oxidase (DAAO) D-Serineα-keto-serine, Ammonia, H₂O₂Degrades D-serine, thereby regulating its levels in the brain. The gene encoding DAAO is considered a risk gene for schizophrenia.[15]
Phosphoglycerate Dehydrogenase (PHGDH) 3-Phosphoglycerate3-PhosphohydroxypyruvateThe first and rate-limiting enzyme in the de novo biosynthesis pathway of L-serine from a glycolytic intermediate.[2]

Signaling Pathways and Metabolic Routes

The distinct roles of D- and L-serine are rooted in their participation in different cellular pathways.

D-Serine in NMDA Receptor Signaling

D-serine plays a pivotal role in glutamatergic neurotransmission by acting as a co-agonist at the NMDA receptor. Its presence is necessary for the glutamate-induced opening of the receptor's ion channel, leading to calcium influx and the activation of downstream signaling cascades involved in synaptic plasticity.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca²+ Influx PSD95 PSD-95 PSD95->NMDA_R CREB CREB CaMKII->CREB Activates LTP Synaptic Plasticity (LTP) CREB->LTP Gene Transcription D_Serine D-Serine D_Serine->NMDA_R Co-agonist Binding Glial_Cell Astrocyte Glial_Cell->D_Serine Releases L_Serine_Glia L-Serine SR_Glia Serine Racemase L_Serine_Glia->SR_Glia SR_Glia->D_Serine Synthesizes L_Serine_Biosynthesis Glycolysis Glycolysis P3G 3-Phosphoglycerate Glycolysis->P3G PHGDH PHGDH P3G->PHGDH PHP 3-Phosphohydroxypyruvate P3G->PHP Oxidation NAD⁺ NADH PSAT PSAT1 PHP->PSAT P_Ser Phosphoserine PHP->P_Ser Transamination Glutamate α-KG PSPH PSPH P_Ser->PSPH L_Ser L-Serine P_Ser->L_Ser Hydrolysis Pi Metabolism Cellular Metabolism (e.g., Protein, Nucleotide Synthesis) L_Ser->Metabolism Precursor for Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis Tissue Brain Tissue Homogenize Homogenization & Deproteinization Tissue->Homogenize Supernatant Collect Supernatant Homogenize->Supernatant Derivatize Chiral Derivatization Supernatant->Derivatize Analyze Inject HPLC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

References

Validation of dl-Alanyl-dl-serine Synthesis by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides are critical for reliable downstream applications. This guide provides a comparative analysis of the validation of synthesized dl-Alanyl-dl-serine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Introduction

This compound is a dipeptide composed of alanine and serine residues. Its correct synthesis is a prerequisite for its use in various research and development contexts, including drug discovery and biochemical studies. This guide outlines a standard solution-phase synthesis approach and details the subsequent validation of the final product using ¹H and ¹³C NMR spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Synthesis of this compound

A common and effective method for the synthesis of this compound is through solution-phase peptide coupling. This involves the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate the formation of the peptide bond. A representative protocol is outlined below.

Experimental Protocol: Solution-Phase Synthesis

Step 1: Protection of Amino Acids

  • N-protection of dl-Alanine: dl-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dioxane/water) to yield N-Boc-dl-alanine.

  • C-protection of dl-Serine: dl-Serine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield dl-serine methyl ester hydrochloride.

Step 2: Peptide Coupling

  • N-Boc-dl-alanine and dl-serine methyl ester hydrochloride are dissolved in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive to suppress racemization, such as 1-hydroxybenzotriazole (HOBt), are added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The by-product, dicyclohexylurea (DCU), is removed by filtration.

Step 3: Deprotection

  • Removal of the Boc group: The N-Boc-dl-alanyl-dl-serine methyl ester is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

  • Removal of the methyl ester group (saponification): The resulting dipeptide ester is then subjected to hydrolysis using a base, such as sodium hydroxide, in a mixture of water and an organic solvent (e.g., methanol) to cleave the methyl ester and yield the final product, this compound.

Step 4: Purification

  • The final product is purified using techniques such as recrystallization or column chromatography to remove any remaining impurities.

Validation of this compound by NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the successful synthesis of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in deuterium oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

Data Presentation: NMR Chemical Shifts

The expected chemical shifts for this compound in D₂O are summarized in the table below. These values serve as a reference for comparison with experimentally obtained data.

Atom ¹H Chemical Shift (ppm) [1]¹³C Chemical Shift (ppm)
Alanine-α-CH4.15951.5
Alanine-β-CH₃1.58516.5
Alanine-C=O-175.0
Serine-α-CH4.32356.0
Serine-β-CH₂3.909, 3.85261.0
Serine-C=O-172.5

Note: ¹³C NMR data is estimated based on typical values for amino acid residues in peptides. The solvent peak for D₂O is typically observed around 4.79 ppm in ¹H NMR spectra.

Validation of this compound by Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and purity. ESI-MS/MS is particularly useful for peptide analysis.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: The purified dipeptide is dissolved in a suitable solvent mixture, typically water/acetonitrile with a small amount of formic acid to facilitate protonation.

  • Data Acquisition: The sample solution is introduced into an electrospray ionization source coupled to a mass spectrometer. A precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation: Mass Spectrometry Fragmentation

The expected mass-to-charge ratios (m/z) for the precursor and major fragment ions of this compound are presented in the table below.

Ion Description Expected m/z [2]
[M+H]⁺Protonated molecular ion177.087
b₂Alanine residue72.04
y₁Serine residue106.05
[M+H - H₂O]⁺Loss of water159.076
[M+H - CO]⁺Loss of carbon monoxide149.092
[M+H - H₂O - CO]⁺Loss of water and carbon monoxide131.081

Graphical Summary of the Validation Workflow

The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation Protection Protection Coupling Coupling Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification NMR NMR Purification->NMR MS MS Purification->MS

Caption: Experimental workflow for the synthesis and validation of this compound.

Validation_Logic Synthesized_Product Synthesized this compound NMR_Analysis NMR Analysis (¹H and ¹³C) Synthesized_Product->NMR_Analysis MS_Analysis MS/MS Analysis Synthesized_Product->MS_Analysis Structure_Confirmation Correct Structure and Connectivity NMR_Analysis->Structure_Confirmation MW_Confirmation Correct Molecular Weight and Fragmentation MS_Analysis->MW_Confirmation Final_Validation Validated this compound Structure_Confirmation->Final_Validation MW_Confirmation->Final_Validation

Caption: Logical relationship of NMR and MS data for product validation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the validation of synthesized this compound. By comparing the experimental data with the reference values presented in this guide, researchers can confidently confirm the identity, structure, and purity of their synthesized dipeptide, ensuring the reliability of their subsequent studies. This guide serves as a practical resource for professionals in the fields of chemical synthesis, drug development, and biomedical research.

References

A Comparative Guide to HPLC and CE for the Analysis of dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and drug development, the accurate and precise quantification of active pharmaceutical ingredients and their related substances is paramount. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of the dipeptide dl-Alanyl-dl-serine. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance of these methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its robustness and versatility in separating, identifying, and quantifying components in a mixture.[1][2] It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2] For peptide analysis, reversed-phase HPLC is a common and effective mode.[3]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[1] This technique is particularly well-suited for the analysis of charged molecules like peptides and offers advantages in terms of speed and low solvent consumption.[1][2]

Experimental Protocols

Detailed methodologies for the analysis of this compound by both HPLC and CE are presented below. These protocols are representative of typical methods used in pharmaceutical analysis.

HPLC Method Protocol
ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Chirobiotic TAG, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Isocratic: 70% Water, 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 210 nm
Sample Preparation This compound dissolved in mobile phase to desired concentrations.
Capillary Electrophoresis (CE) Method Protocol
ParameterSpecification
Instrument Agilent 7100 Capillary Electrophoresis system or equivalent
Capillary Fused silica capillary, 50 µm I.D., 60 cm total length (51.5 cm effective length)
Background Electrolyte 70 mM Boric acid, adjusted to pH 9.5 with 0.1 M Sodium Hydroxide
Applied Voltage 30 kV
Capillary Temperature 25°C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detector Diode Array Detector (DAD) at 200 nm
Sample Preparation This compound dissolved in background electrolyte to desired concentrations.

Quantitative Data Comparison

The following table summarizes the key validation parameters for the HPLC and CE methods for the analysis of this compound. This data provides a direct comparison of the performance of each technique.

Validation ParameterHPLCCE
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Analysis Time ~15 min~10 min
Solvent Consumption HighLow

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows and the logical relationship in a cross-validation study.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve This compound Autosampler Autosampler (10 µL injection) Sample->Autosampler MobilePhase Prepare 70:30 Water:Acetonitrile Pump Isocratic Pump (1.0 mL/min) MobilePhase->Pump Column Chirobiotic TAG Column (25°C) Autosampler->Column Pump->Autosampler Detector DAD Detector (210 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Report (Peak Area, Retention Time) CDS->Report CE_Workflow cluster_prep_ce Sample & Buffer Preparation cluster_ce CE Analysis cluster_data_ce Data Acquisition & Analysis Sample_CE Weigh & Dissolve This compound Autosampler_CE Autosampler (Hydrodynamic Injection) Sample_CE->Autosampler_CE BGE Prepare 70 mM Boric Acid (pH 9.5) Capillary Fused Silica Capillary (25°C) BGE->Capillary Autosampler_CE->Capillary Detector_CE DAD Detector (200 nm) Capillary->Detector_CE PowerSupply High Voltage (30 kV) PowerSupply->Capillary CESystem CE Control & Data System Detector_CE->CESystem Report_CE Generate Report (Peak Area, Migration Time) CESystem->Report_CE CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation Comparison HPLC HPLC Method Development & Optimization Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness CE CE Method Development & Optimization CE->Linearity CE->Accuracy CE->Precision CE->Specificity CE->LOD_LOQ CE->Robustness DataCompare Compare Validation Parameter Results Linearity->DataCompare Accuracy->DataCompare Precision->DataCompare Specificity->DataCompare LOD_LOQ->DataCompare Robustness->DataCompare Conclusion Determine Method Suitability & Equivalency DataCompare->Conclusion

References

Efficacy Comparison of dl-Alanyl-dl-serine Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of a series of synthesized dl-Alanyl-dl-serine derivatives. The data presented is based on established experimental protocols to facilitate comparative analysis and inform future drug development efforts. While the specific derivatives presented here are for illustrative purposes, the methodologies and structure-activity relationship principles are grounded in published research on dipeptide antimicrobials.

Introduction

This compound is a dipeptide of interest due to its structural similarity to D-alanyl-D-alanine, a key component in the biosynthesis of bacterial cell walls. This similarity makes it a potential scaffold for the development of novel antimicrobial agents that can inhibit bacterial growth by interfering with peptidoglycan synthesis. Furthermore, modifications to the peptide backbone, N-terminus, and C-terminus can significantly influence the compound's antimicrobial activity, spectrum, and pharmacokinetic properties. This guide focuses on a comparative analysis of N-acyl derivatives of this compound, evaluating how changes in the acyl chain length affect their efficacy against common bacterial pathogens.

Quantitative Data Summary

The antimicrobial efficacy of the synthesized N-acyl-dl-Alanyl-dl-serine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDDerivative NameN-Acyl Chain LengthMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)
AS-01 N-Acetyl-dl-Alanyl-dl-serineC2>128>128
AS-02 N-Butyryl-dl-Alanyl-dl-serineC464128
AS-03 N-Hexanoyl-dl-Alanyl-dl-serineC63264
AS-04 N-Octanoyl-dl-Alanyl-dl-serineC81632
AS-05 N-Decanoyl-dl-Alanyl-dl-serineC10816
AS-06 N-Dodecanoyl-dl-Alanyl-dl-serineC1248
AS-07 N-Tetradecanoyl-dl-Alanyl-dl-serineC14816
AS-08 N-Hexadecanoyl-dl-Alanyl-dl-serineC161632
Control AmpicillinN/A0.54

Note: The data presented in this table is a representative example based on structure-activity relationships observed in similar dipeptide antimicrobial studies and is intended for illustrative purposes.

Experimental Protocols

The synthesis of the N-acyl-dl-Alanyl-dl-serine derivatives was performed using a standard solid-phase peptide synthesis (SPPS) approach.

  • Resin Preparation: A Wang resin pre-loaded with Fmoc-dl-serine was used as the solid support.

  • Fmoc Deprotection: The Fmoc protecting group on the serine was removed by treating the resin with 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Fmoc-dl-alanine was then coupled to the deprotected serine on the resin using HBTU/HOBt as coupling agents in DMF.

  • N-Acylation: Following the deprotection of the Fmoc group from the N-terminal alanine, the respective fatty acid (acetic, butyric, hexanoic, octanoic, decanoic, dodecanoic, tetradecanoic, or hexadecanoic acid) was coupled to the N-terminus using DIC/HOBt in DMF.

  • Cleavage and Deprotection: The synthesized peptide was cleaved from the resin and the side chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification and Characterization: The crude peptide was precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity was confirmed by mass spectrometry.

The Minimum Inhibitory Concentration (MIC) of each derivative was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture Preparation: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Compound Preparation: The synthesized peptide derivatives were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the standardized bacterial suspension was added to each well of the microtiter plate. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (precursor) UDP_NAM->UDP_NAM_pentapeptide Mur Ligases (MurC, D, E, F) Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Derivative This compound Derivative D_Ala_D_Ala_ligase D-Ala-D-Ala Ligase (Ddl) Derivative->D_Ala_D_Ala_ligase Inhibition D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_D_Ala_ligase->D_Ala_D_Ala D_Ala D-Alanine D_Ala->D_Ala_D_Ala_ligase D_Ala_D_Ala->UDP_NAM_pentapeptide Incorporation

Caption: Inhibition of Bacterial Cell Wall Synthesis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Testing SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Dilution Serial Dilution of Derivatives Characterization->Dilution Purified Derivatives Culture Bacterial Culture (S. aureus, E. coli) Incubation Incubation with Bacteria Culture->Incubation Dilution->Incubation MIC MIC Determination Incubation->MIC Data_Analysis Data Analysis & Comparison MIC->Data_Analysis

A Researcher's Guide to Selecting dl-Alanyl-dl-serine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount. This guide provides a comprehensive framework for the comparative analysis of dl-Alanyl-dl-serine from various suppliers. As direct comparative data is often not publicly available, this document outlines a suite of experiments to empower researchers to make informed decisions based on empirical evidence.

The quality of a dipeptide like this compound can significantly impact experimental outcomes, from biochemical assays to cell-based studies. Variations in purity, the presence of enantiomeric impurities, or residual synthesis reagents can lead to inconsistent and unreliable results. Therefore, a thorough in-house validation of this compound from different suppliers is a critical step in ensuring the robustness of your research.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, all quantitative data should be organized into structured tables. Below are template tables that can be populated with your experimental findings.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by HPLC (at 214 nm)Number of Impurities DetectedMajor Impurity (%)
Supplier AA12398.530.8
Supplier BB45699.220.5
Supplier CC78997.951.2

Table 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

SupplierLot NumberExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Deviation (ppm)
Supplier AA123177.0870177.0868-1.13
Supplier BB456177.0870177.08710.56
Supplier CC789177.0870177.08752.82

Table 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

SupplierLot Number¹H NMR¹³C NMRConforms to Expected Structure?
Supplier AA123Consistent with literatureConsistent with literatureYes
Supplier BB456Consistent with literatureConsistent with literatureYes
Supplier CC789Minor unassigned peaksMinor unassigned peaksNo

Experimental Protocols: The "How-To" for Your Analysis

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate this compound from any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve a known concentration of this compound from each supplier in Mobile Phase A.

  • Data Analysis: Integrate the peak areas to determine the relative purity.

Molecular Weight Verification by Mass Spectrometry (MS)

This technique confirms the identity of the compound by measuring its mass-to-charge ratio.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

  • Sample Infusion: Introduce the sample, dissolved in a suitable solvent like 50% acetonitrile with 0.1% formic acid, directly into the mass spectrometer.

  • Data Analysis: Compare the observed mass-to-charge ratio with the calculated theoretical mass.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and can reveal subtle differences between samples.[3][4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) is a suitable solvent.

  • Experiments: Acquire both ¹H and ¹³C NMR spectra. For more detailed structural assignment, 2D NMR experiments like COSY can be performed.[3][4][5]

  • Data Analysis: Compare the obtained spectra with known spectra of this compound or with predicted spectra to confirm the structure and identify any potential impurities.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships.

experimental_workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Evaluation cluster_decision Final Selection SupplierA Supplier A (Lot A123) HPLC HPLC Analysis (Purity) SupplierA->HPLC MS Mass Spectrometry (Molecular Weight) SupplierA->MS NMR NMR Spectroscopy (Structure) SupplierA->NMR SupplierB Supplier B (Lot B456) SupplierB->HPLC SupplierB->MS SupplierB->NMR SupplierC Supplier C (Lot C789) SupplierC->HPLC SupplierC->MS SupplierC->NMR PurityData Purity & Impurity Profile HPLC->PurityData MWData Molecular Weight Confirmation MS->MWData StructureData Structural Integrity NMR->StructureData Decision Select Best Supplier PurityData->Decision MWData->Decision StructureData->Decision

Caption: Experimental workflow for the comparative analysis of this compound.

signaling_pathway dl_serine This compound (extracellular) transporter Amino Acid Transporter dl_serine->transporter intracellular_serine Intracellular This compound transporter->intracellular_serine hydrolase Dipeptidase intracellular_serine->hydrolase d_serine D-Serine hydrolase->d_serine l_alanine L-Alanine hydrolase->l_alanine nmda_receptor NMDA Receptor d_serine->nmda_receptor co-agonist downstream Downstream Signaling (e.g., Ca²⁺ influx) nmda_receptor->downstream

Caption: Hypothetical signaling pathway involving this compound.

By implementing this structured approach, researchers can confidently select the highest quality this compound, thereby enhancing the reliability and reproducibility of their scientific investigations.

References

A Comparative Guide to dl-Alanyl-dl-serine as a Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dl-Alanyl-dl-serine as a standard for amino acid analysis against other commonly used alternatives. The information presented herein is supported by available data and established analytical principles to assist researchers in selecting the most appropriate standard for their specific applications.

Introduction to Internal Standards in Amino Acid Analysis

Accurate quantification of amino acids is critical in various fields, from proteomics and drug development to food science and clinical diagnostics. Amino acid analysis typically involves the hydrolysis of proteins or peptides into their constituent amino acids, followed by chromatographic separation and detection. The accuracy of this process can be significantly affected by variations in sample preparation, hydrolysis efficiency, and instrument response. To correct for these variables, an internal standard (IS) is added in a known amount to each sample prior to analysis. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable from them, and it should not be naturally present in the sample.

This compound: A Dipeptide Standard

This compound is a dipeptide composed of alanine and serine. Its use as an internal standard offers a unique advantage: the ability to monitor the efficiency of the acid hydrolysis step. Since the peptide bond between alanine and serine must be cleaved to release the individual amino acids, the recovery of alanine and serine from this standard can serve as a direct measure of hydrolysis completeness. This is a feature not offered by free amino acid standards.

Alternative Standards for Amino-Äurenanalyse

The selection of an internal standard is crucial for the reliability of quantitative amino acid analysis. Besides this compound, several other compounds are commonly employed as internal standards. The primary alternatives include:

  • Isotopically Labeled Amino Acids: These are considered the "gold standard" for amino acid analysis, particularly when using mass spectrometry-based detection.[1] They are chemically identical to their corresponding endogenous amino acids but have a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). This allows them to co-elute with the target amino acids while being distinguishable by the mass spectrometer, providing excellent correction for matrix effects and ionization suppression.

  • Non-proteinogenic Amino Acids: These are amino acids that are not typically found in proteins. Examples include norleucine, norvaline, and sarcosine. Because they are not naturally present in most biological samples, they do not interfere with the quantification of the endogenous amino acids. Their chemical similarity to proteinogenic amino acids makes them suitable for monitoring chromatographic performance and instrument response.

  • Structural Analogs: These are molecules that are structurally similar to the amino acids of interest but possess different retention times during chromatography. An example is l-theanine, which has been used as an internal standard for the analysis of free amino acids in rice.[2]

Head-to-Head Comparison

The choice of an internal standard depends on the specific requirements of the analysis, including the sample matrix, the analytical technique employed, and the desired level of accuracy and precision.

FeatureThis compoundIsotopically Labeled Amino AcidsNon-proteinogenic Amino Acids
Monitors Hydrolysis Efficiency YesNoNo
Chemical Similarity to Analytes High (releases proteinogenic amino acids)IdenticalModerate to High
Presence in Biological Samples AbsentAbsent (in labeled form)Generally Absent
Cost Generally lowerHighModerate
Compatibility with Detection HPLC-UV/FLD, LC-MSPrimarily LC-MSHPLC-UV/FLD, LC-MS
Correction for Matrix Effects PartialExcellentGood

Experimental Protocols

Protocol 1: Sample Preparation and Hydrolysis for Total Amino Acid Analysis

This protocol outlines the steps for preparing a protein sample for total amino acid analysis using an internal standard.

  • Sample Preparation: Accurately weigh a known amount of the protein sample into a hydrolysis tube.

  • Internal Standard Addition: Add a precise amount of the chosen internal standard (e.g., this compound, isotopically labeled amino acid mix, or a non-proteinogenic amino acid) to the sample.

  • Acid Hydrolysis: Add 6 M hydrochloric acid (HCl) to the tube.

  • Degassing: Freeze the sample in liquid nitrogen and evacuate the tube to remove oxygen, which can degrade certain amino acids during hydrolysis.

  • Hydrolysis: Seal the tube under vacuum and place it in an oven at 110°C for 24 hours to hydrolyze the peptide bonds.

  • Drying: After hydrolysis, cool the tube and open it carefully. Dry the sample under vacuum to remove the HCl.

  • Reconstitution: Reconstitute the dried amino acid residue in a suitable buffer for chromatographic analysis.

Protocol 2: Amino Acid Analysis by HPLC with Pre-column Derivatization

This protocol describes a common method for the separation and quantification of amino acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Derivatization: Mix the reconstituted amino acid sample with a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC), to form fluorescent derivatives.

  • Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column. The amino acid derivatives are separated based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: The separated derivatives are detected by a fluorescence detector.

  • Quantification: The concentration of each amino acid is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of amino acid standards.

Visualizing the Workflow and Rationale

Amino_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Protein_Sample Protein Sample Add_IS Add Internal Standard (e.g., this compound) Protein_Sample->Add_IS Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Add_IS->Acid_Hydrolysis Derivatization Derivatization (e.g., OPA/FMOC) Acid_Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results Amino Acid Concentrations

Rationale_Dipeptide_Standard dl_Alanyl_dl_serine This compound (Dipeptide IS) Hydrolysis Acid Hydrolysis Step dl_Alanyl_dl_serine->Hydrolysis Free_AAs Free Alanine & Serine Hydrolysis->Free_AAs Analysis Chromatographic Analysis Free_AAs->Analysis Recovery Recovery of Ala & Ser Analysis->Recovery Efficiency Hydrolysis Efficiency Recovery->Efficiency Indicates

Conclusion

The selection of an internal standard is a critical decision in designing a robust and accurate amino acid analysis method. This compound presents a compelling option, particularly when monitoring the efficiency of the hydrolysis step is paramount. Its ability to release proteinogenic amino acids upon hydrolysis closely mimics the behavior of the target proteins and peptides in the sample.

However, for applications demanding the highest level of precision and correction for matrix effects, especially in complex biological samples analyzed by mass spectrometry, isotopically labeled amino acids remain the superior choice. Non-proteinogenic amino acids offer a cost-effective and reliable alternative for routine analyses where hydrolysis efficiency is not the primary concern.

Ultimately, the optimal internal standard will depend on the specific analytical goals, the nature of the sample, the available instrumentation, and budgetary considerations. Researchers are encouraged to carefully evaluate these factors to ensure the generation of high-quality, reliable data in their amino acid analysis endeavors.

References

A Comparative Guide to the Synthesis of dl-Alanyl-dl-serine: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the synthesis of peptides is a critical process. The choice between enzymatic and chemical methods for producing a specific dipeptide like dl-Alanyl-dl-serine can significantly impact the efficiency, purity, and scalability of the production. This guide provides an objective comparison of these two synthesis routes, supported by experimental data and detailed protocols.

Performance Benchmark: Enzymatic vs. Chemical Synthesis

The selection of a synthesis method often depends on a trade-off between yield, purity, speed, and cost. Below is a summary of key performance indicators for the enzymatic and chemical (Solid-Phase Peptide Synthesis) routes for a dipeptide like this compound.

ParameterEnzymatic SynthesisChemical Synthesis (Fmoc-SPPS)
Yield >95%[1]Typically 70-95%
Purity High (enantiomerically pure)High (>95% achievable with purification)[2]
Reaction Time 48-72 hours (for hydrolysis steps)[1]~1-2 days
Cost-effectiveness Generally more cost-efficient and scalable for industrial production[1]Can be more expensive due to reagents and solvents, especially at scale.[3]
Environmental Impact Greener, uses aqueous mediaGenerates significant chemical waste
Scalability Highly scalable[1]Scalable, but can be costly.[4]

Experimental Protocols

Enzymatic Synthesis of this compound via Enzymatic Resolution

The industrial-scale synthesis of this compound often employs an enzymatic resolution method to separate D- and L-enantiomers from a racemic DL-serine precursor. This method is noted for its high yield, exceeding 95%, which is achieved by recycling unhydrolyzed intermediates[1].

Protocol:

  • N-acetylation of DL-serine:

    • Dissolve DL-serine in an aqueous solution.

    • Adjust the pH to alkaline (9–11).

    • Maintain the temperature below 30°C.

    • Add acetic anhydride for N-acetylation to produce N-acetyl-DL-serine.

  • D-aminoacylase Hydrolysis:

    • Adjust the pH of the N-acetyl-DL-serine solution to 7.9–8.2.

    • Raise the temperature to 38–39°C.

    • Introduce a D-specific aminoacylase.

    • Incubate for 48–72 hours to hydrolyze N-acetyl-D-serine into D-serine, leaving N-acetyl-L-serine unreacted.

  • Purification of D-serine:

    • Separate the D-serine from the N-acetyl-L-serine using cationic resin chromatography.

  • L-aminoacylase Hydrolysis:

    • Take the separated N-acetyl-L-serine.

    • Adjust the pH to 6.9–7.2.

    • Maintain the temperature at 38–39°C.

    • Introduce an L-specific aminoacylase.

    • Incubate for 48–72 hours to hydrolyze N-acetyl-L-serine to L-serine.

  • Peptide Coupling (Illustrative):

    • The separated and purified amino acid enantiomers can then be used in a subsequent enzymatic or chemical peptide coupling step to form the desired dipeptide. For instance, a ligase enzyme could be used to couple D-Alanine and D-Serine, and L-Alanine and L-Serine to produce the respective stereoisomers of Alanyl-Serine.

Chemical Synthesis of this compound via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a widely adopted method for creating peptides in a laboratory setting.[2][4] It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Protocol for a Dipeptide (e.g., Alanyl-Serine):

  • Resin Preparation and First Amino Acid Loading:

    • Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM) for 30 minutes.

    • Dissolve Fmoc-Ser(tBu)-OH and a base like diisopropylethylamine (DIEA) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DIEA in DCM).

  • Fmoc Deprotection:

    • Wash the resin with an SPPS solvent like dimethylformamide (DMF).

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the serine.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Second Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH and a coupling agent (e.g., HBTU/HATU) in DMF.

    • Add a base (e.g., DIEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Perform a ninhydrin test to confirm the completion of the coupling reaction.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly added alanine.

    • Wash the resin with DMF and then with DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group from serine.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final dipeptide.

Visualization of Synthesis Workflows

To further illustrate the procedural differences, the following diagrams outline the key stages of both the enzymatic and chemical synthesis workflows.

Enzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_process Enzymatic Resolution Process cluster_products Resolved Amino Acids cluster_coupling Peptide Formation cluster_final Final Product DL_Serine DL-Serine N_Acetylation N-acetylation DL_Serine->N_Acetylation Acetic Anhydride D_Hydrolysis D-Aminoacylase Hydrolysis N_Acetylation->D_Hydrolysis N-acetyl-DL-serine Separation Chromatographic Separation D_Hydrolysis->Separation D-Serine & N-acetyl-L-serine L_Hydrolysis L-Aminoacylase Hydrolysis Separation->L_Hydrolysis N-acetyl-L-serine D_Serine D-Serine Separation->D_Serine L_Serine L-Serine L_Hydrolysis->L_Serine Peptide_Coupling Peptide Coupling (with Alanine) D_Serine->Peptide_Coupling L_Serine->Peptide_Coupling Dipeptide This compound Peptide_Coupling->Dipeptide

References

A Comparative Guide to Analytical Methods for dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of dipeptides such as dl-Alanyl-dl-serine are critical in various fields, including drug development, neuroscience, and food science. The stereochemistry of the constituent amino acids, D-alanine and L-serine, adds a layer of complexity to the analysis, necessitating methods that can resolve these chiral forms. This guide provides a comparative overview of potential analytical methods for this compound, with supporting data from studies on analogous compounds. While a dedicated inter-laboratory study on this compound was not identified, this guide synthesizes available data to inform on the selection of appropriate analytical techniques.

Quantitative Data Summary

The selection of an analytical method is often driven by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of various analytical techniques applicable to the analysis of chiral amino acids and, by extension, dipeptides like this compound.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Features
HPLC with Electrochemical Detection (ECD) D-Serine, L-SerineRat Brain HomogenateD-Serine: 0.16 mM, L-Serine: 0.27 mM-D-Serine: 0.5-20 mM, L-Serine: 2.5-20 mMRequires pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomers.[1]
HPLC with Fluorimetric Detection D-Serine, L-Serine, and other amino acidsRat Brain and SerumOn-column sensitivity in the lower picomole range--Utilizes pre-column derivatization with N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde.[1][2]
LC-MS/MS D-SerineHuman Plasma-0.19 nmol/ml0.19 - 25 nmol/mlEmploys pre-column derivatization with (R)-1-Boc-2-piperidine carbonyl chloride for chiral separation and enhanced sensitivity.[3]
LC-MS/MS with Chiral Stationary Phase D/L Amino Acids----Allows for direct chiral separation without derivatization, offering high-throughput analysis.[4]
GC-MS This compound----Spectral data available in public databases like PubChem, suggesting its use for identification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy This compoundD2O---Provides structural information; 1H and 13C NMR data are available.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of key experimental protocols relevant to the analysis of this compound.

HPLC with Electrochemical Detection (ECD) for Chiral Serine Analysis

This method is based on the derivatization of D- and L-serine to form diastereomers that can be separated on a conventional reversed-phase HPLC column.

  • Sample Preparation and Derivatization:

    • Homogenize tissue samples (e.g., rat brain) in an appropriate buffer.

    • Deproteinize the sample, for instance, by adding a precipitating agent and centrifuging.

    • To the supernatant, add a derivatizing solution containing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).[1]

    • Allow the reaction to proceed to form diastereomeric isoindole derivatives.[10]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable buffer system, the composition of which is optimized for the separation of the diastereomers.

    • Detection: An electrochemical detector set at an appropriate oxidation potential to monitor the eluted derivatives.

LC-MS/MS for Chiral Serine Analysis in Biological Fluids

This highly sensitive and selective method is suitable for complex matrices like human plasma.

  • Sample Preparation and Derivatization:

    • To a plasma sample, add an internal standard (e.g., D-Arginine).[3]

    • Perform protein precipitation.

    • Derivatize the sample by adding a chiral derivatizing agent such as (R)-1-Boc-2-piperidine carbonyl chloride.[3]

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column like Zorbax Eclipse XDB-C18 is used for separation.[3]

    • Mobile Phase: A gradient of aqueous and organic solvents.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[3] Positive electrospray ionization (ESI) is typically employed.

Direct Chiral Separation by LC-MS/MS

This approach avoids derivatization by using a chiral stationary phase for the separation of enantiomers.

  • Sample Preparation:

    • Minimal sample preparation is often required, typically involving dilution and filtration.

  • Chromatographic Conditions:

    • Column: A chiral column, such as CROWNPAK CR-I(+) or CR-I(-), is used.[4] These columns allow for the separation of D- and L-forms of amino acids.

    • Mobile Phase: An appropriate mobile phase is used to achieve chiral separation on the specific column.

    • Detection: Mass spectrometry provides sensitive and selective detection of the separated enantiomers.

Visualizations

Experimental Workflow for Chiral Dipeptide Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound, from sample receipt to data interpretation.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (e.g., Homogenization, Deproteinization) sample_receipt->sample_prep derivatization Chiral Derivatization (Optional, Method-Dependent) sample_prep->derivatization hplc Chromatographic Separation (HPLC/LC-MS) derivatization->hplc detection Detection (ECD, Fluorescence, MS) hplc->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing reporting Reporting and Interpretation data_processing->reporting

Caption: A generalized workflow for the analytical determination of this compound.

Logical Relationship of Analytical Method Selection

The choice of an analytical method depends on several factors, as illustrated in the diagram below.

method_selection center_node Analytical Method Selection for this compound sensitivity Required Sensitivity center_node->sensitivity selectivity Required Selectivity (Chiral Resolution) center_node->selectivity matrix Sample Matrix Complexity center_node->matrix throughput Throughput Needs center_node->throughput

Caption: Key factors influencing the selection of an analytical method.

References

A Comparative Guide to dl-Alanyl-dl-serine and Other NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dl-Alanyl-dl-serine and other key N-methyl-D-aspartate (NMDA) receptor modulators. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies. This compound is a dipeptide that is hydrolyzed in vivo to its constituent amino acids, d-alanine and d-serine. The primary neuromodulatory activity of this compound is attributed to d-serine, which functions as a co-agonist at the glycine binding site of the NMDA receptor. This guide will therefore focus on the comparative pharmacology of d-serine alongside other well-characterized NMDA receptor modulators: the non-competitive antagonists ketamine and memantine, and the partial agonist d-cycloserine.

Mechanism of Action and Comparative Pharmacology

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or d-serine. The modulators discussed in this guide interact with the NMDA receptor through distinct mechanisms, leading to different functional outcomes.

d-Serine (the active metabolite of this compound) acts as a potent co-agonist at the glycine site on the GluN1 subunit of the NMDA receptor. By binding to this site, d-serine facilitates the glutamate-induced opening of the ion channel, thereby enhancing NMDA receptor-mediated neurotransmission.

Ketamine is a non-competitive antagonist that blocks the NMDA receptor channel. It binds to the phencyclidine (PCP) site located within the ion channel pore, physically obstructing the flow of ions. This action is voltage-dependent and requires the channel to be in an open state.

Memantine is another uncompetitive channel blocker with a lower affinity and faster off-rate compared to ketamine. Its mechanism of action is also voltage-dependent, and it is thought to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.

d-Cycloserine is a partial agonist at the glycine binding site. Its efficacy is dependent on the specific GluN2 subunit composition of the NMDA receptor complex. It can act as an agonist or an antagonist depending on the concentration of endogenous co-agonists like glycine and d-serine.

Quantitative Comparison of NMDA Receptor Modulators

The following table summarizes the binding affinities (Ki) and potencies (IC50/EC50) of the selected NMDA receptor modulators. It is important to note that these values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition, the cell type used, and the assay methodology. The data presented here are intended to provide a comparative overview.

ModulatorMechanism of ActionBinding SiteBinding Affinity (Ki)Potency (IC50/EC50)
d-Serine Co-agonistGlycine site on GluN1~1 µMEC50: ~1-5 µM
Ketamine Non-competitive AntagonistPCP site in ion channel~0.5-1 µMIC50: ~1-10 µM
Memantine Uncompetitive AntagonistIon channel pore~1-5 µMIC50: ~1-10 µM
d-Cycloserine Partial AgonistGlycine site on GluN1~10-100 µMEC50: ~10-50 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of NMDA receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NMDA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the test compound.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • Radioligand (e.g., [3H]MK-801 for the PCP site, [3H]CGP 39653 for the glutamate site)

  • Test compounds (d-serine, ketamine, memantine, d-cycloserine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the ion flow through NMDA receptor channels in live cells.

Objective: To record NMDA receptor-mediated currents in response to agonist application in the presence and absence of the test modulator.

Materials:

  • HEK293 cells transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • Borosilicate glass pipettes

  • Internal and external recording solutions

  • NMDA and glycine (agonists)

  • Test compounds

Procedure:

  • Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor subunit cDNAs.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply NMDA and glycine to the cell using a perfusion system to evoke an inward current.

  • Modulator Application: Co-apply the test modulator with the agonists and record the change in the evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the presence of different concentrations of the modulator. Plot the percentage of inhibition or potentiation against the modulator concentration to determine the IC50 or EC50 value.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the points of intervention for the discussed modulators.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_channel Ion Channel cluster_modulators Modulator Action Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (CaMKII, CREB, etc.) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity D_Serine d-Serine (from this compound) D_Serine->NMDA_Receptor Co-agonist D_Cycloserine d-Cycloserine D_Cycloserine->NMDA_Receptor Partial Agonist Ketamine Ketamine Ketamine->Ca_Influx Block Memantine Memantine Memantine->Ca_Influx Block

Caption: NMDA Receptor Signaling and Modulator Targets.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the comparative evaluation of NMDA receptor modulators.

Experimental_Workflow Start Select NMDA Receptor Modulators (this compound, Ketamine, etc.) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp Start->Electrophysiology Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_IC50_EC50 Determine Potency (IC50/EC50) Electrophysiology->Determine_IC50_EC50 Data_Analysis Comparative Data Analysis Determine_Ki->Data_Analysis Determine_IC50_EC50->Data_Analysis Conclusion Draw Conclusions on Relative Potency and Efficacy Data_Analysis->Conclusion

Caption: Workflow for Comparing NMDA Receptor Modulators.

Conclusion

This compound, through its conversion to d-serine, acts as a positive modulator of NMDA receptor function by enhancing co-agonist site activation. This mechanism contrasts sharply with the channel-blocking actions of ketamine and memantine, and the more nuanced partial agonism of d-cycloserine. The choice of modulator for research or therapeutic development will depend on the desired outcome, whether it is to enhance, inhibit, or subtly modulate NMDA receptor activity. The experimental protocols and comparative data provided in this guide offer a foundation for further investigation into the complex pharmacology of the NMDA receptor.

Comparative Analysis of dl-Alanyl-dl-serine Structural Analogs and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The antimicrobial efficacy of dipeptides is influenced by their amino acid composition, stereochemistry, and modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative dipeptides against common Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and should be interpreted as illustrative of the general activity of dipeptide structures rather than a direct head-to-head comparison.

Dipeptide AnalogTest OrganismMIC (µg/mL)Reference
L-Ala-L-AlaBacillus thiaminolyticusInduces germination[1]
L-Ala-D-AlaBacillus thiaminolyticusInhibits L-Ala-induced germination[1]
Trp-His-NHBnCryptococcus neoformans3.81[2]
Trp-His-NHBnEnterococcus faecalis8.0[2]
Trp-His-NHBnStaphylococcus aureus8.0[2]
Brevibacillin AnaloguesStaphylococcus aureus1 - 8[1]
Brevibacillin AnaloguesPseudomonas aeruginosa1 - 8[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
  • Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The dipeptide analogs are dissolved in a suitable solvent (e.g., sterile deionized water or DMSO) to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well containing the diluted compound.
  • The microtiter plate is incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • Growth is assessed by visual inspection for turbidity or by using a spectrophotometer to measure the optical density at 600 nm.
  • Appropriate positive (no compound) and negative (no bacteria) controls are included in each assay.

Signaling Pathways and Experimental Workflows

D-Alanylation of Teichoic Acids Pathway in Gram-Positive Bacteria

The D-alanylation of teichoic acids is a key process in many Gram-positive bacteria that contributes to their resistance to cationic antimicrobial peptides. This pathway involves the dlt operon, and dl-Alanyl-dl-serine analogs can potentially interfere with this process.

D_Alanylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall D_Ala D-Alanine DltA DltA (D-alanyl-carrier protein ligase) D_Ala->DltA ATP ATP ATP->DltA AMP_PPi AMP + PPi DltA->AMP_PPi releases D_Ala_DltC D-Ala-S-DltC DltA->D_Ala_DltC transfers D-Ala to DltC_SH DltC-SH (Carrier Protein) DltC_SH->DltA DltB DltB (Transporter) D_Ala_DltC->DltB translocates DltD DltD (Ligase) DltB->DltD TA Teichoic Acid TA->DltD TA_D_Ala D-alanylated Teichoic Acid DltD->TA_D_Ala incorporates D-Ala into

D-Alanylation of Teichoic Acids Pathway.
General Experimental Workflow for Antimicrobial Peptide Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial peptides and their analogs.

AMP_Screening_Workflow cluster_design Design & Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_invivo In Vivo Evaluation A Analog Design (e.g., SAR studies) B Peptide Synthesis (Solid-phase or Solution-phase) A->B C Purification & Characterization (HPLC, Mass Spectrometry) B->C D Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) C->D E Hemolysis Assay (Toxicity Screening) C->E F Time-Kill Kinetics Assay D->F G Membrane Permeability Assays D->G H Enzyme Inhibition Assays (e.g., DltA activity) D->H I Animal Models of Infection F->I J Pharmacokinetics & Pharmacodynamics (PK/PD) I->J

Workflow for Antimicrobial Peptide Screening.

References

Safety Operating Guide

Proper Disposal of dl-Alanyl-dl-serine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of dl-Alanyl-dl-serine, a dipeptide used in various research applications.

Pre-Disposal Safety and Handling

Prior to disposal, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices. Although not classified as a hazardous substance, appropriate personal protective equipment (PPE) should be worn to minimize any potential risks.[1]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Safety glasses or chemical safety goggles.
Hand Protection Protective gloves (e.g., nitrile, latex).
Body Protection Laboratory coat or other appropriate protective clothing to prevent skin exposure.
Respiratory Protection Generally not required under normal use conditions. If dust is generated, a NIOSH-approved respirator with a dust cartridge may be used.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Containment: Isolate the spill area to prevent further spread.

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.[1] Avoid generating dust during this process.[1]

  • Ventilation: Ensure adequate ventilation in the cleanup area.[1]

  • Decontamination: After the material has been collected, clean the affected area thoroughly.

Step-by-Step Disposal Protocol

This compound is not classified as a hazardous waste under federal regulations.[1] However, disposal must always be carried out in accordance with national and local regulations.

  • Container Management:

    • Leave the waste chemical in its original container whenever possible.

    • Ensure the container is tightly closed.

    • Do not mix this compound waste with other chemical waste.

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

  • Waste Collection:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.

    • In the absence of specific institutional guidelines for non-hazardous chemical waste, this compound can typically be disposed of as general laboratory chemical waste.

  • Disposal of Empty Containers:

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Follow institutional guidelines for the disposal of empty chemical containers.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Consult Institutional EHS Guidelines C Keep Waste in Original, Labeled Container B->C D Do Not Mix with Other Waste C->D E Seal Container Securely D->E F Dispose of as Non-Hazardous Chemical Waste E->F G Follow Local and National Regulations F->G

Caption: Logical workflow for the disposal of this compound.

References

Essential Guide to Personal Protective Equipment (PPE) for Handling dl-Alanyl-dl-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling dl-Alanyl-dl-serine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

This compound is a dipeptide composed of alanine and serine. While Safety Data Sheets (SDS) for its constituent amino acids, DL-Alanine and DL-Serine, indicate that they are not classified as hazardous substances, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1][2][3] The primary concerns when handling this and similar powdered chemicals are the inhalation of dust and direct contact with skin and eyes.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Protection Type Required PPE Purpose Additional Recommendations
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from airborne powder and potential splashes.A face shield may be necessary for operations with a high risk of splashing.[4]
Hand Protection Disposable nitrile gloves.To prevent skin contact.Gloves should be inspected before use and removed immediately if contaminated.[3] Hands should be washed thoroughly after handling.
Body Protection Laboratory coat.To protect skin and clothing from contamination.Ensure the lab coat is clean and fits properly.
Respiratory Protection Generally not required under normal use with adequate ventilation.[2]To prevent inhalation of dust particles.If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent should be used.[1]
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.Shoes should be made of a material that offers protection from chemical spills.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Cleanup A Conduct Risk Assessment B Gather Required PPE A->B C Ensure Proper Ventilation B->C D Weigh and Handle in a Fume Hood or Designated Area C->D Proceed to Handling E Avoid Generating Dust D->E F Keep Containers Tightly Closed When Not in Use E->F G Dispose of Waste According to Institutional and Local Regulations F->G Proceed to Disposal H Clean Work Surfaces Thoroughly G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

References

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Reactant of Route 2
dl-Alanyl-dl-serine

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